Methyl 5-methylthiazole-2-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIXYFPZODBRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355731 | |
| Record name | Methyl 5-methylthiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79247-98-6 | |
| Record name | Methyl 5-methylthiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-methylthiazole-2-carboxylate
Abstract: This document provides a comprehensive technical overview of Methyl 5-methylthiazole-2-carboxylate, a heterocyclic compound of interest in various scientific domains. While direct experimental data for this specific molecule is limited, this guide synthesizes information based on its structural precursors and isomers to detail its chemical properties, plausible synthesis routes, potential applications, and safety considerations. The content is intended for researchers, chemists, and professionals in drug development, offering a foundational understanding and framework for future investigation into this compound.
Chemical Identity and Properties
This compound belongs to the thiazole class of heterocyclic compounds, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Its structure features a methyl group at the 5-position and a methyl ester at the 2-position, which dictates its chemical reactivity and potential biological activity.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | methyl 5-methyl-1,3-thiazole-2-carboxylate | - |
| Molecular Formula | C₆H₇NO₂S | Computed |
| Molecular Weight | 157.19 g/mol | [1][2] |
| Canonical SMILES | COC(=O)C1=NC=C(S1)C | - |
| InChI Key | WJPVCUYKYLWTPC-UHFFFAOYSA-N | [2] |
| CAS Number | 1286744-61-3 (related structure) | [3] |
| Polar Surface Area | 67.4 Ų | [2] |
| Rotatable Bond Count | 2 | [2] |
Table 2: Physicochemical Properties (Predicted and from Related Compounds)
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | Based on related thiazole compounds[4] |
| Melting Point | Not available | Precursor acid (5-methylthiazole-2-carboxylic acid) has a melting point. |
| Boiling Point | ~298.7 °C at 760 mmHg | Predicted for related structures[5] |
| Solubility | Insoluble in water, soluble in organic solvents | General property for similar esters |
| Density | ~1.4 g/cm³ | Predicted for related structures[5] |
Synthesis and Manufacturing
The primary route for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 5-methylthiazole-2-carboxylic acid. This is a standard organic chemistry reaction that can be adapted for various scales.
Experimental Protocol: Fischer Esterification of 5-Methylthiazole-2-carboxylic acid
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
5-Methylthiazole-2-carboxylic acid (1.0 eq)
-
Methanol (CH₃OH) (as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
A solution of 5-methylthiazole-2-carboxylic acid in methanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in an organic solvent like dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved through column chromatography or recrystallization if necessary.
Synthesis Workflow Diagram
Potential Applications and Biological Significance
While specific applications for this compound are not extensively documented, the thiazole moiety is a privileged scaffold in medicinal chemistry and materials science. Thiazole-containing compounds exhibit a wide range of biological activities.
-
Pharmaceutical Development: The thiazole ring is a key component in numerous approved drugs. By analogy to its isomers and related compounds, this molecule serves as a valuable intermediate for synthesizing more complex, biologically active molecules.[4] Related structures, such as Methyl 2-methylthiazole-5-carboxylate, have been investigated for antimicrobial, antifungal, antiviral, and antitumor properties.[1] It is plausible that this compound could be a building block for developing novel therapeutic agents.
-
Agrochemicals: Thiazole derivatives are used in the formulation of pesticides and herbicides, contributing to crop protection and improved agricultural yields.[4]
-
Flavor and Fragrance Industry: Thiazole compounds are known for their unique aromatic profiles and are sometimes used in the formulation of flavoring agents and fragrances.[4][6]
-
Enzyme Inhibition: The isomer, Methyl 2-methylthiazole-5-carboxylate, has been identified as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism.[1] This suggests that this compound could be explored for similar enzyme-modulating activities.
Logical Relationship Diagram
Safety and Handling
Safety information for this compound is not directly available. The following data is extrapolated from safety data sheets (SDS) of its precursor acid and structural isomers.[2][7][8]
Table 3: GHS Hazard Information (Inferred)
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] |
| STOT, Single Exposure | H335: May cause respiratory irritation[2] |
Handling and Storage Recommendations:
-
Handling: Use in a well-ventilated area.[3] Avoid breathing dust, fumes, or vapors.[3] Avoid contact with skin, eyes, and clothing.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and store locked up.[7]
-
First Aid:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[7]
-
If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]
-
Conclusion
This compound is a heterocyclic compound with significant potential as a synthetic intermediate in various fields, particularly in the development of new pharmaceuticals and agrochemicals. While direct experimental data remains sparse, its properties and reactivity can be reasonably inferred from its chemical structure and the behavior of closely related compounds. The synthesis is achievable through standard esterification protocols. Future research is necessary to fully characterize its physicochemical properties, explore its biological activities, and validate its potential applications. This guide serves as a foundational resource to stimulate and support such investigations.
References
- 1. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]
- 2. Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Methyl 2-acetylthiazole-5-carboxylate [myskinrecipes.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.be [fishersci.be]
- 9. fishersci.com [fishersci.com]
Methyl 5-methylthiazole-2-carboxylate chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of Methyl 5-methylthiazole-2-carboxylate. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. A methyl group is attached at the 5-position and a methyl carboxylate group at the 2-position of the thiazole ring.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | Methyl 5-methyl-1,3-thiazole-2-carboxylate |
| Molecular Formula | C₆H₇NO₂S |
| Molecular Weight | 157.19 g/mol |
| CAS Number | 79247-98-6 |
| Canonical SMILES | COC(=O)C1=NC=C(S1)C |
Physicochemical and Spectroscopic Properties
Quantitative data on the physicochemical and spectroscopic properties of this compound are summarized below. It is important to note that experimentally determined data for this specific isomer is limited in publicly available literature. Therefore, some data presented is for isomeric or closely related compounds and should be used as a reference.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | 129 °C (at 13 Torr) for Ethyl 5-methylthiazole-2-carboxylate[1] | Data for ethyl ester |
| Density | 1.198 ± 0.06 g/cm³ (Predicted) for Ethyl 5-methylthiazole-2-carboxylate[1] | Data for ethyl ester |
| pKa | 0.90 ± 0.10 (Predicted) for Ethyl 5-methylthiazole-2-carboxylate[1] | Data for ethyl ester |
| LogP | 1.5 (Computed) for Methyl 2-methyl-1,3-thiazole-5-carboxylate[2] | Data for isomer |
Table 2: Computed Molecular Descriptors for Methyl 2-methyl-1,3-thiazole-5-carboxylate (Isomer) [2]
| Descriptor | Value |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 157.01974964 Da |
| Topological Polar Surface Area | 67.4 Ų |
Spectroscopic Data:
Synthesis of this compound
The synthesis of the thiazole ring is classically achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-halocarbonyl compound with a thioamide. For this compound, a plausible synthetic route would involve the reaction of a 2-halo-3-oxobutanoate with thiooxamide or a related thioamide, followed by esterification.
Logical Workflow for Hantzsch Thiazole Synthesis
References
CAS number for Methyl 5-methylthiazole-2-carboxylate
An In-depth Technical Guide to Methyl 5-methylthiazole-2-carboxylate
CAS Number: 79247-98-6
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis protocols, and key applications, with a focus on experimental data and methodologies.
Compound Identification and Properties
This compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 79247-98-6 | |
| Molecular Formula | C₆H₇NO₂S | |
| Molecular Weight | 157.19 g/mol | [1][2] |
| IUPAC Name | methyl 5-methyl-1,3-thiazole-2-carboxylate | |
| Synonyms | Methyl 5-methyl-2-thiazolecarboxylate | [3] |
| Physical Form | Liquid | |
| Purity | ≥98% | |
| Storage Temperature | Ambient Storage | |
| InChI | 1S/C6H7NO2S/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3 | |
| InChI Key | RYIXYFPZODBRMO-UHFFFAOYSA-N | |
| SMILES | COC(=O)C1=NSC(C)=C1 | |
| Polar Surface Area | 67.4 Ų | [2] |
| XLogP3 | 1.5 | [2] |
Table 2: Safety Information
| Identifier | Description |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |
| Precautionary Codes | P260, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P403+P233, P405, P501 |
Synthesis and Experimental Protocols
The synthesis of substituted thiazoles can be achieved through various methods, most notably the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thioamide. For this compound and its isomers, esterification of the corresponding carboxylic acid is also a common route.
Experimental Protocol 1: Hantzsch Thiazole Synthesis (General Procedure)
This protocol is a generalized one-pot method adapted from the synthesis of related ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, which is a common strategy for building the thiazole ring.[4][5]
Objective: To synthesize a methylthiazole carboxylate derivative via a one-pot reaction.
Materials:
-
Ethyl acetoacetate (or methyl acetoacetate)
-
N-Bromosuccinimide (NBS)
-
Thiourea (or a corresponding thioamide)
-
Solvent (e.g., Tetrahydrofuran (THF) and water mixture)
-
Methanol (for esterification if starting from the acid)
-
Acid or base catalyst as required
Procedure:
-
A solution of the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) is prepared in a suitable solvent system (e.g., a mixture of THF and water).
-
The solution is cooled to 0°C in an ice bath.
-
N-Bromosuccinimide (NBS) (1.2 eq) is added portion-wise to the cooled solution.
-
The reaction mixture is stirred at room temperature for approximately 2 hours. The progress of the bromination can be monitored by Thin-Layer Chromatography (TLC).[4]
-
Once the starting material is consumed, the thioamide (e.g., thiourea, 1.0 eq) is added to the mixture.
-
The reaction is then heated to reflux (approx. 80°C) for 2-3 hours to facilitate the cyclization and formation of the thiazole ring.[4]
-
After cooling, the product is isolated. This may involve basification with ammonia, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final thiazole carboxylate.
Caption: General workflow for the Hantzsch synthesis of thiazole carboxylates.
Applications and Biological Relevance
Thiazole-containing compounds are of significant interest in medicinal chemistry and materials science. While specific data on this compound is limited, the applications of its structural analogs are well-documented.
-
Pharmaceutical Intermediates: Thiazole derivatives are crucial building blocks for synthesizing more complex, biologically active molecules.[6] They form the core of various drugs with antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor properties.[1][4]
-
Agrochemicals: These compounds are used in the formulation of pesticides and herbicides, contributing to crop protection.[6]
-
Materials Science: They find use as corrosion inhibitors for metals.[1]
-
Flavor and Fragrance: The unique sensory properties of some thiazole derivatives make them useful in the food and cosmetics industries.[6]
-
Biochemical Research: Methyl 2-methylthiazole-5-carboxylate, a close isomer, has been studied as a protein stabilizing agent, a fluorescent probe in imaging, and as an inhibitor of enzymes like xanthine oxidase.[1]
Caption: Key application areas for thiazole carboxylate derivatives.
Spectroscopic and Analytical Data
Characterization of thiazole derivatives typically involves a combination of spectroscopic techniques. The following table presents expected data based on analyses of closely related structures.
Table 3: Exemplary Analytical Data for a Methylthiazole Derivative [7]
| Analysis Type | Data Interpretation |
| ¹H NMR | Signals expected for the methyl group on the thiazole ring (~2.3 ppm), the methyl ester group (~3.8 ppm), and the proton on the thiazole ring. |
| IR Spectroscopy | Characteristic peaks for C=O stretching of the ester group, C=N stretching of the thiazole ring, and C-H stretching. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the compound's molecular weight (157.19 for C₆H₇NO₂S) would be expected. |
| Elemental Analysis | The calculated percentages of C, H, N, and S should match the experimental values. For C₆H₇NO₂S: C, 45.85%; H, 4.49%; N, 8.91%; S, 20.40%. |
This guide provides a foundational understanding of this compound for scientific and research applications. Further investigation into its specific biological activities and reaction kinetics is warranted to fully explore its potential.
References
- 1. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]
- 2. Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL 5-METHYLTHIAZOLE-2-CARBOXYLATE | 58334-08-0 [amp.chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Guide to the Thiazole Ring: A Technical Guide to Core Synthesis Pathways
Foreword: The Enduring Relevance of the Thiazole Scaffold
To the practicing researcher in medicinal chemistry and drug development, the thiazole ring is a familiar and welcome sight. This five-membered aromatic heterocycle, containing sulfur and nitrogen, is a cornerstone of modern pharmacology and materials science. Its unique electronic properties, arising from the interplay of the lone pair of electrons on the sulfur atom and the pyridine-type nitrogen, confer upon it a remarkable ability to engage in a wide range of biological interactions. From the fundamental structure of Vitamin B1 (Thiamine) to the active cores of anticancer agents like Dasatinib, antivirals such as Ritonavir, and a host of anti-inflammatory and antimicrobial drugs, the thiazole motif is a privileged scaffold, repeatedly validated by nature and medicinal chemists alike.
This guide is structured not as a rigid encyclopedia but as a narrative journey through the principal synthetic strategies for forging this critical heterocyclic system. We will move from the foundational pillars of thiazole synthesis to more contemporary, efficiency-driven methodologies. Our focus will be on the "why" as much as the "how"—elucidating the mechanistic rationale that underpins each protocol. This approach is designed to empower you, the researcher, to not only replicate these methods but to adapt, innovate, and troubleshoot with a deep, causal understanding of the chemistry at play. Every protocol is presented as a self-validating system, grounded in established, verifiable scientific literature.
I. The Workhorse of Thiazole Synthesis: The Hantzsch Condensation
First described by Arthur Hantzsch in 1887, this reaction remains arguably the most reliable and widely utilized method for the synthesis of the thiazole nucleus. Its enduring popularity is a testament to its simplicity, generally high yields, and the stability of the resulting aromatic products. The core logic of the Hantzsch synthesis is the condensation of an α-halocarbonyl compound with a thioamide-containing species.
Mechanistic Insights: A Tale of Nucleophilic Attack and Cyclodehydration
The elegance of the Hantzsch synthesis lies in its predictable, stepwise mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting potential side reactions.
-
Initial Nucleophilic Attack (S N 2 Reaction): The reaction commences with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This classic S N 2 displacement of the halide ion forms an isothioamide intermediate. The choice of halide on the ketone (Br > Cl > I) can influence the rate of this initial step, with bromoketones being the most common due to their optimal balance of reactivity and stability.
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs a nucleophilic attack on the carbonyl carbon. This intramolecular cyclization forges the five-membered ring, creating a hydroxythiazoline intermediate.
-
Dehydration and Aromatization: The final and irreversible step is the acid-catalyzed dehydration of the hydroxythiazoline. The elimination of a water molecule results in the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the entire sequence.
Field-Proven Protocols
The versatility of the Hantzsch synthesis is demonstrated in its adaptability to both traditional and modern laboratory techniques.
Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole
This protocol is a classic example of the Hantzsch synthesis, yielding a fundamental 2-aminothiazole scaffold.
-
Reactants:
-
2-Bromoacetophenone (α-haloketone)
-
Thiourea (thioamide source)
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq). The use of a slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.
-
Add methanol (5 mL) as the solvent and a magnetic stir bar. Methanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The heat provides the necessary activation energy for the reaction to proceed at a practical rate.
-
Remove the vial from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na2CO3) solution. This basic workup neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, which protonates the aminothiazole product. The free base is less soluble in water and will precipitate.
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the filter cake with water to remove any remaining inorganic salts.
-
Spread the collected solid on a tared watch glass and allow it to air dry to yield the final product.
-
Protocol 2: Microwave-Assisted Synthesis of N-Aryl-Substituted Thiazoles
Microwave-assisted organic synthesis (MAOS) has revolutionized many classical reactions by dramatically reducing reaction times and often improving yields through efficient and uniform heating.
-
Reactants:
-
Substituted 2-chloro-1-phenylethanones (α-haloketone)
-
Substituted N-arylthioureas (thioamide source)
-
-
Procedure:
-
In a specialized microwave reaction tube, combine the 2-chloro-1-phenylethanone derivative (1.0 eq) and the N-arylthiourea (1.0 eq).
-
Add methanol (2 mL) as the solvent.
-
Seal the tube and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 90°C for 30 minutes under a pressure of approximately 250 psi. The sealed vessel allows the solvent to reach temperatures above its normal boiling point, accelerating the reaction.
-
After irradiation, cool the vessel to room temperature.
-
The product often precipitates directly from the cooled solution. If not, the solvent can be removed under reduced pressure.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and byproducts, yielding the pure thiazole derivative.
-
Data Presentation: Conventional vs. Microwave-Assisted Hantzsch Synthesis
The advantages of microwave irradiation are stark when comparing reaction outcomes.
| Product Substituents (R1, R2, R3) | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
| 4-Ph, 2-NHPh | 8 hours | 75% | 30 minutes | 95% | |
| 4-(4-Cl-Ph), 2-NHPh | 8 hours | 72% | 30 minutes | 94% | |
| 4-(4-MeO-Ph), 2-NHPh | 8 hours | 78% | 30 minutes | 92% | |
| 4-(Coumarin), 2-NH-Semicarbazone | 4 hours | 71% | 10 minutes | 78% |
II. Classical Alternatives for Diverse Scaffolds
While the Hantzsch synthesis is dominant, other classical methods offer strategic advantages for accessing different substitution patterns, particularly at the C5 position.
A. The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles
Discovered in 1947, the Cook-Heilbron synthesis provides a mild and effective route to 5-aminothiazoles, a class of compounds that were previously difficult to access. This pathway is defined by the reaction of an α-aminonitrile with a sulfur-containing electrophile like carbon disulfide, isothiocyanates, or dithioacids.
Mechanistic Rationale:
The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of carbon disulfide (CS2). This is followed by an intramolecular cyclization where the newly formed thione sulfur attacks the nitrile carbon in a 5-exo-dig cyclization. Tautomerization of the resulting 5-imino-2-thione thiazolidine intermediate leads to the aromatic 5-amino-2-mercaptothiazole product. The mild, often aqueous and room-temperature conditions are a key advantage of this method.
Illustrative Protocol: Synthesis of 5-Amino-2-mercaptothiazole
-
Reactants:
-
Aminoacetonitrile
-
Carbon disulfide
-
-
Procedure:
-
Dissolve aminoacetonitrile (1.0 eq) in an aqueous ethereal solution.
-
Add carbon disulfide (1.0 eq) to the solution at room temperature.
-
Stir the mixture under mild conditions. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the 5-amino-2-mercaptothiazole product often precipitates or can be isolated by extraction and removal of the solvent. Yields are typically in the range of 70-80%.
-
B. The Gabriel Synthesis: A Route to 2,5-Disubstituted Thiazoles
The Gabriel synthesis involves the cyclization of an α-acylamino ketone using a potent thionating agent, most commonly phosphorus pentasulfide (P4S10) or, more recently, Lawesson's reagent. This method is particularly useful for preparing 2,5-disubstituted thiazoles.
Mechanistic Rationale:
The key transformation in the Gabriel synthesis is the thionation of the amide carbonyl group within the α-acylamino ketone substrate to form a thioamide. This is the critical step where the oxygen is replaced by sulfur. Once the thioamide is formed in situ, the reaction proceeds via a mechanism analogous to the Hantzsch synthesis: the enol form of the neighboring ketone provides the nucleophilic carbon for an intramolecular cyclization onto the thioamide carbon, followed by dehydration to yield the aromatic thiazole. The high temperature required (often around 170°C with P4S10) reflects the energy needed to drive the thionation and subsequent cyclodehydration.
General Protocol Outline:
-
Reactants:
-
α-Acylamino ketone (e.g., N-(2-oxopropyl)acetamide)
-
Phosphorus Pentasulfide (P4S10) or Lawesson's Reagent
-
-
Procedure:
-
Combine the α-acylamino ketone (1.0 eq) with phosphorus pentasulfide (a stoichiometric amount) in a high-boiling point solvent or, in some cases, neat.
-
Heat the reaction mixture to a high temperature (e.g., 170°C) for several hours.
-
Monitor the reaction by TLC.
-
After cooling, the reaction mixture is typically quenched carefully with water or a basic solution.
-
The product is then extracted with an organic solvent, and purified by chromatography or recrystallization.
-
III. Modern and Greener Methodologies
Driven by the principles of green chemistry and the need for higher efficiency, modern thiazole syntheses focus on reducing waste, avoiding hazardous reagents, and shortening reaction times.
One-Pot, Multi-Component Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants. This approach minimizes purification steps and reduces solvent waste.
Example: A One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives
This protocol combines the reactants for a Hantzsch synthesis with an aldehyde in a single pot, using a reusable solid acid catalyst.
-
Reactants:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone)
-
Thiourea
-
Substituted benzaldehydes
-
Silica-supported tungstosilicic acid (catalyst)
-
-
Procedure:
-
A mixture of the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and the catalyst is prepared in an ethanol/water (1:1) solvent system.
-
The mixture is either heated conventionally at 65°C for 2-3.5 hours or subjected to ultrasonic irradiation at room temperature for 1.5-2 hours.
-
The solid product and catalyst are filtered off.
-
The catalyst is recovered by dissolving the product in acetone and filtering. The catalyst can be reused multiple times.
-
The product is obtained by evaporating the acetone. Yields are reported to be in the 79-90% range.
-
IV. Conclusion: A Versatile Toolkit for a Privileged Scaffold
The synthesis of the thiazole ring is a mature field, yet it continues to evolve. From the time-tested reliability of the Hantzsch synthesis to the mild conditions of the Cook-Heilbron method and the strategic utility of the Gabriel synthesis, chemists have a powerful set of classical tools at their disposal. The advent of modern techniques like microwave-assisted synthesis and one-pot multi-component reactions has further expanded this toolkit, offering pathways that are not only faster and higher-yielding but also more aligned with the principles of sustainable chemistry.
A thorough understanding of the mechanisms behind these diverse pathways is paramount. It is this knowledge that transforms a synthetic chemist from a mere follower of recipes into an innovator, capable of rationally designing synthetic routes, optimizing conditions, and ultimately, accelerating the discovery and development of the next generation of thiazole-containing therapeutics and advanced materials.
The Biological Frontier of Methyl 5-methylthiazole-2-carboxylate and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] Within this privileged scaffold, Methyl 5-methylthiazole-2-carboxylate and its derivatives are emerging as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their multifaceted pharmacological potential, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and development in this promising area.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of the thiazole scaffold have demonstrated significant potential in oncology by targeting various critical pathways involved in cancer cell proliferation, survival, and metastasis.[2]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in a wide range of human cancers, promoting tumor growth and survival.[3][4] Several thiazole derivatives have been identified as potent inhibitors of this pathway, making them attractive candidates for cancer therapy.[5] These compounds often act as dual inhibitors of PI3K and mTOR, leading to a more comprehensive blockade of the signaling cascade.[4] The inhibition of this pathway by thiazole derivatives can induce apoptosis and inhibit the proliferation of cancer cells.[3]
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Quantitative Anticancer Data
The cytotoxic effects of various thiazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminothiazole Derivatives | Panc-1 (Pancreatic) | 43.08 | [1] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | Comparable to Dasatinib | [6] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | MCF-7 (Breast) | 20.2 | [6] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | HT-29 (Colon) | 21.6 | [6] |
| Thiazole Derivatives | A549 (Lung) | 12.0 | [3] |
| Thiazole Derivatives | C6 (Glioma) | 3.83 | [3] |
| 2-Aminobenzothiazole Derivatives | HCT116 (Colon) | 6.43 | [7] |
| 2-Aminobenzothiazole Derivatives | A549 (Lung) | 9.62 | [7] |
| 2-Aminobenzothiazole Derivatives | A375 (Melanoma) | 8.07 | [7] |
| 2-Aminobenzothiazole-4-phenoxyquinoline | MKN-45 (Gastric) | 0.01 | [7] |
| 2-Aminobenzothiazole-4-phenoxyquinoline | H460 (Lung) | 0.01 | [7] |
| 2-Aminobenzothiazole-4-phenoxyquinoline | HT-29 (Colon) | 0.18 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
Workflow:
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// Edges Seeding -> Treatment; Treatment -> Incubation; Incubation -> MTT_add; MTT_add -> Formazan; Formazan -> Solubilize; Solubilize -> Measure; } Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9][10]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v).[9] Replace the existing medium with the medium containing the test compounds. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for a period of 24 to 72 hours.[10]
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9][11]
-
Formazan Solubilization: Carefully remove the medium and add 150-180 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents.[12] Thiazole derivatives have demonstrated significant promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.[13][14]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivatives | Staphylococcus aureus | 50-200 | |
| Thiazole Derivatives | Streptococcus agalactiae | 25-100 | |
| Thiazole-quinolinium derivatives | S. aureus (including MRSA) | 1-32 | [15] |
| Hydrazide–hydrazone derivative | Staphylococcus spp. | 1.95 | [16] |
| Hydrazide–hydrazone derivative | Enterococcus faecalis | 15.62 | [16] |
| Hydrazide–hydrazone derivative | Escherichia coli | 125 | [16] |
| Thiazole-based Schiff base | S. aureus | 15.00 (at 200 µg/mL) | [12] |
| Thiazole-based Schiff base | E. coli | 14.40 (at 200 µg/mL) | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Detailed Steps:
-
Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a serial two-fold dilution of the thiazole derivative in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity and Enzyme Inhibition
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The arachidonic acid pathway, involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), is a key driver of inflammation.[17][18] Thiazole derivatives have been shown to inhibit these enzymes, thereby exerting anti-inflammatory effects.[17]
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// Edges Membrane -> AA [label=" cleaved by", fontsize=8, fontcolor="#5F6368", color="#202124"]; PLA2 -> AA [style=dashed, arrowhead=none, color="#202124"]; AA -> COX [color="#202124"]; AA -> LOX [color="#202124"]; COX -> PGs [color="#202124"]; LOX -> LTs [color="#202124"]; PGs -> Inflammation [color="#202124"]; LTs -> Inflammation [color="#202124"]; Thiazole -> COX [label=" inhibit", color="#EA4335", style=dashed, arrowhead=tee]; Thiazole -> LOX [label=" inhibit", color="#EA4335", style=dashed, arrowhead=tee]; } Caption: Inhibition of the Arachidonic Acid Pathway by Thiazole Derivatives.
Quantitative Enzyme Inhibition Data
| Compound Class | Enzyme Target | IC50 | Reference |
| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase I | 39.38–198.04 µM | [19] |
| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase II | 39.16–86.64 µM | [19] |
| 2-(indol-5-yl)thiazole derivatives | Xanthine Oxidase | 3.5 nM | [20] |
Experimental Protocol: 15-Lipoxygenase (15-LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the 15-LOX-catalyzed peroxidation of linoleic acid.[13]
Detailed Steps:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of 15-lipoxygenase (from soybean) in a suitable buffer (e.g., 0.2 M borate buffer).[13]
-
Substrate Solution: Prepare a solution of linoleic acid in the same buffer. A slight pre-oxidation of linoleic acid may be necessary for enzyme activation.[14]
-
Inhibitor Solution: Dissolve the thiazole derivative in DMSO.[13]
-
-
Assay Procedure:
-
In a UV-transparent cuvette or 96-well plate, combine the enzyme solution and the inhibitor solution (or DMSO for control). Incubate for a short period (e.g., 5 minutes).[13][14]
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene hydroperoxide product.[13][21]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[14]
-
Experimental Protocol: Carbonic Anhydrase (CA) Inhibition Assay
This spectrophotometric assay is based on the esterase activity of carbonic anhydrase.[19]
Detailed Steps:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, incubate the enzyme solution with the inhibitor solution (or DMSO for control) for approximately 15 minutes at 25°C.[22]
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 348 nm or 400 nm, which corresponds to the formation of p-nitrophenol.[19][22]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from a dose-response curve.
-
Experimental Protocol: Xanthine Oxidase (XO) Inhibition Assay
This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine or hypoxanthine to uric acid.[23]
Detailed Steps:
-
Reagent Preparation:
-
Assay Procedure:
-
Data Analysis:
-
Calculate the rate of uric acid formation.
-
Determine the percentage of inhibition and subsequently the IC50 value.
-
Conclusion
This compound and its derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. The breadth of their biological activities, spanning from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition, underscores their significant potential in addressing a wide range of diseases. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent, and selective thiazole-based drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for future breakthroughs in drug discovery.
References
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- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. jchemrev.com [jchemrev.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. revistabionatura.com [revistabionatura.com]
- 24. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil | MDPI [mdpi.com]
- 25. herbmedpharmacol.com [herbmedpharmacol.com]
The Advent of a Versatile Scaffold: A Literature Review on the Discovery and Synthesis of Methylthiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of methylthiazole compounds, a class of heterocyclic molecules that form the backbone of numerous pharmacologically active agents. From foundational synthetic methodologies to their role in modern drug discovery, this paper will explore the key reactions, experimental protocols, and biological significance of these versatile structures.
The Thiazole Ring: A Privileged Scaffold
The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including antimicrobials, anti-inflammatory drugs, anticancer agents, and central nervous system modulators.[1][3][4][5][6] The addition of a methyl group to this scaffold can significantly influence the compound's steric and electronic profile, often enhancing its biological activity and pharmacokinetic properties.
Foundational Syntheses of the Thiazole Core
The construction of the thiazole ring has been a subject of extensive research, leading to several classical and modern synthetic methods. The most prominent of these are the Hantzsch and Cook-Heilbron syntheses.
The Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this method remains one of the most widely used and high-yielding routes to thiazole derivatives.[7][8] The synthesis involves the condensation reaction between an α-haloketone and a thioamide.[1][8][9] The reaction proceeds through an initial S-alkylation (an SN2 reaction), followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7][10]
For example, the synthesis of 2,4-dimethylthiazole is achieved by reacting chloroacetone with thioacetamide.[9] The versatility of the Hantzsch synthesis allows for the introduction of various substituents, including methyl groups, by selecting appropriately substituted starting materials.
Caption: Workflow of the Hantzsch Thiazole Synthesis.
The Cook-Heilbron Thiazole Synthesis
Discovered by Alan H. Cook and his colleagues in 1947, the Cook-Heilbron synthesis is a key method for preparing 5-aminothiazoles.[11] This reaction involves treating α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions at room temperature.[1][11][12]
The mechanism begins with a nucleophilic attack from the nitrogen of the α-aminonitrile onto the electrophilic carbon of the co-reactant (e.g., carbon disulfide).[11] This is followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the 5-aminothiazole ring. When carbon disulfide is used, 5-amino-2-mercaptothiazole compounds are formed.[13]
Caption: Workflow of the Cook-Heilbron Synthesis.
Other Synthetic Routes
Several other methods for synthesizing the thiazole ring have been developed, including:
-
Gabriel's Synthesis: Involves the reaction of an acylaminoketone with phosphorus pentasulfide (P₄S₁₀).[1]
-
Tcherniac's Synthesis: Utilizes the hydrolysis of α-thiocyanoketones to produce 2-substituted thiazoles.[12]
-
From Thioamides: Thiazole derivatives can be formed from the reaction of thioamides with second-chloroxiranes.[12]
Experimental Protocols for Methylthiazole Synthesis
The following sections provide representative experimental protocols derived from the literature for the synthesis of thiazole derivatives, which can be adapted for the synthesis of specific methylthiazole compounds by selecting the appropriate starting materials (e.g., using 4-methyl-2-(methylamino)thiazole precursors).[14][15]
General Procedure for Hantzsch-type Synthesis of 2-Amino-thiazole Derivatives
This protocol is based on the synthesis of 2-amino-4-phenylthiazole and can be adapted for methyl-substituted analogues.[7]
-
Reagent Preparation: In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine the α-haloketone (e.g., 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one) (1.0 eq) and the appropriate thiourea or thioamide (1.2-1.5 eq).[7][14]
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol (approx. 1 mL per mmol of α-haloketone), and a magnetic stir bar.[7]
-
Reaction: Heat the mixture with stirring on a hot plate. The reaction temperature and time will vary depending on the substrates but a typical condition is refluxing for 30 minutes to 4 hours.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a mild base solution (e.g., 5% sodium carbonate) to neutralize the acid formed (HBr or HCl) and precipitate the product.[7]
-
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the filter cake with water to remove any inorganic salts.[7]
-
Drying and Characterization: Air-dry the collected solid on a watch glass. Determine the mass and calculate the percent yield. Characterize the product using techniques such as melting point determination, TLC, and spectroscopic methods (NMR, IR, MS).[6][7][16]
Synthesis via Multistep Reaction from 2-Amino-5-methylthiazole
This procedure describes the creation of more complex methylthiazole-based derivatives.[2]
-
Initial Reaction: Add a solution of 2-amino-5-methylthiazole and sodium carbonate in anhydrous dimethylformamide (DMF) dropwise to a solution of chloroacetyl chloride in DMF.
-
Further Steps: The product from the initial reaction is then used in subsequent multistep reactions to obtain the final target compounds.[2] These can include condensation reactions with various aldehydes to form thiazolidinone conjugates or other complex heterocyclic systems.[14][17]
Quantitative Data and Characterization
The structural elucidation of newly synthesized methylthiazole compounds relies on a combination of spectroscopic techniques. The biological activity is quantified using various in vitro and in silico methods.
Spectroscopic and Physical Characterization
The following tables summarize representative characterization data for various synthesized thiazole derivatives found in the literature.
Table 1: Physical and Spectroscopic Data for Selected Thiazole Derivatives.
| Compound ID | Molecular Formula | Melting Point (°C) | Key ¹H-NMR Signals (δ, ppm) | Key ¹³C-NMR Signals (δ, ppm) | HRMS (m/z) [M+H]⁺ | Reference |
| 2m | C₁₈H₁₇N₃O₂S₂ | 227.8 | 2.38 (s, 3H, CH₃), 3.24 (s, 3H, CH₃), 7.30-8.01 (m, 9H, Ar-H) | 14.33 (CH₃), 44.03 (CH₃), 104.97 (thiazole C5), 150.81 (thiazole C4), 169.95 (thiazole C2) | 372.0835 | [18] |
| 2h | C₁₅H₁₃Cl₂N₃O₂S₂ | 261.3 | 2.38 (s, 3H, CH₃), 3.24 (s, 3H, CH₃), 7.61 (s, 1H, thiazole-H), 11.58 (s, 1H, NH) | 14.50 (CH₃), 44.02 (CH₃), 107.26 (thiazole C5), 148.67 (thiazole C4), 170.15 (thiazole C2) | N/A | [18] |
| 3a | C₇H₁₂N₆S₂ | 234–236 | 2.42 (s, 3H, CH₃), 2.85 (s, 3H, CH₃-thiazole), 4.92 (s, 2H, NH₂), 7.42 (s, 2H, NH₂-thiazole) | N/A | 245 (M⁺) | [16] |
| 4c | C₁₁H₁₀N₄O₂S | N/A | 3.99 (s, 2H, CH₂), 8.46 (s, 1H, CH=N), 10.03 (s, 1H, OH), 11.90 (s, 1H, NH) | 33.43 (thiazole C5), 156.65 (CH=N), 160.69 (S-C=N), 174.50 (C=O) | N/A | [6] |
Biological Activity Data
Methylthiazole derivatives have demonstrated significant potential across various therapeutic areas. The tables below highlight their quantified biological activities.
Table 2: In Vitro Anticancer Activity of Thiazole Derivatives.
| Compound ID | Cell Line | Activity Metric | Value (µM) | Reference Drug | Ref. Drug Value (µM) | Reference |
| 4c | MCF-7 (Breast) | IC₅₀ | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [6] |
| 4c | HepG2 (Liver) | IC₅₀ | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [6] |
| 4c | VEGFR-2 | IC₅₀ | 0.15 | Sorafenib | 0.059 | [6] |
| 14 | RPMI-8226 (Leukemia) | GI₅₀ | 0.08 | N/A | N/A | [3] |
Table 3: In Vitro Antimicrobial Activity of Thiazole Derivatives.
| Compound ID | Organism | Activity Metric | Value (µg/mL) | Reference Drug | Ref. Drug Value (µg/mL) | Reference |
| Lead Compound 1a | MRSA | MIC | 1.4 - 5.5 | Vancomycin | N/A | [19] |
| Compound 7, 8, 12 | MRSA/VRSA | MIC | 0.4 - 5.5 | Vancomycin | Matched or Lower | [19] |
| Compound 40 | S. aureus | MIC | 3.125 | Chloramphenicol | 3.125 | [2] |
| Compound 50 | Bacteria | MIC | >10x better | Ampicillin | N/A | [2] |
Biological Mechanisms and Signaling Pathways
The therapeutic effects of methylthiazole compounds stem from their interaction with specific biological targets. A notable example is the anti-inflammatory action of 5-methylthiazole-thiazolidinone conjugates, which have been identified as selective cyclooxygenase-1 (COX-1) inhibitors.[4][20][21]
COX-1 is a key enzyme in the arachidonic acid pathway, responsible for the synthesis of prostanoids like prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-1, these methylthiazole derivatives can reduce inflammation.[4] Molecular docking studies have revealed that specific residues within the enzyme's active site, such as Arginine 120 (Arg120), are crucial for the binding and inhibitory activity of these compounds.[4][20]
Caption: Inhibition of the COX-1 pathway by methylthiazole derivatives.
Conclusion
The discovery of methylthiazole compounds, rooted in foundational synthetic reactions like the Hantzsch and Cook-Heilbron syntheses, has paved the way for a rich field of medicinal chemistry. The adaptability of these synthetic routes allows for the creation of diverse molecular libraries with a broad spectrum of biological activities. As demonstrated by quantitative data, methylthiazole derivatives are potent agents against cancer, microbial infections, and inflammation. Future research focusing on structure-activity relationships and the exploration of novel biological targets will continue to solidify the importance of the methylthiazole scaffold in the development of next-generation therapeutics.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. plantarchives.org [plantarchives.org]
- 18. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block in the design and synthesis of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the thiazole scaffold in drug discovery, detailing its synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, experimental protocols, and key signaling pathways.
Introduction to the Thiazole Scaffold
Thiazole and its derivatives are found in numerous biologically active compounds, including natural products like thiamine (Vitamin B1) and synthetic drugs with a wide range of activities.[1][2] The thiazole nucleus is a key component of blockbuster drugs such as the antiretroviral Ritonavir, the anti-inflammatory Meloxicam, and the anticancer agent Dasatinib.[1][3] Its prevalence in clinically approved drugs underscores its importance and therapeutic potential.[4] The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]
Synthesis of Thiazole Derivatives
The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing efficient routes to a variety of substituted thiazoles. Two of the most prominent methods are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, is a classic and widely used method for the preparation of thiazoles.[6] It typically involves the condensation of an α-haloketone with a thioamide.[7]
Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole [7]
-
Materials: 2-bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution.
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at a setting of 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Collect the resulting precipitate by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to yield the 2-amino-4-phenylthiazole product.
-
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds under mild conditions.[8][9]
Experimental Protocol: General Procedure for the Synthesis of 5-Aminothiazoles [8]
-
Materials: α-aminonitrile, carbon disulfide (or a dithioacid derivative), a suitable solvent (e.g., ethanol or pyridine).
-
Procedure:
-
Dissolve the α-aminonitrile in the chosen solvent.
-
Add carbon disulfide (or the dithioacid) to the solution at room temperature.
-
Stir the reaction mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation upon the addition of a non-solvent or by standard work-up procedures involving extraction and purification by chromatography.
-
Therapeutic Applications and Mechanisms of Action
Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.
Anticancer Activity
The thiazole scaffold is a prominent feature in many anticancer agents.[10][11] These compounds exert their effects through various mechanisms, most notably through the inhibition of protein kinases and tubulin polymerization.[12][13]
Mechanism of Action: Kinase Inhibition
Many thiazole-containing drugs, such as Dasatinib, function as potent kinase inhibitors.[11] They target the ATP-binding site of kinases that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and VEGFR signaling pathways, thereby inhibiting cell proliferation, survival, and angiogenesis.[14][15]
Mechanism of Action: Tubulin Polymerization Inhibition
Certain thiazole derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division.[13][16] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][17]
Quantitative Data: Anticancer Activity of Thiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | Assay Type | IC₅₀ (µM) |
| Compound 5b[13] | MCF-7 (Breast) | Antiproliferative | 0.48 ± 0.03 |
| Compound 5b[13] | A549 (Lung) | Antiproliferative | 0.97 ± 0.13 |
| Compound 4c[18] | MCF-7 (Breast) | Cytotoxicity (MTT) | 2.57 ± 0.16 |
| Compound 4c[18] | HepG2 (Liver) | Cytotoxicity (MTT) | 7.26 ± 0.44 |
| Compound 4d[15] | MDA-MB-231 (Breast) | Cytotoxicity | 1.21 |
| Compound 7c[17] | Various | Tubulin Polymerization Inhibition | 2.00 ± 0.12 |
| Compound 8[19] | MCF-7 (Breast) | Cytotoxicity | 3.36 µg/ml |
| Compound 4m[20] | Various | Cytotoxicity | 1.69 - 2.2 |
Antimicrobial Activity
Thiazole-containing compounds have long been recognized for their potent antimicrobial properties.[3][21] They exhibit broad-spectrum activity against both bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[22]
Quantitative Data: Antimicrobial Activity of Thiazole Derivatives
The following table presents the in vitro antimicrobial activity of selected thiazole derivatives, expressed as Minimum Inhibitory Concentration (MIC).
| Compound ID/Reference | Microorganism | MIC (µg/mL) |
| Compound 12[21] | S. aureus | 125-150 |
| Compound 12[21] | E. coli | 125-150 |
| Compound 12[21] | A. niger | 125-150 |
| Compound 38[3] | B. subtilis | 4.51 |
| Compound 38[3] | E. coli | 4.60 |
| Compound 43a[23] | S. aureus | 16.1 µM |
| Compound 43a[23] | E. coli | 16.1 µM |
| Benzothiazole 3a[22] | S. aureus | 0.008 |
Neuroprotective Activity
Recent studies have highlighted the potential of thiazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[1] These compounds often act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5]
Quantitative Data: Anti-Alzheimer's Activity of Thiazole Derivatives
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of selected thiazole derivatives.
| Compound ID/Reference | Enzyme | IC₅₀ (µM) |
| Benzyl piperidine-linked diaryl thiazole[1] | AChE | 0.30 |
| Compound 2i[5] | AChE | 0.028 ± 0.001 |
| Compound 10[24] | AChE | 0.103 |
| Compound 16[24] | AChE | 0.109 |
| Thiazole-carboxamide TC-2[25] | AMPA Receptor (GluA2) | 3.02 |
Experimental Protocols for Biological Evaluation
The biological activity of newly synthesized thiazole derivatives is typically assessed using a battery of in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[26][27]
Experimental Protocol: MTT Assay for Anticancer Activity [26]
-
Materials: 96-well plates, cancer cell lines, cell culture medium, thiazole compound stock solution (in DMSO), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the thiazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Enzyme Inhibition Assay
Enzyme inhibition assays are crucial for determining the potency of thiazole derivatives against specific molecular targets.[28]
Experimental Protocol: General Enzyme Inhibition Assay [28]
-
Materials: 96-well plate, purified enzyme, substrate, buffer solution, thiazole inhibitor stock solution, detection reagents.
-
Procedure:
-
Add the thiazole inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the enzyme solution and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Incubate for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Experimental Workflow in Thiazole-Based Drug Discovery
The development of a new thiazole-based drug follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.
Conclusion
The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of numerous life-saving drugs. The ongoing exploration of novel thiazole derivatives, coupled with a deeper understanding of their mechanisms of action, promises to deliver the next generation of innovative therapies for a multitude of diseases. This guide serves as a foundational resource for scientists and researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.
References
- 1. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 19. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jchemrev.com [jchemrev.com]
- 24. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
Potential mechanisms of action for substituted thiazoles
An In-depth Technical Guide to the Potential Mechanisms of Action for Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a versatile scaffold for designing therapeutic agents with a wide array of pharmacological activities.[1][3][4] Thiazole-containing compounds are integral to numerous clinically approved drugs, including anticancer agents like Dasatinib and Dabrafenib, antimicrobial drugs such as Sulfathiazole, and anti-inflammatory agents like Meloxicam.[5][6][7] This technical guide provides an in-depth exploration of the primary mechanisms of action through which substituted thiazoles exert their therapeutic effects, supported by quantitative data, experimental protocols, and visual diagrams of key pathways and workflows.
Mechanism of Action: Kinase Inhibition in Oncology
A predominant mechanism of action for many thiazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cellular processes like growth, differentiation, and survival.[8][9] Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[8][10]
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival.[8][11] Several thiazole derivatives have been developed as potent inhibitors of this pathway.[8] For instance, novel compounds have demonstrated the ability to suppress cancer cell proliferation by effectively blocking this signaling cascade, as confirmed through western blot analysis.[8] The inhibition of PI3K presents a promising strategy for the development of effective anticancer agents.[11]
Other Kinase Targets (B-RAF, CDK, EGFR, VEGFR-2)
Substituted thiazoles have been engineered to target a range of other kinases:
-
B-RAF Kinase: Thiazole derivatives containing a phenyl sulfonyl group have shown exceptional inhibitory effects on the B-RAFV600E mutant kinase, a key driver in melanoma.[8]
-
Cyclin-Dependent Kinases (CDKs): Pyrimidine-thiazole hybrids have been synthesized as potent CDK9 inhibitors, demonstrating strong anti-proliferative effects on various cancer cell lines.[8]
-
EGFR and VEGFR-2: Thiazole-based derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial targets for inhibiting tumor angiogenesis and growth.[12][13]
Table 1: Anticancer Activity of Thiazole Derivatives via Kinase Inhibition
| Compound Class/Name | Target Kinase/Cell Line | Reported Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| Phenyl sulfonyl thiazole (Compound 40) | B-RAFV600E Kinase | 23.1 ± 1.2 nM | [8] |
| Naphthalene-azine-thiazole (Compound 6a) | PI3Kα | 0.225 ± 0.01 µM | [11] |
| Pyrimidine-thiazole (Compound 25) | CDK9 | 0.64 - 2.01 μM | [8] |
| Benzothiazole-pyridine derivative (Compound 19) | HCT116, MCF-7, U87 MG, A549 | 0.30 - 0.45 μM | [8] |
| Thiazole-scaffold derivative (Compound 18) | HCT-116, MCF-7, U-87 MG, A549 | 0.50 - 4.75 μM | [8] |
| Naphthalene-azine-thiazole (Compound 6a) | Ovarian Cancer (OVCAR-4) | 1.569 ± 0.06 μM | [11] |
| Chlorine-containing thiazole (11c) | Breast Cancer (MCF-7) | 3 µg/mL | [14] |
| Chlorine-containing thiazole (6g) | Breast Cancer (MCF-7) | 4 µg/mL | [14] |
| Benzylidene hydrazinyl-thiazole (4c) | VEGFR-2 | 0.15 µM |[13] |
Mechanism of Action: Anti-inflammatory Activity
Thiazole derivatives exhibit significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[15][16] This mechanism is central to the action of non-steroidal anti-inflammatory drugs (NSAIDs).[15]
-
COX-1/COX-2 Inhibition: Certain thiazole derivatives have been identified as selective COX-2 inhibitors or non-selective COX-1/COX-2 inhibitors.[16] Selective COX-2 inhibition is a desirable trait for reducing inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[16]
-
5-Lipoxygenase (5-LOX) Inhibition: Human 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Rationally designed thiazole conjugates have shown potent, competitive, and non-redox inhibition of the 5-LOX enzyme, with potencies exceeding that of the commercial drug Zileuton.[15]
Table 2: Anti-inflammatory Activity of Thiazole Derivatives
| Compound Class/Name | Target Enzyme | Reported Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| Thiazole-thiourea conjugate (2m) | 5-Lipoxygenase (5-LOX) | 0.9 ± 0.1 μM | [15] |
| Thiazolidin-4-one (21b) | Cyclooxygenase-1 (COX-1) | 10 μM | [16] |
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b) | Cyclooxygenase-2 (COX-2) | 11.65 ± 6.20 mM |[16] |
Mechanism of Action: Antimicrobial Activity
The thiazole scaffold is a fundamental component of many antimicrobial agents.[17][18] Their mechanism of action can involve the disruption of essential microbial enzymes or cellular structures.[17][19]
-
Enzyme Inhibition: Some thiazole derivatives function as DNA gyrase inhibitors, which is a validated target for antibacterial agents.[20] Others may target enzymes involved in ergosterol biosynthesis in fungi, leading to antifungal activity.[17]
-
Membrane Disruption: The unique hydrophilic and hydrophobic characteristics of some thiazole compounds allow them to easily permeate bacterial cell membranes.[19] This can lead to the leakage of cytoplasm, disruption of cell physiology, and ultimately, cell death.[19]
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound Class/Name | Target Organism(s) | Reported Inhibitory Potency (MIC) | Reference |
|---|---|---|---|
| 4-(4-bromophenyl)-thiazol-2-amine (43a) | S. aureus, E. coli | 16.1 µM | [20] |
| Benzo[d]thiazole derivative (13, 14) | S. aureus, E. coli, A. niger | 50 - 75 μg/mL | [21] |
| 2-oxo-1-(thiazol-2-ylamino)-dihydropyridine (37c) | Bacteria | 46.9 - 93.7 µg/mL | [20] |
| 2-oxo-1-(thiazol-2-ylamino)-dihydropyridine (37c) | Fungi | 5.8 - 7.8 µg/mL |[20] |
Mechanism of Action: Other Enzyme Inhibition
The versatility of the thiazole scaffold allows it to be adapted to inhibit a diverse range of other enzymes implicated in various diseases.
-
Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, thiazole-based derivatives have been developed as potent AChE inhibitors, preventing the breakdown of the neurotransmitter acetylcholine.[22]
-
Viral Protease Inhibition: As a strategy against viral infections, thiazole derivatives have been designed to inhibit essential viral enzymes. For example, analogs of nitazoxanide have shown significant inhibitory activity against the main protease (Mpro) of SARS-CoV-2.[23]
-
α-Glucosidase Inhibition: Certain coumarin-thiazole compounds have been identified as α-glucosidase inhibitors, a mechanism relevant for managing diabetes by delaying carbohydrate digestion.[3]
Table 4: Inhibition of Other Enzymes by Thiazole Derivatives
| Compound Class/Name | Target Enzyme | Reported Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| Thiazole-thiazolidine derivative (10) | Acetylcholinesterase (AChE) | 103.24 nM | [22] |
| Thiazole-thiazolidine derivative (16) | Acetylcholinesterase (AChE) | 108.94 nM | [22] |
| N-(substituted-thiazol-2-yl)cinnamamide (20) | SARS-CoV-2 Main Protease | 14.7 µM |[23] |
Experimental Protocols and Workflows
The evaluation of substituted thiazoles involves a standardized workflow, from synthesis to detailed mechanistic studies. The general approach for assessing the inhibitory potency of a new compound series is outlined below.
General Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[12]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2, HCT-116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[14]
-
Compound Treatment: Cells are treated with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 48-72 hours). A negative control (vehicle) and a positive control (standard cytotoxic drug) are included.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[14]
General Protocol for Antimicrobial Susceptibility (Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][21]
-
Preparation: A serial two-fold dilution of the thiazole compounds is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (bacteria or fungi). A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[18][20]
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.[18]
Conclusion
Substituted thiazoles represent a privileged scaffold in drug discovery, demonstrating a remarkable diversity of biological activities.[3][4] Their mechanisms of action are multifaceted, prominently featuring the inhibition of key enzymes such as protein kinases, cyclooxygenases, and microbial enzymes.[8][16][17] The ability to readily modify the thiazole core allows for the fine-tuning of activity and selectivity against specific biological targets.[5][24] The continued exploration of novel thiazole derivatives, guided by mechanistic insights and structure-activity relationships, holds significant promise for the development of next-generation therapeutics for cancer, inflammation, and infectious diseases.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 11. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. jchemrev.com [jchemrev.com]
- 21. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Thiazole-based SARS-CoV-2 protease (COV Mpro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nbinno.com [nbinno.com]
Spectroscopic Data Interpretation for Methyl 5-methylthiazole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-methylthiazole-2-carboxylate. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with closely related analogs. This document aims to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The expected spectroscopic data for this compound are summarized in the tables below. These values are estimations derived from fundamental principles of spectroscopy and data from analogous thiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | H4 |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.6 | s | 3H | 5-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O |
| ~160 | C2 |
| ~145 | C4 |
| ~130 | C5 |
| ~53 | -OCH₃ |
| ~15 | 5-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | C-H stretch (aromatic) |
| ~2950 | Weak | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1550 | Medium | C=N stretch (thiazole ring) |
| ~1450, ~1380 | Medium | C-H bend (methyl) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 157 | High | [M]⁺ (Molecular Ion) |
| 126 | Medium | [M - OCH₃]⁺ |
| 98 | Medium | [M - COOCH₃]⁺ |
| 57 | High | [C₃H₃S]⁺ |
Experimental Protocols
The following sections detail generalized methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.
-
For ¹H NMR, the following parameters are typically used: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is used with a pulse angle of 45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): A drop of the neat sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
For a standard analysis of a small molecule like this, Electron Ionization (EI) at 70 eV is a common technique.
Instrumentation and Data Acquisition:
-
A quadrupole or time-of-flight (TOF) mass analyzer is typically used.
-
The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 50-300 amu.
Visualizations
Spectroscopic Data-Structure Correlation
The following diagram illustrates the correlation between the predicted spectroscopic signals and the different parts of the this compound molecule.
General Experimental Workflow
This diagram outlines a typical workflow for the spectroscopic analysis of a chemical compound.
Molecular weight and formula of Methyl 5-methylthiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-methylthiazole-5-carboxylate, a heterocyclic compound with significant potential in various scientific and medicinal fields. This document details its chemical properties, synthesis methodologies, and known biological activities, presented in a format tailored for researchers and professionals in drug development.
Core Molecular and Physicochemical Properties
Methyl 2-methylthiazole-5-carboxylate is a thiazole derivative with a methyl group at the 2-position and a methyl carboxylate group at the 5-position.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₇NO₂S | PubChem[2] |
| Molecular Weight | 157.19 g/mol | PubChem[1][2] |
| IUPAC Name | methyl 2-methyl-1,3-thiazole-5-carboxylate | PubChem[2] |
| CAS Number | 53233-90-2 | PubChem[2] |
| Canonical SMILES | CC1=NC=C(S1)C(=O)OC | Smolecule[1] |
| InChI Key | WJPVCUYKYLWTPC-UHFFFAOYSA-N | Smolecule[1] |
| XLogP3 | 1.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Exact Mass | 157.01974964 Da | PubChem[2] |
| Monoisotopic Mass | 157.01974964 Da | PubChem[2] |
| Topological Polar Surface Area | 67.4 Ų | PubChem[2] |
| Heavy Atom Count | 10 | PubChem[2] |
Chemical Structure
The structure of Methyl 2-methylthiazole-5-carboxylate, featuring a five-membered thiazole ring, is crucial to its chemical reactivity and biological activity.
Synthesis Protocols
The primary method for synthesizing Methyl 2-methylthiazole-5-carboxylate and its derivatives is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[1]
Modified Hantzsch Thiazole Synthesis
A significant improvement over the traditional Hantzsch method, which often results in low yields, involves the use of acetonitrile as a solvent and triethylamine as a base catalyst.[3] This modification dramatically improves reaction yields and reproducibility.
Experimental Workflow:
Detailed Protocol: A process for the production of alkyl 2-methylthiazole-5-carboxylates involves contacting a solution of an alkyl 4-(halo)-2-chloroacetoacetate in acetonitrile with thioacetamide.[3] Subsequently, an amine, preferably triethylamine, is added, and the reaction mixture is heated at reflux until the reaction is substantially complete.[3] For instance, to a solution of thioacetamide in acetonitrile, ethyl 2-chloro-4,4,4-trifluoroacetoacetate is added.[3] After stirring at room temperature, triethylamine is slowly introduced, and the mixture is refluxed for one hour.[3] The workup involves cooling, addition of water, extraction with a suitable solvent like ether, and washing with dilute acid.[3]
Biological and Pharmacological Significance
Methyl 2-methylthiazole-5-carboxylate has demonstrated a range of biological activities, making it a compound of interest for drug discovery and development.
-
Antimicrobial, Antifungal, Antiviral, and Antitumor Properties: Studies have indicated that this compound exhibits a broad spectrum of bioactivity.[1]
-
Enzyme Inhibition: It has been identified as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism.[1] This suggests potential applications in conditions associated with high uric acid levels.
-
Protein Stabilization: The compound has been investigated for its capacity to act as a stabilizing agent for proteins.[1]
The biological activity of Methyl 2-methylthiazole-5-carboxylate is attributed to its ability to interact with the active sites of various enzymes, thereby modulating biochemical pathways.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 2-methylthiazole-5-carboxylate is associated with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
Methyl 2-methylthiazole-5-carboxylate is a versatile heterocyclic compound with a well-defined chemical profile and established synthesis routes. Its diverse biological activities, particularly as an enzyme inhibitor, underscore its potential as a lead compound in drug discovery programs. Further research into its mechanism of action and structure-activity relationships is warranted to fully exploit its therapeutic potential.
References
The Ubiquitous Thiazole: A Technical Guide to its Natural Occurrence, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and a recurring motif in a vast array of naturally occurring compounds.[1] These natural products, found in a diverse range of organisms from marine invertebrates and cyanobacteria to terrestrial plants and microorganisms, exhibit a remarkable spectrum of biological activities, including potent anticancer, antibiotic, and anti-inflammatory properties.[2][3] This technical guide provides an in-depth exploration of the natural occurrence of thiazole-containing compounds, detailing their sources, quantitative abundance, and the intricate biosynthetic pathways that lead to their formation. Furthermore, this guide offers a compilation of detailed experimental protocols for the isolation and characterization of these valuable natural products, serving as a critical resource for researchers in natural product chemistry, drug discovery, and chemical biology.
I. Natural Sources and Quantitative Abundance of Thiazole-Containing Compounds
Thiazole-containing natural products are biosynthesized by a wide variety of organisms. Marine environments, in particular, have proven to be a rich reservoir of novel thiazole derivatives.[2] Sponges, tunicates (ascidians), and cyanobacteria are prolific producers of complex thiazole-containing peptides and alkaloids.[2] Terrestrial sources include certain plants and bacteria, which produce a range of bioactive thiazole compounds.[4][5]
The isolation of these compounds from their natural sources often yields low quantities, a testament to their potency and the challenges associated with their procurement. The following tables summarize the quantitative data available for the extraction and isolation of representative thiazole-containing natural products.
Table 1: Quantitative Yield of Thiazole-Containing Peptides from Marine Sources
| Compound Name | Producing Organism | Source Location | Biomass Processed | Yield | Approximate Yield (%) | Reference(s) |
| Dolastatin 10 | Dolabella auricularia (Sea Hare) | Indian Ocean | 1,600 kg | ~10 mg | 6.25 x 10-7 | [6] |
| Dolastatin H | Dolabella auricularia (Sea Hare) | Japan | Not Specified | 9 x 10-7 % of wet animal weight | 9 x 10-7 | [7] |
| Dolastatin 19 | Dolabella auricularia (Sea Hare) | Gulf of California | Not Specified | 8.33 x 10-8 % of wet animal weight | 8.33 x 10-8 | [8] |
Table 2: Quantitative Yield of Thiazole-Containing Alkaloids from Terrestrial Sources
| Compound Name | Producing Organism | Source Location | Biomass Processed | Yield | Approximate Yield (%) | Reference(s) |
| Peganumals A & B | Peganum harmala (Seeds) | Not Specified | Not Specified | Not Specified | Not Specified | [4][9] |
| Essential Oil (containing thiazoles) | Peganum harmala (Seeds) | Northern Africa | Dry Mass | 0.001 - 0.01% | 0.001 - 0.01 | [10] |
Table 3: Quantitative Yield of Thiazole-Containing Antibiotics from Microbial Fermentation
| Compound Name | Producing Organism | Source | Titer in Fermentation Broth | Reference(s) |
| Thiazomycin | Amycolatopsis fastidiosa | Fermentation | Very low | [11] |
| Thiazomycin A | Amycolatopsis fastidiosa | Fermentation | Not Specified | [12] |
II. Biosynthesis of Thiazole-Containing Natural Products
The biosynthesis of the thiazole ring in natural products is a fascinating enzymatic process that primarily utilizes cysteine as the source of the sulfur atom and the adjacent nitrogen and carbon atoms.[1] The specific pathways can vary depending on the class of the natural product and the producing organism.
A. Biosynthesis of Thiazole Rings in Cyanobactins
Cyanobactins are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) that often contain thiazole and oxazole rings.[13] The formation of the thiazole ring proceeds through a well-defined enzymatic cascade.
Key Biosynthetic Steps:
-
Precursor Peptide Synthesis: A precursor peptide (E-gene product) containing a leader sequence and a core peptide sequence with cysteine residues is synthesized by the ribosome.[14]
-
Heterocyclization: A heterocyclase enzyme (D-gene product, often a PatD homolog) catalyzes the cyclodehydration of the cysteine residue within the core peptide to form a thiazoline ring. This reaction is ATP-dependent.[13][15]
-
Oxidation: An FMN-dependent dehydrogenase (oxidase) then oxidizes the thiazoline ring to the aromatic thiazole ring.[13][16]
-
Proteolytic Cleavage and Macrocyclization: Proteases (A- and G-gene products) cleave the leader and recognition sequences, and a macrocyclase domain within the G-protein often catalyzes the formation of a cyclic peptide.[14]
Caption: Biosynthetic pathway of thiazole formation in cyanobactins.
B. Biosynthesis of the Thiazole Ring in Epothilones
Epothilones are potent anticancer agents produced by the myxobacterium Sorangium cellulosum.[17] Their biosynthesis involves a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line. The thiazole moiety serves as the starter unit for the polyketide chain extension.
Key Biosynthetic Steps:
-
Cysteine Activation: An adenylation (A) domain of the EpoB NRPS module activates L-cysteine and loads it onto a peptidyl carrier protein (PCP) domain.[18]
-
Acetate Loading: An acyl carrier protein (ACP) domain from the EpoA PKS module is loaded with an acetyl group from acetyl-CoA.[18]
-
Condensation and Cyclization: The acetyl group is transferred to the amino group of the cysteine on EpoB. A cyclization (Cy) domain then catalyzes the condensation and subsequent dehydration to form a methylthiazolinyl-S-EpoB intermediate.[18]
-
Oxidation: An FMN-dependent oxidase (Ox) domain within EpoB oxidizes the thiazoline ring to a methylthiazole ring, which then serves as the starter unit for the PKS assembly line.[18]
Caption: Biosynthesis of the methylthiazole starter unit in epothilones.
III. Experimental Protocols for Isolation and Characterization
The isolation and purification of thiazole-containing natural products require a combination of chromatographic and spectroscopic techniques. The specific protocol is highly dependent on the source organism and the chemical properties of the target compound.
A. General Workflow for Isolation of Marine Natural Products
A common workflow for the isolation of thiazole-containing compounds from marine organisms, such as sponges and tunicates, is outlined below.
Caption: General workflow for the isolation of marine natural products.
B. Detailed Protocol: Isolation of Dolastatin 10 from Dolabella auricularia[6]
1. Collection and Extraction:
-
Collect specimens of the sea hare Dolabella auricularia.
-
Homogenize the tissue and extract exhaustively with a mixture of methanol and dichloromethane (1:1).
-
Concentrate the extract under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
Partition the crude extract between hexane and 10% aqueous methanol.
-
Separate the aqueous methanol layer and further partition it against dichloromethane.
-
The active fraction is typically found in the dichloromethane layer.
3. Chromatographic Purification:
-
Subject the active dichloromethane fraction to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).
-
Monitor fractions for bioactivity (e.g., cytotoxicity against cancer cell lines).
-
Pool the active fractions and subject them to further purification using Sephadex LH-20 column chromatography, eluting with methanol.
4. High-Performance Liquid Chromatography (HPLC):
-
Perform multiple rounds of HPLC on the active fractions.
-
Utilize both normal-phase (silica column) and reversed-phase (C18 column) HPLC with appropriate solvent systems (e.g., isocratic or gradient elution with hexane/isopropanol for normal-phase and acetonitrile/water for reversed-phase).
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to Dolastatin 10.
5. Characterization:
-
Determine the structure of the purified compound using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure and stereochemistry.
-
C. Protocol for Extraction of Alkaloids from Peganum harmala Seeds[10]
1. Sample Preparation:
-
Grind the dried seeds of Peganum harmala into a fine powder.
2. Extraction:
-
Perform hydrodistillation of the powdered seeds using a Clevenger-type apparatus for several hours to extract the essential oil fraction which may contain volatile thiazoles.
-
Alternatively, for non-volatile alkaloids, perform solvent extraction with methanol or ethanol at room temperature with agitation.
3. Purification (for non-volatile alkaloids):
-
Filter the alcoholic extract and concentrate it under reduced pressure.
-
Perform an acid-base extraction. Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) and wash with a nonpolar solvent (e.g., diethyl ether) to remove neutral and acidic components.
-
Basify the aqueous layer with a base (e.g., NH₄OH) to a high pH and extract the alkaloids into an organic solvent (e.g., dichloromethane or chloroform).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.
-
Further purify the individual alkaloids using column chromatography (silica gel or alumina) and preparative HPLC.
4. Characterization:
-
Analyze the composition of the essential oil or purified alkaloids using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.
IV. Conclusion
The natural world is a treasure trove of thiazole-containing compounds with immense potential for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of their diverse natural sources, the quantitative challenges in their isolation, and the elegant biosynthetic machinery responsible for their creation. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to isolate and study these fascinating molecules. As our understanding of the biosynthesis of these compounds deepens, opportunities for their synthetic and semi-synthetic production through metabolic engineering and synthetic biology will undoubtedly expand, paving the way for the next generation of thiazole-based drugs.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Bacillus endophyticus sp. nov., isolated from the inner tissues of cotton plants (Gossypium sp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antineoplastic Agents. 510. Isolation and structure of dolastatin 19 from the Gulf of California sea hare Dolabella auricularia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Composition, Antibacterial and Phytotoxic Activities of Peganum harmala Seed Essential Oils from Five Different Localities in Northern Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and structure elucidation of thiazomycin- a potent thiazolyl peptide antibiotic from Amycolatopsis fastidiosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation, structure, and antibacterial activity of thiazomycin A, a potent thiazolyl peptide antibiotic from Amycolatopsis fastidiosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of cyanobactin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cyanobactins from Cyanobacteria: Current Genetic and Chemical State of Knowledge | MDPI [mdpi.com]
- 16. Oxidation of the Cyanobactin Precursor Peptide Is Independent of the Leader Peptide and Operates in a Defined Order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzymatic synthesis of epothilone A glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Thiazolecarboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, thiazolecarboxylate esters have garnered significant attention due to their versatile synthetic utility and broad-ranging pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological evaluation of this important class of compounds, with a focus on their relevance in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel therapeutic agents.
Physicochemical Properties of Thiazolecarboxylate Esters
The physicochemical properties of thiazolecarboxylate esters are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. These properties, including melting point, boiling point, and solubility, are influenced by the nature and position of substituents on the thiazole ring. A systematic understanding of these structure-property relationships is essential for the rational design of drug candidates with optimized characteristics.
Table 1: Physicochemical Properties of Selected Thiazolecarboxylate Esters
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | C₇H₁₀N₂O₂S | 186.23 | 178-179 | - | [1][2] | |
| Ethyl 4-methylthiazole-5-carboxylate | C₇H₉NO₂S | 171.22 | 28 | 233 | [3] | |
| Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | C₁₃H₁₃NO₃S | 263.31 | 180 | 426.8 | [4][5] | |
| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | C₁₄H₁₃NO₄S | 291.32 | 113-117 | - | [3] | |
| Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | C₁₈H₂₀N₂O₃S | 344.4 | - | - | [6] |
Note on Solubility: Thiazole and its derivatives generally exhibit solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and acetone, with limited solubility in non-polar solvents.[7] At room temperature, thiazole is completely soluble in water and miscible with most organic solvents.[8] The solubility of specific thiazolecarboxylate esters is dependent on their substitution pattern.
Synthesis and Characterization
The Hantzsch thiazole synthesis is a classical and widely employed method for the construction of the thiazole ring system.[9] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. Modern variations, including one-pot and microwave-assisted protocols, have been developed to improve efficiency and yield.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]
This protocol describes a facile and efficient one-pot synthesis from readily available starting materials.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Water
-
Tetrahydrofuran (THF)
-
Ethyl acetate (for recrystallization)
Procedure:
-
To a mixture of ethyl acetoacetate (1.0 eq) in a 1:2.5 mixture of THF and water, NBS (1.2 eq) is added at a temperature below 0°C.
-
The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).
-
Thiourea (1.0 eq) is then added to the reaction mixture.
-
The mixture is heated to 80°C for 2 hours.
-
After cooling, the precipitate is filtered and washed with water.
-
The crude product is recrystallized from ethyl acetate to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Characterization Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate[1][10]
-
Appearance: White solid
-
Melting Point: 178–179 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.69 (s, 2H, -NH₂), 4.13 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 2.36 (s, 3H, -CH₃), 1.19 (t, J=7.0 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 170.21, 161.95, 159.34, 107.34, 59.72, 17.12, 14.32.
-
Mass Spectrum (m/z): 187 (M+H)⁺.
Biological Activities of Thiazolecarboxylate Esters
Thiazolecarboxylate esters and their derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery. Their anticancer and antimicrobial properties are of particular interest.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of thiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.
| Compound/ Derivative | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
| Thiazoline-Tetralin Derivative 4b | 69.2 µM | - | - | [10] |
| Thiazole Derivative 6c | 19.13 µM | 15.69 µM | 13.68 µM | [10] |
| Rhodanine Glycoside Derivative 11a | 3.7 µM | 9.8 µM | 8.2 µM | [11] |
| Rhodanine Glycoside Derivative 12b | 3.1 µM | 21.8 µM | 13.7 µM | [11] |
| Rhodanine Glycoside Derivative 12f | 7.17 µM | 4.5 µM | 2.2 µM | [11] |
| 5-Fluorouracil (Reference) | 1.71 µM | 10.32 µM | - | [12] |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used. The data presented is for comparative purposes.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow for MTT Assay:
Antimicrobial Activity
Thiazole-containing compounds have also demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
| Compound/ Derivative | S. aureus | E. coli | C. albicans | Reference |
| 2-(2-pyrazolin-1-yl)-thiazole 55 | 16-32 | 16-32 | 32 | [13] |
| 2-(2-pyrazolin-1-yl)-thiazole 56 | 8-16 | 8-16 | 32 | [13] |
| Thiazole-Coumarin Hybrid 1a | 62.5-125 | 15.62 | 15.62 | [14] |
| Thiazole-Coumarin Hybrid 1b | 62.5-125 | 62.5-125 | 7.81 | [14] |
| Thiazole-Coumarin Hybrid 1g | 62.5-125 | 31.25-125 | 7.81 | [14] |
| Ciprofloxacin (Reference) | 0.5-4 | 0.5-4 | - | [13] |
| Fluconazole (Reference) | - | - | 16 | [13] |
Note: MIC values can vary based on the specific strains and testing methodology used.
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination:
Signaling Pathways and Mechanism of Action
The anticancer activity of many thiazole derivatives is attributed to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Certain thiazole derivatives have been shown to act as inhibitors of key kinases in this pathway, such as PI3K and mTOR.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers. Thiazole-based compounds have been developed as potent EGFR inhibitors.
Conclusion
Thiazolecarboxylate esters represent a privileged scaffold in medicinal chemistry, endowed with a rich diversity of biological activities. This guide has provided a comprehensive overview of their physicochemical properties, synthetic methodologies, and biological evaluation, with a particular focus on their anticancer and antimicrobial potential. The presented data, experimental protocols, and pathway diagrams are intended to equip researchers with the foundational knowledge required to navigate the complexities of designing and developing novel thiazole-based therapeutics. Continued exploration of this versatile class of compounds holds significant promise for the discovery of next-generation drugs to address unmet medical needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-氨基-4-甲基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S | CID 9884549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. jetir.org [jetir.org]
- 9. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl 5-methylthiazole-2-carboxylate and Its Derivatives in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methylthiazole-2-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its thiazole core serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of key research findings related to this compound, with a focus on its synthesis, experimental protocols, and its role as a modulator of critical signaling pathways in various diseases, particularly cancer.
Synthesis and Chemical Reactions
The synthesis of this compound and its analogs is primarily achieved through several established synthetic routes. The most common methods include the Hantzsch thiazole synthesis and one-pot procedures.
The Hantzsch thiazole synthesis is a classical and widely adapted method for the formation of the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide.[1] Modifications to the traditional Hantzsch method have been developed to improve yields and reaction times.[1]
One-pot synthesis procedures offer an efficient alternative, often utilizing commercially available starting materials. For instance, ethyl 2-substituted-4-methylthiazole-5-carboxylates can be synthesized in a one-pot reaction from ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives.[2] This method simplifies the process by combining bromination and cyclization steps.[2]
The chemical reactivity of this compound is characterized by its thiazole ring and the ester functional group. It can undergo various transformations, including:
-
Oxidation: The thiazole ring can be oxidized using agents like potassium permanganate.
-
Reduction: The ester group can be reduced to an alcohol.
-
Substitution: Nucleophilic substitution can occur at different positions.
Quantitative Data on Biological Activity
| Compound/Derivative | Target Cell Line/Enzyme | Activity | IC50 Value | Reference |
| Thiazole-5-carboxylate derivative 3g | Monoacylglycerol Lipase (MAGL) | Inhibition | 0.037 µM | [3] |
| Thiazole-5-carboxylate derivative 4c | Monoacylglycerol Lipase (MAGL) | Inhibition | 0.063 µM | [3] |
| Thiazole derivative 5k | MDA-MB-231 (Breast Cancer) | Anti-migration | 0.176 µM | [4] |
| Thiazole derivative 5j | MDA-MB-231 (Breast Cancer) | Anti-migration | 0.189 µM | [4] |
| Phenylthiazole derivative 22 | HT29 (Colon Cancer) | Anti-proliferative | 2.01 µM | [5] |
| Thiazole derivative 4i | SaOS-2 (Osteosarcoma) | Anti-cancer | 0.190 ± 0.045 µg/mL | [6] |
| 2-Amino-5-methylthiazol derivative 6a | DPPH radical | Scavenging | 17.9 µg/mL | [7] |
| 2-Amino-5-methylthiazol derivative 6e | DPPH radical | Scavenging | 18.00 µg/mL | [7] |
| Benzylidenehydrazinyl-thiazole 5a | 15-Lipoxygenase (15-LOX) | Inhibition | 0.12 ± 0.002 µM | [8] |
| Benzylidenehydrazinyl-thiazole 5h | Bovine Carbonic Anhydrase II (bCA II) | Inhibition | 1.26 ± 0.24 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis of thiazole derivatives.
One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a procedure for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Water
-
Tetrahydrofuran (THF)
Procedure:
-
To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add NBS (0.06 mol) slowly.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material disappears.
-
Add thiourea (0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours.
-
After cooling, the product can be isolated and purified by standard procedures.
Hantzsch Thiazole Synthesis of 2-Aminothiazole Derivatives
The following is a general procedure for the Hantzsch synthesis.
Materials:
-
α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one)
-
Thiourea
-
Substituted benzaldehyde
-
Silica supported tungstosilisic acid (catalyst)
-
Ethanol/Water (1:1)
Procedure:
-
A mixture of the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and the catalyst is refluxed in an ethanol/water mixture (5 mL).
-
The reaction is stirred for 2 to 3.5 hours at 65°C. Alternatively, the reaction can be performed under ultrasonic irradiation at room temperature for 1.5 to 2 hours.
-
The resulting solid is filtered and washed with ethanol.
-
The crude product is then dissolved in acetone, and the catalyst is removed by filtration.
-
The solvent is evaporated under vacuum to yield the final product.
Signaling Pathways and Mechanisms of Action
Research has shown that derivatives of this compound can modulate several key signaling pathways implicated in cancer and other diseases. The following diagrams, generated using the DOT language, illustrate some of these pathways.
Monoacylglycerol Lipase (MAGL) Signaling Pathway
Derivatives of thiazole-5-carboxylate have been identified as potent inhibitors of Monoacylglycerol Lipase (MAGL), an enzyme that plays a crucial role in lipid metabolism and pro-tumorigenic signaling.[3][9]
Caption: Inhibition of MAGL by thiazole derivatives.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Thiazole derivatives have been investigated as inhibitors of the EGFR signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[6][10]
Caption: EGFR signaling inhibition by thiazole derivatives.
c-Jun N-terminal Kinase (JNK) Apoptosis Pathway
The JNK signaling pathway is a critical regulator of apoptosis (programmed cell death). Thiazole derivatives can influence this pathway, contributing to their anticancer effects.[11]
Caption: JNK-mediated apoptosis induced by thiazoles.
Interleukin-2-inducible T-cell kinase (Itk) Signaling Pathway
Aminothiazole-based compounds have been developed as potent and selective inhibitors of Itk, a key kinase in T-cell receptor signaling, with implications for autoimmune diseases and T-cell malignancies.[12]
Caption: Inhibition of Itk signaling in T-cells.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their versatile synthesis, coupled with a broad range of biological activities, makes them attractive candidates for the development of novel therapeutics. The ability of these compounds to modulate key signaling pathways involved in cancer and inflammation underscores their importance for future research and development efforts. This guide provides a foundational understanding for scientists and researchers looking to explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A surface proton antenna in carbonic anhydrase II supports lactate transport in cancer cells | eLife [elifesciences.org]
- 3. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genesandcancer.com [genesandcancer.com]
- 8. rupress.org [rupress.org]
- 9. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of Methyl 5-methylthiazole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-methylthiazole-2-carboxylate is a valuable heterocyclic compound that serves as a key building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] The thiazole ring is a core structure in numerous pharmacologically active agents.[2][3] Traditional methods for synthesizing substituted thiazoles, such as the classical Hantzsch thiazole synthesis, often involve multiple steps, harsh reaction conditions, extended reaction times, and tedious work-up procedures, leading to modest overall yields.[1][2]
This application note details an efficient, one-pot procedure for the synthesis of this compound. This streamlined approach, adapted from established Hantzsch-type condensation reactions, enhances efficiency by reducing reaction time, minimizing waste, and simplifying purification, thereby providing a practical alternative for both laboratory-scale and potential industrial applications.[1][2][4]
Reaction Principle
The synthesis is based on the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[3] In this one-pot protocol, an α-haloketone (providing carbons C4 and C5 of the thiazole ring) reacts directly with a thioamide-ester derivative (providing the S, N, and C2 atoms) in a single reaction vessel to yield the target thiazole.
Reaction Scheme: Reactants: 3-chloro-2-butanone and Methyl thioxamate Product: this compound
Experimental Protocol
This protocol describes a representative one-pot method for synthesizing this compound.
Materials and Equipment:
-
3-chloro-2-butanone
-
Methyl thioxamate
-
Anhydrous ethanol
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for work-up and purification
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl thioxamate (e.g., 1.19 g, 10 mmol) in anhydrous ethanol (30 mL).
-
Reagent Addition: To the stirring solution, add 3-chloro-2-butanone (e.g., 1.07 g, 10 mmol). If a base is used to facilitate the reaction, triethylamine (1.5 eq) can be added dropwise.[4] An exotherm may be observed.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane mixture).[2]
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
α-haloketones like 3-chloro-2-butanone are lachrymatory and toxic. Handle with appropriate personal protective equipment (gloves, safety goggles).
-
Thioamides can be harmful. Avoid inhalation and skin contact.
-
Ethanol is flammable. Ensure no open flames are nearby.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for Hantzsch-type thiazole syntheses, which form the basis for this one-pot protocol.
| Starting Material 1 | Starting Material 2 | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Ethyl 2-bromo-3-oxobutanoate | Thiourea | Water/THF | 80 | 2 | 72 |
| Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | Thioacetamide | Acetonitrile | Reflux (~82) | 1 | 90.6 |
| Substituted 2-bromo-1-phenylethanone | Thiosemicarbazide | Ethanol | Reflux (~78) | 3-5 | 65-80 |
Table 1: Summary of reaction conditions and yields from analogous one-pot thiazole syntheses.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis protocol.
Caption: Experimental workflow for the one-pot synthesis.
References
- 1. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 5-methylthiazole-2-carboxylate as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methylthiazole-2-carboxylate is a heterocyclic compound that serves as a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a thiazole ring with methyl and methyl carboxylate substituents, offers multiple reactive sites for the construction of more complex molecules. The thiazole moiety is a key pharmacophore found in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] These application notes provide an overview of the synthetic utility of this compound and its derivatives, along with detailed experimental protocols for its use in the synthesis of bioactive molecules.
Synthetic Applications
This compound and its isomers are key intermediates in the synthesis of a variety of heterocyclic compounds.[1] The thiazole ring can be synthesized through methods such as the Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones with thioamides.[1] The ester and methyl groups on the thiazole ring can undergo various chemical transformations, including:
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
-
Reduction: The ester group can be reduced to an alcohol, providing another functional group for further modification.[1]
-
Substitution Reactions: The thiazole ring and its substituents can participate in substitution reactions.[1]
These transformations allow for the incorporation of the 5-methylthiazole-2-carboxylate scaffold into a diverse range of molecular architectures, leading to the development of novel therapeutic agents and other functional materials.
Application in Drug Discovery
The thiazole nucleus is a prominent feature in many pharmaceuticals. Derivatives of methylthiazole carboxylates have shown a wide range of biological activities, making them attractive scaffolds for drug development.
Anticancer Activity
Thiazole derivatives are integral to the development of anticancer agents. For instance, Dasatinib, a tyrosine kinase inhibitor used in cancer treatment, utilizes a thiazole-containing core structure.[4][5][6] The synthesis of Dasatinib and other kinase inhibitors often involves the use of 2-aminothiazole-5-carboxylate derivatives as key intermediates.[4][6]
Antimicrobial and Antifungal Activity
Compounds derived from methylthiazole carboxylates have demonstrated significant antimicrobial and antifungal properties.[1][2] The thiazole ring is a component of some sulfonamides and other antimicrobial drugs.[2] Research has shown that novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives exhibit fungicidal activity against tomato late blight.[2]
Anti-inflammatory Activity
Thiazole and thiazolidinone derivatives have been investigated for their anti-inflammatory properties.[7] Some of these compounds act by inhibiting cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[7]
Experimental Protocols
The following are detailed protocols for the synthesis of thiazole derivatives, illustrating the use of thiazole carboxylates as synthetic building blocks.
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol describes a one-pot synthesis of a structurally related aminothiazole carboxylate, which is a key intermediate for various biologically active molecules.[8][9]
Reaction Scheme:
Caption: One-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Materials:
-
Ethyl acetoacetate (1, 6.50 g, 0.05 mol)
-
N-bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.20 equiv.)
-
Thiourea (3, 3.80 g, 0.05 mol, 1.00 equiv.)
-
Water (50.0 mL)
-
Tetrahydrofuran (THF) (20.0 mL)
Procedure:
-
To a mixture of ethyl acetoacetate in water and THF, add NBS below 0°C.[8]
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).[8]
-
Add thiourea to the reaction mixture.[8]
-
Heat the reaction mixture to 80°C for 2 hours.[8]
-
After completion of the reaction, cool the mixture and perform a work-up to isolate the product.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Yield | Purity |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl acetoacetate | NBS, Thiourea | Water/THF | Good | High |
| 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide | β-ethoxy acrylamide | NBS, Thiourea | Dioxane/Water | 95% | - |
Data extracted from syntheses of related thiazole derivatives.[6][8]
Protocol 2: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
This protocol outlines the synthesis of a fluorinated thiazole carboxylic acid, which can be a precursor for agrochemicals and pharmaceuticals.[10]
Experimental Workflow:
Caption: Workflow for the synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Materials:
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1105 g, 5.06 mol)
-
Thioacetamide
-
Acetonitrile
-
Triethylamine (1380 g, 13.64 mol)
-
40% Sodium hydroxide solution
-
Concentrated HCl
Procedure:
-
Dissolve thioacetamide in acetonitrile.[10]
-
Add ethyl 2-chloro-4,4,4-trifluoroacetoacetate to the solution over 40 minutes.[10]
-
Stir the reaction mixture for 2.3 hours at room temperature.[10]
-
Slowly add triethylamine.[10]
-
Gently reflux the contents for one hour.[10]
-
After cooling, add the 40% sodium hydroxide solution.[10]
-
Place the mixture under vacuum to distill the solvent.[10]
-
To the remaining mixture, add water and ice, then add concentrated HCl to bring the pH to less than 2.[10]
-
Filter the product, wash with water, and dry in a vacuum oven.[10]
Quantitative Data:
| Compound | Yield | Purity |
| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 75.4% | 97.6% |
Data from the synthesis of the specified compound.[10]
Biological Activity of Derivatives
Derivatives of methylthiazole carboxylate have been synthesized and evaluated for a range of biological activities. The following table summarizes some of these findings.
| Derivative Class | Biological Activity Investigated | Key Findings |
| 2-Methyl-4-trifluoromethylthiazole-5-carboxamides | Fungicidal, Insecticidal | Compound 1 showed 90% control of tomato late blight. Compounds 2F and 2H showed 80% and 100% control against potato leafhopper, respectively.[2] |
| 5-Methylthiazole-Thiazolidinone Conjugates | Anti-inflammatory | Identified as a novel class of selective COX-1 inhibitors.[7] |
| 2-Aminothiazole-4-Carboxylate Derivatives | Antitubercular | Methyl 2-amino-5-benzylthiazole-4-carboxylate inhibited M. tuberculosis H37Rv with an MIC of 0.06 µg/ml.[11] |
| 2-Amino-5-methylthiazol Derivatives with 1,3,4-Oxadiazole-2-thiol | Antioxidant | Compounds 6a , 6e , and 6c showed significant radical scavenging potential.[12] |
Signaling Pathway Inhibition
Derivatives of methylthiazole carboxylates, such as Dasatinib, are known to inhibit specific signaling pathways involved in cancer cell proliferation. Dasatinib is a multi-targeted kinase inhibitor that targets BCR-ABL and Src family kinases, among others.
Caption: Inhibition of cancer cell signaling pathways by a thiazole-containing drug.
Conclusion
This compound and its related analogues are highly valuable synthetic intermediates in the fields of medicinal chemistry and materials science. The functional group handles on the thiazole ring allow for a wide range of chemical modifications, leading to a diverse library of compounds with significant biological activities. The protocols and data presented herein demonstrate the utility of this scaffold in the synthesis of potent anticancer, antimicrobial, and anti-inflammatory agents. Further exploration of this privileged structure is likely to yield novel compounds with important therapeutic applications.
References
- 1. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 10. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 11. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 12. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Thiazole Derivatives in Modern Agrochemical Synthesis: Applications and Protocols
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The versatile thiazole scaffold continues to be a cornerstone in the development of innovative agricultural chemicals, offering a robust platform for the synthesis of novel fungicides, insecticides, and herbicides. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of thiazole-based agrochemicals. The information presented herein is designed to facilitate the advancement of crop protection technologies through a deeper understanding of the synthesis, mode of action, and structure-activity relationships of these vital compounds.
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent feature in a number of highly effective agrochemicals.[1][2] Its unique chemical properties allow for diverse functionalization, enabling the fine-tuning of biological activity, selectivity, and environmental profiles.[3][4] Commercially successful products like the insecticide thiamethoxam and the fungicide thiabendazole underscore the significance of the thiazole moiety in crop protection.[1][5][6]
Fungicidal Applications of Thiazole Derivatives
Thiazole derivatives have demonstrated broad-spectrum fungicidal activity, playing a crucial role in managing economically important plant diseases. A notable example is the development of isothiazole–thiazole derivatives, which have shown excellent activity against oomycetes, a group of destructive plant pathogens.[7][8]
One promising area of research involves the targeting of the oxysterol-binding protein (OSBP), a novel mode of action for fungicides.[7][8] For instance, novel isothiazole–thiazole derivatives have been synthesized and shown to exhibit potent in vivo activity against pathogens like Pseudoperonospora cubensis and Phytophthora infestans.[8][9]
Table 1: In Vivo Fungicidal Activity of Isothiazole-Thiazole Derivatives against Oomycetes [8][9]
| Compound | Target Pathogen | EC50 (mg L-1) |
| 6u | Pseudoperonospora cubensis | 0.046 |
| 6u | Phytophthora infestans | 0.20 |
| Oxathiapiprolin (Reference) | Pseudoperonospora cubensis | Not specified |
| Oxathiapiprolin (Reference) | Phytophthora infestans | Not specified |
Experimental Protocol: Synthesis of a Novel Isothiazole–Thiazole Fungicide (Compound 6u)
This protocol describes a multi-step synthesis of a potent isothiazole-thiazole fungicide, adapted from published literature.[7][8]
Step 1: Synthesis of Intermediate 5
-
A solution of intermediate 2 and tert-butyl 4-carbamothioylpiperidine-1-carboxylate (3) is condensed to form compound 4.
-
The N-Boc protecting group of compound 4 is removed using trifluoroacetic acid to yield intermediate 5.
Step 2: Final Condensation to Yield Compound 6u
-
The corresponding isothiazole carboxylic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt).
-
The activated acid is then condensed with intermediate 5 to afford the final isothiazole–thiazole derivative (6u).
Diagram 1: Synthetic Workflow for Isothiazole-Thiazole Fungicide
Caption: Synthetic pathway for a novel isothiazole-thiazole fungicide.
Insecticidal Applications of Thiazole Derivatives
The thiazole ring is a key component in several classes of insecticides, including the neonicotinoids.[10] More recently, novel N-pyridylpyrazole derivatives containing a thiazole moiety have been developed and shown to be effective against lepidopteran pests.[11]
These compounds exhibit excellent insecticidal activities against pests such as Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda.[11] Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups on the benzene ring of thiazole amides enhances insecticidal activity.[11]
Table 2: Insecticidal Activity of N-Pyridylpyrazole Thiazole Derivatives [11]
| Compound | Target Pest | LC50 (mg/L) |
| 7g | Plutella xylostella | 5.32 |
| 7g | Spodoptera exigua | 6.75 |
| 7g | Spodoptera frugiperda | 7.64 |
| Indoxacarb (Reference) | Plutella xylostella | Comparable |
| Indoxacarb (Reference) | Spodoptera exigua | Comparable |
| Indoxacarb (Reference) | Spodoptera frugiperda | Comparable |
Experimental Protocol: Evaluation of Insecticidal Activity (Leaf-Dip Bioassay)
This protocol outlines a standard leaf-dip bioassay for assessing the insecticidal efficacy of thiazole derivatives against lepidopteran larvae.
-
Preparation of Test Solutions: Dissolve the synthesized thiazole derivatives in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute with water containing a surfactant (e.g., Triton X-100) to prepare a series of concentrations.
-
Leaf Treatment: Cabbage discs (or other suitable host plant leaves) are dipped into the test solutions for 10-30 seconds and then allowed to air dry. Control leaves are dipped in a solution containing only DMSO and the surfactant.
-
Insect Infestation: Place the treated leaves into Petri dishes lined with moistened filter paper. Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each Petri dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1 °C, 70-80% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula and determine the LC50 values by probit analysis.
Diagram 2: Structure-Activity Relationship of Thiazole Amide Insecticides
Caption: Influence of benzene ring substituents on insecticidal activity.
Mode of Action: A Deeper Look
Understanding the molecular target of an agrochemical is critical for managing resistance and designing next-generation products. For many thiazole-based fungicides, the mode of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[6] Specifically, they can inhibit the enzyme cytochrome P450 demethylase, which is vital for the conversion of lanosterol to ergosterol.[6]
Diagram 3: Signaling Pathway Inhibition by Thiazole Fungicides
Caption: Inhibition of ergosterol biosynthesis by thiazole fungicides.
Conclusion
Thiazole derivatives remain a highly valuable and versatile class of compounds in the field of agrochemical synthesis. Their adaptability allows for the creation of potent and selective fungicides and insecticides. The continued exploration of novel thiazole-based structures and their modes of action will undoubtedly lead to the development of more effective and sustainable crop protection solutions. The protocols and data presented here serve as a resource to aid researchers in this important endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura : design, cha ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08096C [pubs.rsc.org]
- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes: Synthesis of Bio-active Analogs from Methyl 5-methylthiazole-2-carboxylate
Introduction
The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry and drug discovery, integral to the structure of numerous FDA-approved drugs, including anti-cancer agents like Dasatinib and anti-inflammatory drugs such as Meloxicam.[1][2][3] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5][6] The synthesis of diverse analog libraries from a common starting material is a fundamental strategy in drug development to explore structure-activity relationships (SAR) and optimize lead compounds.
Methyl 5-methylthiazole-2-carboxylate serves as an excellent starting scaffold for generating a variety of analogs. Its key reactive handle, the methyl ester at the 2-position, can be readily transformed into other critical functional groups such as carboxylic acids, amides, and alcohols. These transformations open pathways to a wide array of novel derivatives with potentially enhanced biological activity. This document provides detailed protocols for three fundamental synthetic transformations of this compound.
Synthetic Workflow Overview
The following diagram illustrates the primary synthetic pathways described in this document, starting from this compound to produce key intermediates and analogs.
Caption: Synthetic routes from this compound.
Protocol 1: Base-Catalyzed Hydrolysis to 5-Methylthiazole-2-carboxylic Acid
Application: The conversion of the methyl ester to its corresponding carboxylic acid is a crucial first step for many subsequent reactions, most notably for amide bond formation. Carboxylic acids are key intermediates in the synthesis of a vast range of pharmaceutical compounds.[7]
Methodology: Base-catalyzed hydrolysis, or saponification, is a robust and high-yielding method for cleaving methyl esters.[8] Lithium hydroxide (LiOH) is often the base of choice for complex substrates due to its mild nature and high efficiency.[9][10]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add a 3:1 mixture of tetrahydrofuran (THF) and water. The volume should be sufficient to dissolve the starting material (approx. 0.1 M concentration).
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup (Acidification): Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
-
Precipitation: Slowly acidify the solution to pH 2-3 by adding 1N hydrochloric acid (HCl) dropwise. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any remaining salts.
-
Drying: Dry the isolated solid under vacuum to yield 5-Methylthiazole-2-carboxylic Acid as a white to off-white solid.
| Parameter | Condition | Typical Yield (%) | Reference |
| Base | LiOH·H₂O (1.5 eq) | >90% | [10] |
| Solvent | THF / H₂O (3:1) | [9] | |
| Temperature | Room Temperature | [11] | |
| Time | 2-4 hours | [11] |
Protocol 2: Amide Coupling to Synthesize N-Substituted-5-methylthiazole-2-carboxamides
Application: Amide bond formation is one of the most critical reactions in drug discovery, allowing for the coupling of the thiazole core to a diverse range of amine-containing building blocks.[12] Thiazole-5-carboxamide derivatives have shown significant potential as anticancer agents.[13]
Methodology: The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) is a standard, efficient method for forming amide bonds from carboxylic acids and amines.[14][15][16] This method minimizes side reactions and is effective even with less reactive amines.[17]
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-Methylthiazole-2-carboxylic Acid (from Protocol 1) (1.0 eq), HOBt (1.2 eq), and the desired primary or secondary amine (1.1 eq).
-
Solvent Addition: Dissolve the mixture in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. If using the free amine (not the salt), add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.[14]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted-5-methylthiazole-2-carboxamide.
| Parameter | Condition | Typical Yield (%) | Reference |
| Coupling Reagent | EDC·HCl (1.2 eq) | 60-90% | [18] |
| Additive | HOBt (1.2 eq) | [15] | |
| Base (optional) | DIPEA (2.5 eq) | [14] | |
| Solvent | Anhydrous DMF or DCM | [14] | |
| Temperature | 0 °C to Room Temp | [18] | |
| Time | 12-24 hours | [14] |
Protocol 3: Reduction to (5-Methylthiazol-2-yl)methanol
Application: The reduction of the ester to a primary alcohol provides a new point for diversification. The resulting hydroxymethyl group can be further functionalized, for example, through oxidation to an aldehyde, conversion to a leaving group for nucleophilic substitution, or etherification.
Methodology: Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of cleanly reducing esters to primary alcohols.[19][20] The reaction proceeds via a two-step hydride addition.[21][22]
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., Argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup (Quenching): Carefully quench the reaction by cooling the flask back to 0 °C and adding, sequentially and dropwise, water (volume equal to mass of LAH used), followed by 15% aqueous NaOH (same volume), and finally water again (3x that volume). This procedure (Fieser workup) is designed to precipitate aluminum salts.
-
Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Combine the organic filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford (5-Methylthiazol-2-yl)methanol.
| Parameter | Condition | Typical Yield (%) | Reference |
| Reducing Agent | LiAlH₄ (1.5 eq) | 70-95% | [21] |
| Solvent | Anhydrous THF | [23] | |
| Temperature | 0 °C to Room Temp | [21] | |
| Time | 1-3 hours | [24] |
Biological Significance and Signaling Pathways
Thiazole derivatives are known to interact with a multitude of biological targets. A common mechanism of action for kinase inhibitors, many of which contain heterocyclic scaffolds, involves blocking the ATP-binding site of a protein kinase. This inhibition disrupts downstream signaling cascades that are often hyperactive in diseases like cancer.
The diagram below illustrates a simplified, representative signaling pathway where a synthesized thiazole analog acts as a kinase inhibitor, preventing the phosphorylation of a substrate protein and thereby blocking the propagation of a cellular signal.
Caption: Inhibition of a kinase signaling pathway by a thiazole analog.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. hepatochem.com [hepatochem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 16. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. orgosolver.com [orgosolver.com]
- 22. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 23. reddit.com [reddit.com]
- 24. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes and Protocols for the Purification of Synthesized Methyl 5-methylthiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the purification of synthesized Methyl 5-methylthiazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols for recrystallization, column chromatography, and purity analysis are designed to ensure high-purity material suitable for further synthetic steps and drug development processes.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. The isolation of this compound in high purity after synthesis is crucial for the successful development of downstream products. Impurities, such as unreacted starting materials, byproducts, and residual solvents, can interfere with subsequent reactions and compromise the quality of the final active pharmaceutical ingredient (API). The following application notes detail robust purification strategies to obtain this compound with high purity.
Purification Strategies
The primary methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a suitable solvent or solvent system. An ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Experimental Protocol: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Stir the solution until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for 5-10 minutes.
-
Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: To the hot filtrate, slowly add hexane dropwise with continuous stirring until the solution becomes slightly turbid, indicating the point of saturation.
-
Cooling: Allow the flask to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove residual solvents.
Table 1: Recrystallization Solvent Systems and Expected Purity
| Solvent System | Temperature Range (°C) | Expected Purity (%) | Notes |
| Ethyl Acetate / Hexane | 0 - 60 | > 98% | Good for removing non-polar and moderately polar impurities. |
| Ethanol / Water | 0 - 78 | > 97% | Effective for polar impurities. The compound is dissolved in hot ethanol, followed by the addition of hot water. |
| Toluene | 0 - 110 | > 95% | Can be used for compounds with lower polarity. |
Note: The optimal solvent ratio and temperature range may require some empirical optimization based on the impurity profile of the crude material.
Column Chromatography
Silica gel column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). This method is particularly useful for separating complex mixtures or when recrystallization is ineffective.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the elution of the compound by Thin Layer Chromatography (TLC) analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Table 2: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient |
| Typical Gradient | 0% to 20% Ethyl Acetate in Hexane |
| Expected Purity | > 99% |
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and accurate method for determining the purity of a compound and quantifying impurities. A reverse-phase HPLC method is typically suitable for this compound.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It can be used to confirm the identity of the purified product and to detect any volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient, for example, starting at 50 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The identity of the compound is confirmed by comparing its mass spectrum with a reference spectrum or by fragmentation pattern analysis. Purity can be estimated from the relative peak areas in the total ion chromatogram (TIC).
Visual Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Application Notes and Protocols for Reactions Involving Methyl 5-methylthiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving Methyl 5-methylthiazole-2-carboxylate. This versatile heterocyclic compound serves as a crucial building block in organic synthesis and drug discovery, particularly in the development of novel therapeutic agents.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its thiazole core is a prevalent scaffold in medicinal chemistry, exhibiting a broad range of pharmacological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[1] This document outlines detailed procedures for the synthesis of the title compound and its subsequent derivatization, with a focus on its application in the development of inhibitors for the kinesin motor protein KIFC1 (HSET), a promising target in cancer therapy.
I. Synthesis of this compound
The Hantzsch thiazole synthesis and its modifications are common methods for the preparation of this compound and its analogs.[2] A highly efficient one-pot procedure has been developed to improve yields and simplify the process.[2][3]
One-Pot Synthesis Protocol
This protocol describes an efficient, one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related and equally important intermediate. This method avoids the isolation of unstable intermediates, leading to higher overall yields.[3][4]
Reaction Scheme:
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution (NH₃·H₂O)
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Filtration apparatus
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) in a round-bottom flask, add NBS (10.5 g, 0.06 mol, 1.20 equiv.) portion-wise at a temperature below 0°C (using an ice bath).[3]
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC (petroleum ether:ethyl acetate 2:1) to confirm the disappearance of the starting material.[3]
-
Add thiourea (3.80 g, 0.05 mol, 1.00 equiv.) to the reaction mixture.[3]
-
Heat the mixture to 80°C and maintain for 2 hours.[3]
-
After cooling to room temperature, filter the reaction mixture to remove any insoluble substances.[5]
-
To the filtrate, add ammonia solution (8.0 mL) to neutralize the mixture to a pH of 7.[4][5]
-
Stir the resulting yellow flocculent precipitate at room temperature for 10 minutes.[5]
-
Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Quantitative Data:
| Product | Starting Materials | Solvent | Reaction Time | Temperature | Yield |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl acetoacetate, NBS, Thiourea | Water/THF | 4 hours | 0°C to 80°C | 72%[4] |
II. Derivatization Reactions
This compound can be readily derivatized to synthesize a library of compounds for biological screening. A common derivatization involves the formation of carboxamides.
Synthesis of Thiazole Carboxamide Derivatives
Reaction Scheme:
Materials:
-
This compound
-
Substituted amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (e.g., Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the starting thiazole-5-carboxylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add EDCI (1.2 equivalents) and DMAP (0.1 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Add the desired substituted aniline (1 equivalent) to the reaction mixture.
-
Stir the reaction for 48 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
III. Application in Drug Development: KIFC1 Inhibitors
Derivatives of thiazole-5-carboxylate have shown promise as inhibitors of the kinesin motor protein KIFC1 (also known as HSET).[6][7] KIFC1 is essential for centrosome clustering in cancer cells with extra centrosomes, a common feature of many tumors. Inhibition of KIFC1 leads to multipolar spindle formation during mitosis, triggering mitotic catastrophe and apoptosis in cancer cells, while having minimal effect on normal diploid cells.
Signaling Pathway of KIFC1 Inhibition
KIFC1 has been shown to modulate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[8] Inhibition of KIFC1 can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to the activation of caspases and programmed cell death.[1]
Caption: KIFC1 inhibition signaling pathway.
Experimental Workflow for KIFC1 Inhibitor Screening
An in vitro biochemical assay, such as the ADP-Glo™ Kinase Assay, is commonly used to screen for and characterize inhibitors of KIFC1's ATPase activity.[6]
Caption: KIFC1 inhibitor screening workflow.
Quantitative Data from Inhibitor Screening:
The following table summarizes hypothetical data for a series of thiazole-5-carboxylate derivatives tested against KIFC1.
| Compound ID | Structure Modification | KIFC1 IC₅₀ (µM) |
| TZC-001 | Methyl ester | 2.7 |
| TZC-002 | Ethyl ester | 1.5 |
| TZC-003 | N-phenyl carboxamide | 0.8 |
| TZC-004 | N-(4-chlorophenyl) carboxamide | 0.25 |
| TZC-005 | N-(3,4-dichlorophenyl) carboxamide | 0.1 |
IV. Conclusion
This compound is a valuable and versatile starting material for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. The protocols and application notes provided herein offer a comprehensive guide for researchers in the synthesis and derivatization of this important scaffold, with a specific focus on its application in the development of targeted anticancer therapies through the inhibition of KIFC1. The detailed methodologies and workflows are intended to facilitate the efficient exploration of this chemical space for the identification of novel and potent therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 5. KIFC1 Overexpression Promotes Pancreatic Carcinoma Progression via Stabilising BUB1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinesin Family Member C1 (KIFC1) Accelerates Proliferation and Invasion of Endometrial Cancer Cells Through Modulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing and Application of Methyl 5-methylthiazole-2-carboxylate for Research Professionals
For researchers, scientists, and drug development professionals seeking to procure Methyl 5-methylthiazole-2-carboxylate (CAS No. 864437-40-1) for research and development purposes, several chemical suppliers can be considered. This document provides an overview of potential suppliers and outlines the current landscape of this chemical's research applications and general experimental protocols.
Procurement of this compound
Researchers can source this compound from various specialty chemical suppliers. It is recommended to request a certificate of analysis (CoA) from the supplier to ensure the purity and identity of the compound.
| Supplier | Website | Notes |
| Parchem | --INVALID-LINK-- | Lists this compound (CAS 864437-40-1) as a specialty chemical.[1] |
| Sigma-Aldrich | --INVALID-LINK-- | A product is listed under CAS number 864437-40-1, though the product name may be displayed differently. Verification is advised.[2] |
| ChemUniverse | --INVALID-LINK-- | Offers a quotation request form for this compound.[3] |
Application Notes: Current Research Landscape
Extensive literature searches for specific applications and detailed experimental protocols for This compound have yielded limited specific results. The available research predominantly focuses on its isomers, such as Methyl 2-methylthiazole-5-carboxylate , and other closely related thiazole derivatives.
Therefore, the following application notes are based on the reported uses of these structurally similar compounds. Researchers should consider these as potential areas of investigation for this compound, with the caveat that its specific activity and utility must be determined experimentally.
The thiazole moiety is a cornerstone in medicinal chemistry, and its derivatives are investigated for a wide range of biological activities.[4] The primary research areas for related thiazole carboxylates include:
-
Pharmaceutical Drug Development: Thiazole derivatives are key intermediates in the synthesis of various pharmaceuticals.[5] They have been explored for their potential as antimicrobial, antifungal, antiviral, and antitumor agents.[6] For instance, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown potential antileukemic activity.
-
Organic Synthesis: These compounds serve as versatile building blocks for the synthesis of more complex heterocyclic systems.[6] The ester and methyl groups on the thiazole ring can be functionalized to create a library of novel compounds for screening.
-
Agrochemicals: Thiazole derivatives are used in the development of herbicides and fungicides, contributing to crop protection.[5]
-
Materials Science: There is interest in the use of thiazole compounds in the development of polymers and as corrosion inhibitors.[1]
Experimental Protocols
Given the lack of specific published protocols for this compound, a general protocol for a common reaction involving a methylthiazole carboxylate, such as ester hydrolysis , is provided below as a representative experimental procedure. Researchers must optimize the conditions for their specific substrate and desired outcome.
General Protocol: Hydrolysis of a Methylthiazole Carboxylate
Objective: To hydrolyze the methyl ester of a thiazole carboxylate to its corresponding carboxylic acid. This is a common step in modifying the molecule for further reactions, such as amide bond formation.
Materials:
-
Methylthiazole carboxylate derivative
-
Methanol (MeOH)
-
Water (H₂O)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the methylthiazole carboxylate (1 equivalent) in a mixture of methanol and water (e.g., a 3:1 to 1:1 ratio) in a round-bottom flask.
-
Addition of Base: Add a solution of LiOH or NaOH (typically 1.5 to 3 equivalents) in water to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Acidification: Once the reaction is complete, remove the methanol using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities. Carefully acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography if needed.
Visualizations
Below are diagrams illustrating a general experimental workflow and a potential synthetic pathway relevant to thiazole derivatives.
Caption: General workflow for the hydrolysis of a methylthiazole carboxylate.
References
- 1. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]
- 2. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. chemimpex.com [chemimpex.com]
- 5. innospk.com [innospk.com]
- 6. tandfonline.com [tandfonline.com]
Safe handling and storage procedures for Methyl 5-methylthiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and synthesis of Methyl 5-methylthiazole-2-carboxylate. The information is intended to guide laboratory practices and ensure the safety of personnel.
Safety and Hazard Information
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following information is based on data for structurally similar compounds, such as other thiazole carboxylates. Researchers should handle this compound with care and perform a thorough risk assessment before use.
Hazard Identification
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory tract irritation)
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, sulfur oxides, and carbon oxides.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid breathing dust or vapors.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.
Handling and Storage
Safe Handling
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Keep away from food, drink, and animal feeding stuffs.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep in a cool place.
-
Store away from incompatible materials such as strong oxidizing agents.
Physical and Chemical Properties
The following table summarizes available quantitative data for compounds structurally related to this compound. Data for the target compound should be considered as estimated.
| Property | Methyl 2-methyl-1,3-thiazole-5-carboxylate | 2-Methylthiazole-5-carboxylic acid | Ethyl 5-methylthiazole-2-carboxylate |
| Molecular Formula | C₆H₇NO₂S | C₅H₅NO₂S | C₇H₉NO₂S |
| Molecular Weight | 157.19 g/mol [2] | 143.16 g/mol | 171.22 g/mol |
| Boiling Point | Not available | 301.2°C at 760 mmHg | 129°C at 13 Torr[3] |
| Melting Point | Not available | 209 - 213 °C | Not available |
| Density | Not available | 1.418 g/cm³ | 1.198 g/cm³ (Predicted)[3] |
| Storage Temperature | Not available | 2 - 8 °C | 2 - 8°C[3] |
Experimental Protocols
Synthesis of this compound (Proposed)
This protocol is adapted from general synthesis methods for thiazole carboxylates.
Materials:
-
Methyl 2-chloroacetoacetate
-
Thioacetamide
-
Triethylamine
-
Acetonitrile
-
Water
-
Diethyl ether
-
10% Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.1 molar equivalents) in acetonitrile.
-
Slowly add methyl 2-chloroacetoacetate (1.0 molar equivalent) to the solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Slowly add triethylamine (2.5 molar equivalents) to the mixture.
-
Heat the reaction mixture to a gentle reflux and maintain for 1 hour.
-
Cool the mixture to room temperature and add water.
-
Extract the aqueous layer with diethyl ether (3 x volume of water).
-
Combine the organic layers and wash with 10% hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Diagrams
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of chemical reagents.
Proposed Synthesis Pathway
References
Application Notes and Protocols for Continuous Flow Synthesis of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of thiazole derivatives using continuous flow chemistry. Thiazole and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Continuous flow synthesis offers a modern, efficient, and safe alternative to traditional batch production methods, providing enhanced control over reaction parameters, improved heat and mass transfer, and amenability to automation and scale-up.
Core Concepts in Continuous Flow Synthesis
Continuous flow chemistry involves the continuous pumping of reagent streams through a reactor where the chemical transformation occurs. The key parameters governing these reactions are:
-
Flow Rate: The volume of fluid passing through the reactor per unit of time.
-
Reactor Volume: The internal volume of the tubing or channel where the reaction takes place.
-
Residence Time: The average time a molecule spends within the reactor, calculated as the reactor volume divided by the total flow rate. This is a critical parameter for optimizing reaction conversion.[5]
Common reactor types for such syntheses include microreactors (with channel dimensions in the sub-millimeter range) and packed-bed reactors (containing a solid catalyst or reagent).
Application Note 1: Continuous Flow Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazoles, typically involving the condensation of an α-haloketone with a thioamide or thiourea.[6][7] This reaction is particularly well-suited for continuous flow for several reasons:
-
Rapid Reaction Kinetics: The reaction is often fast, allowing for short residence times and high throughput.
-
Improved Safety: Continuous flow minimizes the accumulation of potentially unstable intermediates and allows for better temperature control of exothermic reactions.
-
High Yields: The precise control over stoichiometry and temperature in a flow reactor can lead to higher yields and fewer byproducts compared to batch methods.[7]
Below is a general workflow for the continuous flow Hantzsch synthesis of thiazole derivatives.
Caption: General workflow for continuous flow Hantzsch thiazole synthesis.
Experimental Protocol 1: General Procedure for Continuous Flow Hantzsch Thiazole Synthesis
This protocol provides a general method for the synthesis of 2-aminothiazole derivatives.
Materials and Equipment:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea or substituted thioamide
-
Solvent (e.g., methanol, ethanol, acetonitrile)
-
Two syringe pumps
-
T-mixer
-
PFA or stainless steel tubing for the reactor
-
Heating system (e.g., oil bath, heating block)
-
Back-pressure regulator (optional, but recommended for solvents heated above their boiling point)
-
Collection vessel
-
Standard laboratory glassware for work-up and purification
Reagent Preparation:
-
Prepare a stock solution of the α-haloketone in the chosen solvent (e.g., 0.5 M).
-
Prepare a stock solution of the thioamide or thiourea in the same solvent (e.g., 0.75 M).
-
Degas both solutions by sparging with nitrogen or sonicating for 10-15 minutes.
Flow Reactor Setup:
-
Assemble the flow reactor system as shown in the workflow diagram above. A common setup involves using PFA tubing (e.g., 1/16" OD, 0.04" ID) for the reactor coil.
-
The reactor volume can be calculated from the internal diameter and length of the tubing. For example, a 10-meter length of tubing with a 0.04" (1.016 mm) ID has a volume of approximately 8.1 mL.
-
Immerse the reactor coil in the heating system.
-
If using a back-pressure regulator, install it after the reactor outlet.
Reaction Execution:
-
Set the desired temperature on the heating system (e.g., 100 °C).
-
Set the flow rates on the syringe pumps. The total flow rate and reactor volume will determine the residence time. For example, to achieve a 10-minute residence time in an 8 mL reactor, the total flow rate should be 0.8 mL/min (e.g., 0.4 mL/min for each pump).
-
Start the pumps and allow the system to reach a steady state (typically after 2-3 reactor volumes have passed through the system).
-
Collect the product stream in a suitable vessel.
Work-up and Purification:
-
Once the desired amount of product has been collected, quench the reaction by adding the output stream to a beaker of cold water or a dilute sodium bicarbonate solution.[6]
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Residence Time Calculation:
Residence Time (min) = Reactor Volume (mL) / Total Flow Rate (mL/min)
Quantitative Data for Continuous Flow Hantzsch Thiazole Synthesis
The following table summarizes data from various continuous flow syntheses of thiazole derivatives.
| Entry | α-Haloketone | Thioamide/Thiourea | Solvent | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | 2-Bromoacetophenone | Thiourea | Methanol | 100 | 30 | >95 |
| 2 | 2-Bromo-4'-methoxyacetophenone | Thiourea | Acetonitrile | 150 | 5 | 91 |
| 3 | 2-Bromo-4'-fluoroacetophenone | Thiourea | Acetonitrile | 150 | 5 | 74 |
| 4 | 2-Bromo-1-(naphthalen-2-yl)ethanone | Thiourea | Acetonitrile | 150 | 5 | 84 |
| 5 | 2-Bromo-1-(thiophen-2-yl)ethanone | Thiourea | Acetonitrile | 150 | 5 | 75 |
Visualization of the Hantzsch Thiazole Synthesis Mechanism
The Hantzsch synthesis proceeds through a sequence of S-alkylation, cyclization, and dehydration steps.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Application Note 2: Multistep Continuous Flow Synthesis of Functionalized Thiazoles
A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without isolating intermediates. This can dramatically reduce reaction times and waste. For example, a Hantzsch thiazole synthesis can be coupled with a subsequent reaction, such as a Biginelli reaction, to produce highly functionalized, drug-like molecules.[5]
In such a setup, the output from the first reactor, containing the newly formed thiazole, is directly mixed with the reagents for the second reaction and passed through a second reactor.
References
Application of Methyl 5-methylthiazole-2-carboxylate in Anticancer Agent Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-methylthiazole-2-carboxylate is a heterocyclic compound that serves as a versatile scaffold in the design and synthesis of novel anticancer agents. The thiazole ring is a prominent feature in numerous biologically active molecules, including approved anticancer drugs, owing to its ability to participate in hydrogen bonding and other key interactions with biological targets. This document provides detailed application notes on the utilization of this compound in the development of anticancer agents, including synthetic derivatization strategies, relevant signaling pathways, and protocols for biological evaluation.
Introduction
The thiazole nucleus is a fundamental structural motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Its presence in clinically approved anticancer drugs such as Dasatinib and Ixazomib underscores the therapeutic potential of this heterocyclic system.[1] this compound offers a strategic starting point for the synthesis of diverse derivatives, primarily through modifications at the carboxylate group, to generate amides, hydrazones, and other functionalities. These derivatives have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines by targeting various signaling pathways crucial for cancer cell proliferation and survival.
Derivatization Strategies
The primary route for derivatizing this compound for anticancer applications involves the conversion of the methyl ester to a more reactive intermediate, typically a carboxylic acid or an acyl chloride. This intermediate can then be coupled with various amines or hydrazines to generate a library of amide or hydrazone derivatives.
A general synthetic workflow is outlined below:
Caption: General workflow for the derivatization of this compound.
Key Signaling Pathways in Anticancer Activity
Thiazole derivatives have been demonstrated to exert their anticancer effects through the modulation of several critical signaling pathways involved in cell growth, proliferation, and survival.
Kinase Inhibition
A prominent mechanism of action for many thiazole-based anticancer agents is the inhibition of protein kinases, which are often dysregulated in cancer.
Caption: Inhibition of receptor tyrosine kinase signaling by thiazole derivatives.
Induction of Apoptosis
Many thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through the modulation of pro- and anti-apoptotic proteins.
Caption: Thiazole derivatives can induce apoptosis by modulating Bcl-2 family proteins.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various thiazole-5-carboxylate derivatives against a range of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values in micromolar (µM).
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 3g | EKVX (Non-Small Cell Lung Cancer) | 0.865 | [3] |
| MDA-MB-468 (Breast Cancer) | 1.20 | [3] | |
| Compound 4c | HOP-92 (Non-Small Cell Lung Cancer) | 0.34 | [3] |
| EKVX (Non-Small Cell Lung Cancer) | 0.96 | [3] | |
| MDA-MB-231/ATCC (Breast Cancer) | 1.08 | [3] | |
| Thiazole-5-carboxamide 8c | A-549 (Lung Cancer) | 48% inhibition at 5 µg/mL | [1][4] |
| Thiazole-5-carboxamide 8f | A-549 (Lung Cancer) | 40% inhibition at 5 µg/mL | [1][4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylthiazole-2-carboxamides
This protocol describes a general procedure for the synthesis of 5-methylthiazole-2-carboxamides from this compound.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) / Water (H₂O)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂) or Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Appropriate amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrolysis of the Ester:
-
Dissolve this compound in a mixture of MeOH and water.
-
Add an excess of LiOH or NaOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 5-methylthiazole-2-carboxylic acid.
-
-
Activation of the Carboxylic Acid:
-
Method A (Acyl Chloride): To a solution of 5-methylthiazole-2-carboxylic acid in an inert solvent (e.g., DCM), add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-methylthiazole-2-carbonyl chloride.
-
Method B (EDCI Coupling): To a solution of 5-methylthiazole-2-carboxylic acid in DMF, add EDCI and the desired amine, followed by a base such as TEA or DIPEA.
-
-
Amide Coupling:
-
Dissolve the crude 5-methylthiazole-2-carbonyl chloride in DCM and add a solution of the desired amine and TEA in DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for several hours until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-methylthiazole-2-carboxamide.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized thiazole derivatives in complete growth medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Conclusion
This compound is a valuable starting material for the development of novel anticancer agents. Its derivatization into various amides and other analogues has yielded compounds with significant cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key kinases and the induction of apoptosis. The provided protocols offer a framework for the synthesis and biological evaluation of new anticancer candidates based on this promising thiazole scaffold. Further investigation into the structure-activity relationships and specific molecular targets of these derivatives is warranted to advance their development as potential therapeutic agents.
References
Troubleshooting & Optimization
How to optimize the yield of Methyl 5-methylthiazole-2-carboxylate synthesis
Welcome to the technical support center for the synthesis of Methyl 5-methylthiazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed protocols to optimize synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound core structure?
A1: The most prevalent and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis. For this compound, this typically involves the cyclocondensation reaction between an α-halocarbonyl compound (like 3-bromo-2-butanone) and a thioamide derivative that can provide the C2-carboxylate group (such as methyl thiooxamate).
Q2: Can I synthesize this compound via esterification?
A2: Yes, an alternative and effective route is the direct esterification of 5-methylthiazole-2-carboxylic acid with methanol. This reaction is typically catalyzed by a strong acid (e.g., H₂SO₄, TsOH) in an excess of methanol, a process known as Fischer esterification.[1] Alternatively, for acid-sensitive substrates, the carboxylic acid can be converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.
Q3: What are the critical parameters that influence the yield in a Hantzsch synthesis?
A3: The key parameters to control for optimal yield are:
-
Stoichiometry: The molar ratios of the α-halocarbonyl and the thioamide are crucial. An excess of one reactant may be necessary to drive the reaction to completion but can also lead to side products.
-
Reaction Temperature: Temperature control is vital to manage the reaction rate and prevent the formation of impurities.
-
Solvent: The choice of solvent (e.g., ethanol, acetonitrile, DMF) affects reactant solubility and reaction kinetics.[2]
-
Presence and Type of Base: For certain variations of the Hantzsch synthesis, a base is used to facilitate cyclization and dehydration steps. The choice and amount of base can significantly impact the outcome.[3]
Q4: Are there one-pot procedures available to simplify the synthesis?
A4: Yes, one-pot procedures have been developed for related thiazole carboxylates, which can be adapted. These methods often involve the in situ generation of the α-halocarbonyl by reacting a ketone with a halogenating agent like N-Bromosuccinimide (NBS), followed by the addition of the thioamide to the same reaction vessel.[4][5] This approach simplifies the workflow, saves time, and can increase overall yield by avoiding the isolation of unstable intermediates.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Verify the purity of your α-halocarbonyl and thioamide starting materials using techniques like NMR or GC-MS. α-halocarbonyls can be unstable and should be freshly prepared or purified if necessary. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. For Hantzsch synthesis, a slight excess (1.05 to 1.2 equivalents) of the thioamide is sometimes beneficial.[2] |
| Suboptimal Reaction Temperature | If the reaction is too slow, consider a modest increase in temperature. Conversely, if side products are forming, lowering the temperature may be necessary. Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature. |
| Inefficient Dehydration | The final step of the Hantzsch synthesis is the dehydration of a hydroxythiazoline intermediate. If this intermediate is isolated or accumulates, the dehydration step may be inefficient. Acid catalysis or specific dehydrating agents (e.g., trifluoroacetic anhydride) can facilitate this step.[3] |
| Fischer Esterification Equilibrium | In the esterification route, the reaction is an equilibrium.[1] To drive it towards the product, use a large excess of methanol (often as the solvent) and ensure the removal of water, for example, by using a Dean-Stark apparatus. |
Problem: Significant Impurity/Side Product Formation
| Potential Cause | Recommended Solution |
| Side Reactions of α-Haloketone | α-haloketones are reactive and can undergo self-condensation or react with other nucleophiles. Ensure it is added slowly to the reaction mixture, potentially at a lower temperature, to control its reactivity. |
| Over-alkylation or Side Reactions | In syntheses involving a base, using too strong a base or an incorrect amount can lead to unwanted deprotonation and subsequent side reactions. Consider using a milder, non-nucleophilic base like sodium bicarbonate or triethylamine.[2][3] |
| Thermal Decomposition | High reaction temperatures can lead to the decomposition of reactants or the desired product. Run the reaction at the lowest effective temperature, determined by TLC or LC-MS monitoring. |
| Impure Thioamide | The purity of the thioamide is critical. Impurities can lead to the formation of undesired thiazole derivatives. Recrystallize the thioamide if its purity is questionable. |
Logical Troubleshooting Flow
The following diagram outlines a logical workflow for troubleshooting low yield issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
Thiazole Synthesis: A Technical Support Center for Troubleshooting Side Products
For researchers, scientists, and professionals in drug development, the synthesis of the thiazole ring is a cornerstone of many projects. This heterocyclic moiety is a key component in numerous pharmaceuticals. However, its synthesis is not always straightforward, and the formation of side products can lead to reduced yields and complex purification challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common side products in the most prevalent thiazole synthesis methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common thiazole synthesis methods?
A1: The most widely employed methods for thiazole synthesis are the Hantzsch synthesis, the Cook-Heilbron synthesis, and the Gabriel synthesis. Each method offers a different route to the thiazole core and is suited for different substitution patterns.
Q2: I'm seeing multiple spots on my TLC plate after a Hantzsch thiazole synthesis. What are the likely side products?
A2: In a Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide, several side products can form. The most common include:
-
Unreacted Starting Materials: Incomplete reactions will show the presence of both the α-haloketone and the thioamide.
-
Oxazole Formation: If your thioamide is contaminated with its corresponding amide, you can get the formation of an oxazole byproduct.
-
Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can self-condense, leading to dimers or polymers.
Q3: My Hantzsch synthesis yield is consistently low. What are the primary causes?
A3: Low yields in the Hantzsch synthesis can often be attributed to several factors:
-
Poor Quality of Starting Materials: The purity of your α-haloketone and thioamide is critical. Impurities can participate in unwanted side reactions.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are crucial parameters that significantly impact the reaction's outcome.
-
Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material.
-
Side Reactions: The formation of byproducts consumes your reactants and complicates the purification process.
Troubleshooting Guides
Problem: Low Yield and Multiple Byproducts in Hantzsch Thiazole Synthesis
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| Impure Reactants | Verify the purity of the α-haloketone and thioamide using techniques like NMR or melting point analysis. Ensure the α-haloketone is fresh or has been stored properly to prevent decomposition. |
| Suboptimal Temperature | If the reaction is sluggish at room temperature, gradually increase the heat and monitor progress by TLC. Conversely, if excessive side products are forming, consider lowering the reaction temperature. |
| Incorrect Solvent | The choice of solvent can significantly affect reaction rate and yield. Ethanol is a common solvent for Hantzsch synthesis, but screening other solvents in small-scale parallel reactions may be beneficial. |
| Presence of Water | Water in the reaction mixture can lead to the hydrolysis of intermediates. Ensure all reagents and solvents are thoroughly dried before use. |
| Thioamide Instability | Thioamides can be unstable under acidic conditions. If you suspect this is an issue, consider running the reaction under neutral or slightly basic conditions. |
Key Synthesis Methods: Side Products and Protocols
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a versatile method for preparing a wide variety of thiazole derivatives through the condensation of an α-haloketone and a thioamide.[1]
Common Side Products:
-
Unreacted Starting Materials: α-haloketone and thioamide.
-
Oxazole: Formed if the thioamide is contaminated with the corresponding amide.
-
Dimerization/Polymerization Products: Resulting from self-condensation of reactants or intermediates.
-
Isomeric Thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric products is possible.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add 5 mL of methanol and a stir bar.[1]
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1]
-
Work-up: Remove the reaction from the heat and allow it to cool to room temperature. Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with water.[1]
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Drying: Spread the collected solid on a tared watchglass and allow it to air dry. Once dry, determine the mass and calculate the percent yield.[1]
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a method for preparing 5-aminothiazoles by reacting α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[2][3]
Common Side Products:
While specific side products are not extensively detailed in the literature, potential impurities could arise from:
-
Incomplete Cyclization: Leading to the presence of acyclic intermediates.
-
Hydrolysis: The imino intermediate could be susceptible to hydrolysis, especially during workup.
-
Reactions of Starting Materials: Self-condensation or other reactions of the α-aminonitrile or the sulfur-containing reagent.
General Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole
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Reaction Setup: In a suitable flask, dissolve the α-aminonitrile in a solvent such as ethanol or aqueous media.
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Reagent Addition: Add carbon disulfide to the solution at room temperature.[2]
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Reaction: Stir the mixture under mild conditions. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: The product can often be isolated by filtration if it precipitates from the reaction mixture. Further purification may be achieved by recrystallization.
Gabriel Thiazole Synthesis
The Gabriel synthesis of thiazoles involves the reaction of an α-acylamino ketone with a phosphorus pentasulfide (or Lawesson's reagent) to yield 2,5-disubstituted thiazoles.[4][5]
Common Side Products:
-
Oxazole Formation: The Robinson-Gabriel synthesis of oxazoles is a competing reaction, and its formation is a significant possibility. The choice of thionating agent and reaction conditions can influence the ratio of thiazole to oxazole.[6]
-
Incomplete Thionation: The oxygen of the amide may not be fully replaced by sulfur, leading to oxazole byproducts.
-
Decomposition: The use of strong dehydrating agents at high temperatures can lead to the decomposition of starting materials and products.
General Experimental Protocol: Synthesis of a 2,5-Disubstituted Thiazole
-
Reactant Preparation: The starting α-acylamino ketone can be prepared via the Dakin-West reaction.[6]
-
Reaction Setup: In a round-bottom flask, combine the α-acylamino ketone and phosphorus pentasulfide.
-
Heating: Heat the reaction mixture, often to high temperatures (e.g., 170°C), to drive the cyclization and dehydration.[4]
-
Work-up and Purification: After cooling, the reaction mixture is typically worked up by quenching with water or a basic solution. The product is then extracted with an organic solvent and purified by column chromatography or recrystallization.
Visualizing Reaction Mechanisms and Workflows
To aid in understanding the intricate processes of thiazole synthesis, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: Hantzsch Thiazole Synthesis Mechanism.
Caption: Cook-Heilbron Synthesis Mechanism.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Methyl 5-methylthiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for improving the purity of crude Methyl 5-methylthiazole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route employed. For the Hantzsch thiazole synthesis, which is a prevalent method, impurities may include unreacted starting materials such as thioacetamide and a methyl 2-chloro-3-oxobutanoate precursor. Side products from condensation reactions or polymerization of reactants can also be present.
Q2: How can I get a quick assessment of my crude product's purity?
A2: A rapid purity assessment can be achieved through Thin Layer Chromatography (TLC) and melting point analysis. On a TLC plate, a single, well-defined spot is indicative of high purity, while multiple spots suggest the presence of impurities. A sharp melting point range close to the literature value also suggests a relatively pure compound.
Q3: My purified product has a persistent color. How can I decolorize it?
A3: Colored impurities can often be removed during recrystallization by treating the hot solution with a small amount of activated charcoal. The charcoal adsorbs the colored molecules, which can then be removed by hot filtration.
Q4: I'm observing "oiling out" instead of crystal formation during recrystallization. What should I do?
A4: "Oiling out" can occur if the compound's melting point is lower than the solution's temperature or if there's a high concentration of impurities. To address this, try redissolving the oil in a slightly larger volume of hot solvent and allowing it to cool more slowly. Alternatively, using a different solvent system may be necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| No crystal formation upon cooling. | The solution is not supersaturated (too much solvent was used). | - Concentrate the solution by boiling off some solvent and allow it to cool again.- Try scratching the inner surface of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure product. |
| "Oiling out" instead of crystallization. | - The compound's melting point is below the temperature of the saturated solution.- High concentration of impurities depressing the melting point. | - Reheat the solution to redissolve the oil and add a small amount of additional solvent before cooling slowly.- Try a different solvent or a solvent pair. |
| Low recovery of purified product. | - The chosen solvent is too good, and a significant amount of product remains in the mother liquor.- Premature crystallization during hot filtration. | - Cool the filtrate in an ice bath to maximize precipitation.- Reduce the volume of the mother liquor and cool again for a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Product is still impure after recrystallization. | The selected solvent does not effectively differentiate between the product and impurities in terms of solubility. | - Experiment with different recrystallization solvents or solvent mixtures.- Consider an alternative purification method like column chromatography for better separation. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities (overlapping spots on TLC). | The eluent system lacks the appropriate polarity to resolve the compounds. | - Perform a systematic TLC analysis with various solvent systems of differing polarities to find an optimal eluent.- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Streaking of the compound on the TLC plate or column. | The compound is interacting too strongly with the stationary phase (e.g., silica gel is too acidic). | - Add a small percentage (0.1-1%) of a modifier like triethylamine to the eluent to neutralize active sites on the silica gel. |
| The product does not elute from the column. | The eluent is not polar enough to displace the compound from the stationary phase. | - Gradually increase the polarity of the eluent system. A common strategy is to start with a non-polar solvent like hexane and slowly introduce a more polar solvent like ethyl acetate. |
| Cracking of the silica gel bed. | Improper packing of the column or running the solvent too fast. | - Ensure the column is packed uniformly as a slurry and is not allowed to run dry.- Apply gentle pressure to maintain a steady, but not excessive, flow rate. |
Data Presentation: Purification Method Comparison
| Purification Method | Typical Solvents/Eluents | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethyl Acetate, Ethanol, n-Butanol, or mixtures with water or hexanes | >98% | Simple, cost-effective for large quantities. | Can have lower yields; may not remove impurities with similar solubility. |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate or Dichloromethane/Hexane gradients | >99% | High resolution for separating closely related impurities. | More time-consuming and requires larger volumes of solvent; not ideal for very large scales. |
| Vacuum Distillation | N/A | >97% | Effective for removing non-volatile impurities. | Requires the compound to be thermally stable; may not separate impurities with similar boiling points. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Slowly add hexane to the hot filtrate until the solution becomes slightly turbid. Reheat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by prior TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the elution progresses.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Vacuum Distillation
Note: This method is suitable for thermally stable compounds and is effective at removing non-volatile impurities.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Distillation: Heat the crude product under reduced pressure. The boiling point of the related Methyl 5-thiazolecarboxylate is reported as 87-90°C at 10 mmHg[1]. The boiling point of this compound is predicted to be around 224.7°C at atmospheric pressure, so a high vacuum will be necessary to distill at a reasonable temperature.[2]
-
Collection: Collect the fraction that distills over at a constant temperature.
-
Purity Check: Analyze the purity of the distilled product by TLC or other analytical methods.
Visualization of Experimental Workflows
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Troubleshooting guide for failed Hantzsch thiazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction for the synthesis of thiazole derivatives. It involves the condensation reaction between an α-haloketone and a thioamide.[1] First described by Arthur Hantzsch in 1887, this method is widely used due to its reliability and the accessibility of starting materials.
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction proceeds in multiple steps, starting with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration that leads to the formation of the aromatic thiazole ring.[1][2]
Q3: What are the typical starting materials for this synthesis?
The essential starting materials are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetaldehyde) and a thioamide (e.g., thiourea, thioacetamide).[1]
Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is known for producing high yields of thiazole products, often with straightforward purification.[1][2][3][4] However, optimizing reaction conditions is key to maximizing both yield and purity.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Poor Quality of Starting Materials:
-
α-Haloketone Decomposition: α-Haloketones can be lachrymatory and may decompose over time. Ensure they are fresh or have been stored properly.
-
Thioamide Impurity: The purity of the thioamide is crucial. Impurities can lead to unwanted side reactions.[5]
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.
-
-
Suboptimal Reaction Temperature:
-
Many Hantzsch syntheses require heating to proceed at an optimal rate. If the reaction is slow at room temperature, a gradual increase in temperature while monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.[1]
-
Conversely, excessive heat can cause the formation of side products.[1]
-
Solution: Experiment with a temperature gradient to find the optimal condition for your specific substrates.
-
-
Inappropriate Solvent:
-
The choice of solvent can significantly affect the reaction rate and yield.
-
Solution: While ethanol or methanol are commonly used, consider screening other solvents if you are experiencing low yields.
-
-
Incomplete Reaction:
-
The reaction may not have reached completion.
-
Solution: Monitor the reaction using TLC. If starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature.
-
Problem 2: Multiple Spots on TLC / Impure Product
Possible Causes and Solutions:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and thioamide.[5]
-
Formation of Side Products:
-
Oxazole Formation: If the thioamide is contaminated with the corresponding amide, an oxazole byproduct may form.[5]
-
Dimerization/Polymerization: Under some conditions, starting materials or intermediates can self-condense.[5]
-
Isomeric Thiazoles: With unsymmetrical α-haloketones, the formation of regioisomers is possible.[1]
-
Solution: Ensure high purity of starting materials. Optimization of reaction conditions (temperature, solvent, reaction time) can minimize side product formation.
-
-
Incorrect Workup Procedure:
-
During the workup, pH control is important to avoid hydrolysis of the product.
-
Solution: Carefully control the pH during neutralization.
-
Problem 3: Product Purification Issues
Possible Causes and Solutions:
-
Product is an Oil or Does Not Crystallize:
-
Solution: If the product does not precipitate upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary.[1]
-
-
Difficulty in Removing Excess Thioamide:
-
Solution: If an excess of a water-soluble thioamide like thiourea was used, it can often be removed by washing the crude product with water during filtration.[6]
-
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. [7]
| Entry | Substituent R | Method | Time | Yield (%) |
| 1 | H | Reflux | 8 h | 75 |
| 2 | H | Microwave | 30 min | 95 |
| 3 | 4-Me | Reflux | 8 h | 78 |
| 4 | 4-Me | Microwave | 30 min | 96 |
| 5 | 4-OMe | Reflux | 8 h | 80 |
| 6 | 4-OMe | Microwave | 30 min | 94 |
| 7 | 4-Cl | Reflux | 8 h | 72 |
| 8 | 4-Cl | Microwave | 30 min | 92 |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole[3][6]
Materials:
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2-Bromoacetophenone
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Thiourea
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Methanol
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5% Aqueous Sodium Carbonate Solution
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Water
Equipment:
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20 mL scintillation vial
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Magnetic stir bar and hot plate
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100 mL beaker
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Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.
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Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
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Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.
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Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. A solid should precipitate.[3][6]
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Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with water to remove any remaining salts or water-soluble impurities.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry.
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Characterization: Once dry, determine the mass of the product and calculate the percent yield. Characterize the product using appropriate analytical techniques (e.g., NMR, melting point).
Mandatory Visualization
Caption: Troubleshooting workflow for a failed Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Substituted Thiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted thiazoles. The information is presented in a practical question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted thiazoles, and what are its basic requirements?
The most widely employed method for synthesizing substituted thiazoles is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide-containing reactant.[2] The essential starting materials are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea).[3] The reaction typically requires heating to proceed at an optimal rate.[3]
Q2: My Hantzsch thiazole synthesis is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?
Low or no product yield in a Hantzsch synthesis can stem from several factors:
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Poor Quality of Starting Materials: Ensure that the α-haloketone is fresh, as these compounds can be lachrymatory and may decompose over time. The purity of the thioamide should also be verified.[3]
-
Suboptimal Reaction Temperature: Many Hantzsch syntheses require heating. If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction's progress (e.g., by TLC) is recommended. Conversely, excessive heat can lead to the formation of side products.[3]
-
Inappropriate Solvent: The choice of solvent can significantly influence the reaction rate and yield.[3] Common solvents include ethanol, methanol, and 1-butanol.[4]
-
Incorrect Workup Procedure: Careful control of pH during the neutralization step of the workup is crucial to prevent hydrolysis of the product or other sensitive functional groups.[3]
Q3: I am observing significant side product formation. What are common side reactions and how can they be minimized?
A frequent side product is the corresponding dihydrothiazole intermediate, which indicates incomplete oxidation.[5] To minimize this, ensure an efficient oxidant is used or that the reaction is open to air if atmospheric oxygen is the intended oxidant.[5] In multicomponent reactions, side reactions between the aldehyde and the thioamide or α-haloketone can occur. Optimizing the order of reagent addition can sometimes mitigate these competing reactions.[3]
Q4: What are the best practices for purifying substituted thiazoles?
Purification of the final thiazole product is commonly achieved through recrystallization from a suitable solvent, such as ethanol or methanol.[5] Column chromatography on silica gel is another effective method for purification.[5][6] The choice of method depends on the purity of the crude product and the scale of the reaction.[5]
Troubleshooting Guides
Low Product Yield
Low yields are a common issue in organic synthesis. The following flowchart provides a logical approach to troubleshooting low product yield in substituted thiazole synthesis.
Caption: Troubleshooting logic for addressing low product yield.
Incomplete Reaction
If you suspect the reaction has not gone to completion, consider the following steps.
Caption: Decision-making flowchart for incomplete reactions.
Data Presentation
Optimization of Hantzsch Thiazole Synthesis Conditions
The following table summarizes the effect of different catalysts and solvents on the yield of a model Hantzsch thiazole synthesis.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Water | Reflux | 5 | 60 |
| 2 | SiW.SiO2 (15%) | Water | Reflux | 2 | 85 |
| 3 | None | Ethanol | Reflux | 5 | 70 |
| 4 | SiW.SiO2 (15%) | Ethanol | Reflux | 2 | 90 |
| 5 | None | Methanol | Reflux | 5 | 65 |
| 6 | SiW.SiO2 (15%) | 1-Butanol | Reflux | 2 | 88 |
| 7 | None | 2-Propanol | Reflux | 5 | 75 |
Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[4]
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
This protocol describes a typical one-pot, three-component synthesis of substituted thiazoles.
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
Detailed Steps:
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Reaction Setup: In a round-bottom flask, combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and the desired substituted benzaldehyde (1 mmol) in a 1:1 mixture of ethanol and water (5 mL).[4]
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Catalyst Addition: Add the silica-supported tungstosilisic acid (SiW.SiO2) catalyst (15 mol%).[4]
-
Reaction: Heat the mixture to reflux with constant stirring for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
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Isolation: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product. Collect the solid by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected solid with cold water to remove any remaining impurities.
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Drying: Dry the purified solid under vacuum.
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Purification: For higher purity, the crude product can be recrystallized from ethanol.[5]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Stability and Degradation of Thiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation issues encountered during experiments with thiazole compounds.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and solutions to guide your experimental troubleshooting.
Issue 1: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
Question: I am observing new peaks in the chromatogram of my thiazole compound solution that were not present initially. What are these, and how can I prevent them?
Answer: The appearance of new peaks strongly suggests that your thiazole compound is degrading. The thiazole ring and its derivatives can be susceptible to several degradation pathways. Consider the following potential causes and solutions:
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Hydrolysis: The thiazole ring can undergo hydrolysis, especially under acidic or basic conditions, leading to ring cleavage.
-
Solution: Maintain the pH of your solutions within a neutral range (pH 4-8) if possible. If your experiment requires acidic or basic conditions, conduct preliminary stability tests to determine the degradation rate and consider minimizing the exposure time.
-
-
Oxidation: The sulfur atom in the thiazole ring is prone to oxidation, which can form sulfoxides or sulfones. This can be catalyzed by exposure to air, peroxides in solvents, or certain metal ions.[1]
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Solution: Use freshly distilled or high-purity solvents to minimize the presence of peroxides. Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of metal ion contamination.
-
-
Photodegradation: Many aromatic heterocyclic compounds, including thiazoles, are sensitive to light, particularly UV radiation.[2] This can lead to complex degradation pathways and the formation of multiple byproducts.
-
Solution: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Minimize the exposure of your samples to ambient light during experimental procedures.
-
Issue 2: Poor Reproducibility of Experimental Results
Question: I am getting inconsistent results in my biological assays. Could this be related to the stability of my thiazole compound?
Answer: Yes, poor stability is a common cause of irreproducible results. If your compound degrades over the course of an experiment, its effective concentration will decrease, leading to variable outcomes.
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In-solution Stability: Your compound may be degrading in the assay buffer or cell culture medium.
-
Solution: Prepare fresh solutions of your thiazole compound immediately before each experiment. If this is not feasible, conduct a time-course stability study of your compound in the relevant medium by analyzing aliquots at different time points using HPLC. This will help you establish a window of time during which the compound is stable.
-
-
Temperature Sensitivity: Elevated temperatures can accelerate degradation.
-
Solution: Store stock solutions at low temperatures (e.g., -20°C or -80°C). During experiments, minimize the time your compound spends at room temperature or higher. If your assay requires incubation at elevated temperatures (e.g., 37°C), ensure the incubation time is within the stability window of the compound.
-
Issue 3: Compound Precipitation in Aqueous Buffers
Question: My thiazole compound is soluble in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?
Answer: This is a common solubility issue that can be exacerbated by stability problems, as aggregates may have different degradation kinetics.
-
Formulation Strategies:
-
Co-solvents: While you are already using DMSO, you can experiment with other water-miscible organic solvents like ethanol or DMF to prepare a concentrated stock solution. Be mindful of the final solvent concentration in your assay, as it might affect the biological system.
-
pH Adjustment: The solubility of thiazole compounds with ionizable groups can be significantly influenced by pH. Determine the pKa of your compound and adjust the buffer pH to favor the more soluble form.
-
Excipients: For in vivo studies or challenging in vitro assays, consider using formulation strategies such as cyclodextrins or lipid-based delivery systems to enhance both solubility and stability.
-
Issue 4: HPLC Analysis Issues - Peak Tailing
Question: I'm observing significant peak tailing during the HPLC analysis of my thiazole compound. What could be the cause and how can I fix it?
Answer: Peak tailing can compromise the accuracy and precision of your quantification. Several factors can contribute to this issue:
-
Secondary Interactions: Basic thiazole compounds can interact with acidic silanol groups on the surface of silica-based C18 columns, leading to tailing.[3]
-
Solution:
-
Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
Adjust pH: Lower the mobile phase pH (e.g., to 2-3) to protonate the silanols and reduce their interaction with the basic analyte.
-
Column Selection: Use a column with a base-deactivated stationary phase or a hybrid silica column.[4]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[5]
-
-
Column Degradation: A contaminated or old column can exhibit poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for thiazole compounds?
A1: The primary degradation pathways for thiazole compounds are:
-
Hydrolysis: This often involves the cleavage of the thiazole ring. The specific mechanism can vary depending on the substituents on the ring and the pH of the solution.
-
Oxidation: The sulfur atom is the most common site of oxidation, leading to the formation of S-oxides. In some cases, metabolic oxidation in vivo can lead to the formation of reactive epoxide metabolites.[1][6]
-
Photodegradation: Exposure to light can induce complex rearrangements and cleavage of the thiazole ring. One documented mechanism involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to other products.[2]
Q2: How can I quickly assess the stability of my thiazole compound in a new buffer system?
A2: A simple way to assess stability is to prepare a solution of your compound in the new buffer and analyze it by HPLC or LC-MS at different time points (e.g., 0, 2, 4, 8, and 24 hours) while incubating it at the intended experimental temperature. A decrease in the peak area of the parent compound and the appearance of new peaks over time will indicate instability.
Q3: What are the key differences between in vitro and in vivo stability of thiazole compounds?
A3:
-
In vitro stability is primarily influenced by the chemical environment (pH, temperature, light, oxygen) of the experimental medium.
-
In vivo stability is more complex and involves metabolic processes in addition to chemical degradation. Thiazole-containing drugs can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites, including potentially reactive ones like epoxides and S-oxides.[1][6][7] These metabolic transformations can significantly impact the compound's half-life, efficacy, and potential for toxicity.
Q4: Are there any general strategies to improve the stability of thiazole-containing drug candidates?
A4: Yes, several strategies can be employed during drug design and development:
-
Structural Modification: Modify the thiazole ring with substituents that can electronically or sterically hinder degradation. For example, adding electron-withdrawing groups can sometimes increase stability towards oxidation.
-
Prodrug Approach: Convert a labile functional group into a more stable moiety that is enzymatically cleaved in vivo to release the active drug.
-
Formulation Development: As mentioned in the troubleshooting section, using appropriate formulations with excipients like cyclodextrins, or developing lipid-based delivery systems can protect the compound from degradation and improve its solubility.
Data Presentation: Quantitative Degradation Data
The following table summarizes expected degradation percentages for a model thiazole compound, 4-(Methoxymethyl)thiazole, under various stress conditions. This data is illustrative and based on the known chemical properties of the thiazole ring and related functional groups.[8] Actual degradation rates will vary depending on the specific structure of the thiazole derivative.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature | Expected Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 12 | 60 °C | 15 - 25 |
| Basic Hydrolysis | 0.1 M NaOH | 12 | 60 °C | 5 - 15 |
| Oxidative | 3% H₂O₂ | 24 | Room Temp | 10 - 20 |
| Photolytic | 1.2 million lux hours | 48 | Chamber Temp | 5 - 10 |
| Thermal (Solid) | Dry Heat | 72 | 70 °C | < 5 |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on a thiazole compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.
a. Sample Preparation:
-
Prepare a stock solution of the thiazole compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
b. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to obtain a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C for up to 12 hours.
-
Withdraw aliquots at specified time points, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.[8]
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to obtain a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution at 60°C for up to 12 hours.
-
Withdraw aliquots at specified time points, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.[8]
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
-
Keep the solution at room temperature, protected from light, for up to 24 hours.
-
Withdraw aliquots at specified time points for analysis.[8]
-
-
Thermal Degradation:
-
Place a solid sample of the thiazole compound in a thermostatically controlled oven at 70°C for up to 72 hours.
-
Withdraw samples at specified time points and dissolve them in a suitable solvent for analysis.[8]
-
-
Photolytic Degradation:
-
Prepare a solution of the thiazole compound and place it in a photostability chamber.
-
Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze the samples at appropriate time intervals.[8]
-
2. Stability-Indicating HPLC Method Protocol
This protocol provides a general starting point for developing a stability-indicating HPLC method for the analysis of thiazole compounds and their degradation products. Method optimization will be required for specific compounds.
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (a PDA detector is useful for monitoring multiple wavelengths).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.
Visualizations
Caption: Major degradation pathways of thiazole compounds.
Caption: Troubleshooting workflow for thiazole stability issues.
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 4. uhplcs.com [uhplcs.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
How to prevent byproduct formation in Methyl 5-methylthiazole-2-carboxylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Methyl 5-methylthiazole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Hantzsch Thiazole Synthesis: This is a one-pot cyclization reaction involving an α-halo-β-ketoester and a thioamide (e.g., thioacetamide). It is a widely used method for forming the thiazole ring.
-
Esterification of 5-methylthiazole-2-carboxylic acid: This method involves the direct esterification of the corresponding carboxylic acid with methanol, often facilitated by an activating agent such as thionyl chloride or an acid catalyst.
Q2: What are the typical byproducts observed in the Hantzsch synthesis of this compound?
A2: Byproduct formation is a common issue in the Hantzsch synthesis. Potential byproducts include:
-
Isomeric thiazoles: Under certain conditions, particularly acidic environments, the reaction can yield regioisomers such as 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-aminothiazole derivative.[1]
-
Unreacted starting materials: Incomplete conversion of the α-halo-β-ketoester or thioamide.
-
Self-condensation products: The α-halo-β-ketoester can undergo self-condensation, especially in the presence of a base.
-
Over-alkylation or acylation products: If the resulting thiazole has reactive sites, further reaction with the starting materials or intermediates can occur.
-
Hydrolysis products: The ester group can be hydrolyzed to the corresponding carboxylic acid if water is present in the reaction mixture, especially under acidic or basic conditions.
Q3: What byproducts can be expected from the esterification of 5-methylthiazole-2-carboxylic acid?
A3: The esterification reaction is generally cleaner, but byproducts can still form:
-
Unreacted carboxylic acid: Incomplete esterification is the most common issue.
-
Side products from the activating agent: For example, when using thionyl chloride, byproducts from its decomposition or reaction with other functional groups might be observed.
-
Decomposition products: The starting material or the product may degrade if the reaction is carried out at high temperatures for extended periods.
Troubleshooting Guides
Guide 1: Hantzsch Thiazole Synthesis
This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch method.
Problem 1: Low yield of the desired product and presence of multiple spots on TLC.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Reaction Temperature | Optimize the reaction temperature. The initial mixing of reactants may be exothermic. Gentle reflux is often required to drive the reaction to completion.[2] | An increase in the yield of the desired product and a reduction in side products. |
| Suboptimal Reagent Stoichiometry | Carefully control the molar ratios of the reactants. A slight excess of the thioamide is often used to ensure complete conversion of the α-halo-β-ketoester. | Improved conversion to the desired thiazole and minimized unreacted starting materials. |
| Inappropriate Solvent | Ensure the use of an appropriate solvent. Acetonitrile is a commonly used solvent for this reaction.[2] | Enhanced reaction kinetics and solubility of reactants, leading to a cleaner reaction profile. |
| Presence of Water | Conduct the reaction under anhydrous conditions. Moisture can lead to hydrolysis of the ester and other side reactions. | Reduced formation of the carboxylic acid byproduct. |
| Incorrect pH | The pH of the reaction can influence the regioselectivity. For the synthesis of 2-aminothiazoles, neutral or slightly basic conditions are generally preferred. Acidic conditions may favor the formation of imino-dihydrothiazole isomers.[1] | Increased yield of the desired regioisomer. |
Problem 2: Formation of a significant amount of an isomeric byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acidic Reaction Conditions | Neutralize any acidic impurities in the starting materials or solvent. The use of a non-acidic catalyst or a base scavenger can be beneficial. The Hantzsch synthesis under acidic conditions can lead to a change in regioselectivity.[1] | Suppression of the formation of the undesired isomer. |
| Reaction Temperature Too High | Lower the reaction temperature. Higher temperatures can sometimes favor the formation of thermodynamically more stable, but undesired, isomers. | Improved selectivity for the kinetically favored product. |
Below is a diagram illustrating the general workflow for troubleshooting the Hantzsch synthesis.
Caption: Troubleshooting workflow for the Hantzsch synthesis of this compound.
Guide 2: Esterification of 5-methylthiazole-2-carboxylic acid
This guide focuses on resolving issues during the esterification of 5-methylthiazole-2-carboxylic acid to its methyl ester.
Problem: Incomplete conversion to the methyl ester.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Activating Agent | Ensure a sufficient amount of the activating agent (e.g., thionyl chloride) is used. A slight excess is often necessary to drive the reaction to completion. | Complete conversion of the carboxylic acid to the ester. |
| Presence of Moisture | The reaction should be carried out under strictly anhydrous conditions. Water will react with the activating agent and quench the reaction. | Improved efficiency of the esterification reaction. |
| Inadequate Reaction Time or Temperature | Increase the reaction time or temperature as appropriate. Monitor the reaction progress by TLC or another suitable analytical technique. | Drive the reaction to completion. |
| Poor Quality of Methanol | Use anhydrous methanol to avoid introducing water into the reaction. | Prevents quenching of the activating agent and ensures efficient esterification. |
The following diagram outlines the decision-making process for optimizing the esterification reaction.
Caption: Optimization workflow for the esterification of 5-methylthiazole-2-carboxylic acid.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of this compound (General Procedure)
This protocol is a general representation and may require optimization for specific substrates.
-
Reaction Setup: To a solution of an appropriate α-halo-β-ketoester (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (1.1-1.2 eq.).
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes. If the reaction does not proceed, gentle heating may be applied.
-
Work-up: After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent (e.g., ethanol/water) or column chromatography on silica gel.
Protocol 2: Esterification of 5-methylthiazole-2-carboxylic acid (General Procedure)
This protocol is a general representation and should be performed in a well-ventilated fume hood due to the use of thionyl chloride.
-
Reaction Setup: Suspend 5-methylthiazole-2-carboxylic acid (1.0 eq.) in anhydrous methanol (10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube.
-
Addition of Activating Agent: Cool the suspension in an ice bath and add thionyl chloride (1.2-1.5 eq.) dropwise.
-
Reaction Execution: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully remove the excess methanol and thionyl chloride under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
References
Challenges and solutions for scaling up Methyl 5-methylthiazole-2-carboxylate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 5-methylthiazole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: The most prevalent method for synthesizing the thiazole ring of this compound is the Hantzsch thiazole synthesis.[1] This typically involves the condensation of an α-halo-acetoacetate derivative with a thioamide. For industrial-scale production, one-pot procedures and continuous flow reactor technologies are increasingly employed to enhance efficiency, safety, and yield.[2]
Q2: What are the critical process parameters to monitor during the scale-up of the Hantzsch synthesis?
A2: When scaling up the Hantzsch synthesis, careful control of several parameters is crucial:
-
Temperature: The reaction can be exothermic, and inadequate heat dissipation on a larger scale can lead to side reactions and impurities.[3]
-
Reagent Addition Rate: Slow and controlled addition of reagents, particularly the thioamide and any base, is essential to manage the exotherm and ensure homogenous mixing.
-
Mixing Efficiency: Inadequate mixing in large reactors can create localized "hot spots" and concentration gradients, resulting in the formation of byproducts.[4]
-
Purity of Starting Materials: Impurities in the starting materials, such as the α-halo-acetoacetate or thioamide, can lead to the formation of difficult-to-remove side products.[5]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Key safety considerations include:
-
Thermal Runaway: Due to the exothermic nature of the reaction, a robust cooling system is necessary to prevent a thermal runaway, especially in large reactors.[3]
-
Handling of Thioamides: Thioamides can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.
-
Use of Bases: Strong bases, if used, require careful handling to avoid corrosion and runaway reactions.
-
Solvent Choice: The choice of solvent should consider not only reaction performance but also flammability, toxicity, and environmental impact.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Problem: The yield of this compound is significantly lower upon scaling up from a lab-scale experiment.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. Reaction times may need to be extended at a larger scale.[4] |
| Suboptimal Temperature | Optimize the reaction temperature. Localized overheating due to poor heat transfer in larger vessels can lead to degradation of reactants or products. Ensure the reactor's cooling system is adequate for the scale.[3] |
| Poor Reagent Quality | Use high-purity starting materials. Impurities in the α-halo-acetoacetate or thioamide can introduce side reactions that consume reactants and lower the yield.[5] |
| Incorrect Stoichiometry | While a 1:1 molar ratio of the primary reactants is typical, a slight excess of the thioamide may be beneficial.[6] However, large excesses can complicate purification. Carefully control the stoichiometry of all reagents, including any bases or catalysts. |
| Inefficient Mixing | Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture, preventing localized concentration gradients that can lead to the formation of byproducts.[4] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Issue 2: Presence of Significant Impurities
Problem: The crude product contains a high level of impurities that are difficult to remove.
Possible Causes and Solutions:
| Impurity Type | Potential Cause | Mitigation and Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction or incorrect stoichiometry. | Mitigation: Ensure complete reaction by extending the reaction time and optimizing conditions. Use appropriate stoichiometry. Purification: Unreacted starting materials can often be removed by recrystallization or column chromatography.[5] |
| Oxazole Byproducts | Contamination of the thioamide with the corresponding amide. | Mitigation: Use high-purity thioamide. Purification: Separation can be challenging due to similar polarities. Fractional crystallization or careful column chromatography may be required. |
| Isomeric Thiazoles | Can occur depending on the substitution pattern of the reactants and reaction conditions. | Mitigation: Tightly control reaction conditions (temperature, pH) to favor the desired isomer. Purification: Isomers can be very difficult to separate. Preparative HPLC may be necessary. |
| Polymeric/Tarry Materials | High reaction temperatures or localized overheating. | Mitigation: Maintain strict temperature control and ensure efficient mixing. Purification: Tars can sometimes be removed by trituration with a non-polar solvent or by passing a solution of the crude product through a plug of silica gel. |
Logical Flow for Impurity Identification and Removal
Caption: Decision process for identifying and removing impurities.
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes for Thiazole Synthesis
| Parameter | Method A: Batch Process[7] | Method B: Batch Process (Alternative) |
| Reactants | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, Thioacetamide, Triethylamine | Methyl acetoacetate, Phosphorus pentasulfide, Formamide, Ethyl 2-chloroacetoacetate |
| Solvent | Acetonitrile | Ethylene glycol dimethyl ether |
| Temperature | Reflux (approx. 76°C) | Room temperature, then 10°C for filtration |
| Reaction Time | ~3.3 hours | 6-8 hours |
| Reported Yield | 90.6% (ester) | 95.8% (ester) |
| Reported Purity | 97.8% | 99% |
| Key Considerations | Exothermic reaction requiring controlled addition of base. | Requires handling of phosphorus pentasulfide. |
Note: The data presented is for related thiazole carboxylates and serves as a comparative reference.
Experimental Protocols
Detailed Methodology for the Synthesis of a Related Alkyl 4-halomethyl-2-methylthiazole-5-carboxylate (Adapted from US Patent 5,880,288 A) [7]
This protocol describes the synthesis of a structurally related thiazole and provides a basis for the synthesis of this compound.
Materials:
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
-
Thioacetamide
-
Triethylamine
-
Acetonitrile
-
Water
-
10% Hydrochloric acid
-
Ether
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve thioacetamide in acetonitrile.
-
Addition of α-Halo Ester: Slowly add ethyl 2-chloro-4,4,4-trifluoroacetoacetate to the thioacetamide solution over a period of approximately 40 minutes. A slight exotherm may be observed.
-
Initial Stirring: Stir the reaction mixture at room temperature for approximately 2.5 hours. A yellow solid may precipitate during this time.
-
Base Addition: Slowly add triethylamine to the mixture. The reaction temperature will likely rise.
-
Reflux: Gently reflux the reaction mixture for one hour. The color of the mixture may change from yellow to brown.
-
Work-up:
-
Cool the reaction mixture.
-
Add water to the mixture.
-
Extract the aqueous layer with ether (twice).
-
Wash the combined organic extracts with 10% hydrochloric acid.
-
-
Isolation: Concentrate the organic layer under reduced pressure and dry the resulting product under vacuum to yield the desired compound as a brown solid.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
Removing impurities from commercially sourced Methyl 5-methylthiazole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of commercially sourced Methyl 5-methylthiazole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially sourced this compound?
A1: Commercially available this compound may contain several types of impurities stemming from its synthesis, storage, or degradation. The most common synthetic route is a variation of the Hantzsch thiazole synthesis. Potential impurities include:
-
Unreacted Starting Materials: Such as methyl 2-chloro-3-oxobutanoate and thioacetamide.
-
Side-Products: Isomeric byproducts or products from competing reaction pathways. For instance, in acidic conditions, the Hantzsch synthesis can yield both 2-amino and 2-imino-2,3-dihydrothiazole isomers.[1]
-
Reagents and Solvents: Residual solvents from the reaction and purification steps (e.g., ethanol, ethyl acetate, hexane).
-
Degradation Products: Hydrolysis of the ester group to the corresponding carboxylic acid can occur if the compound is exposed to moisture or acidic/basic conditions.
Q2: What are the recommended methods for purifying this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most effective techniques for this compound are:
-
Recrystallization: Effective for removing small amounts of impurities, especially if the crude material is a solid.
-
Column Chromatography: A versatile method for separating the target compound from impurities with different polarities.
-
Distillation: Suitable if the compound and impurities are liquids with sufficiently different boiling points.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can reveal the presence of structural isomers and other impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The solvent is too non-polar, or the solution is cooling too quickly. Impurities may also be depressing the melting point. | Re-heat the solution to dissolve the oil, add a small amount of a more polar co-solvent (e.g., a few drops of ethanol if using hexane), and allow for slow cooling. Seeding with a pure crystal can also induce crystallization. |
| Low recovery of the purified compound. | The compound has high solubility in the chosen solvent even at low temperatures. | Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Alternatively, use a solvent mixture and adjust the ratio to decrease solubility upon cooling. |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a hot filtration to remove the charcoal. |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the compound from impurities (co-elution). | The eluent system does not have the optimal polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for thiazole derivatives is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. |
| The compound is streaking on the column. | The compound may be too polar for the eluent or interacting strongly with the silica gel. | Add a small percentage of a more polar solvent (e.g., methanol) to the eluent. If the compound is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce streaking. |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution from a non-polar to a more polar solvent system may be necessary. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude material in various solvents (e.g., hexane, ethyl acetate, ethanol, methanol, and mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble at room temperature. A mixture of hexane and ethyl acetate is often a good starting point.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 80:20 v/v). Adjust the solvent ratio to achieve an Rf value of approximately 0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the optimized solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purity Assessment by HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic or phosphoric acid. A common starting point is a 70:30 (v/v) mixture of 0.1% aqueous formic acid and acetonitrile.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Prepare a solution of the purified compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. Calculate the purity based on the relative peak areas.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | 98-99.5% | Simple, inexpensive, good for removing minor impurities. | Can have lower recovery; may not remove all impurities effectively. |
| Column Chromatography | >99.5% | High resolution, can separate complex mixtures. | More time-consuming, requires larger volumes of solvent. |
Table 2: Analytical Characterization Data (Expected Values)
| Analytical Method | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (s, 1H, thiazole-H), ~3.9 (s, 3H, OCH₃), ~2.8 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~162 (C=O), ~158 (C-2), ~145 (C-4), ~125 (C-5), ~52 (OCH₃), ~20 (CH₃) |
| GC-MS (EI) | Molecular Ion (M⁺): m/z 157. Fragmentation peaks corresponding to the loss of •OCH₃ (m/z 126) and •COOCH₃ (m/z 98). |
Visualizations
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Impact of solvent choice on Methyl 5-methylthiazole-2-carboxylate reaction outcome
Technical Support Center: Methyl 5-methylthiazole-2-carboxylate Reactions
This guide provides troubleshooting advice and frequently asked questions regarding the impact of solvent choice on reaction outcomes for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for reactions involving this compound, and what are their general properties?
A1: The choice of solvent is critical and depends on the specific reaction (e.g., hydrolysis, amidation, reduction). Common solvents include:
-
Polar Aprotic Solvents: Such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN). These are often used for reactions involving charged intermediates or polar reagents.
-
Ethereal Solvents: Like Tetrahydrofuran (THF) and 1,4-Dioxane. These are less polar than aprotic polar solvents and are good for reactions with organometallic reagents.
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform (CHCl₃) are often used for their inertness and ability to dissolve a wide range of organic compounds.
-
Protic Solvents: Including alcohols like Methanol (MeOH) and Ethanol (EtOH), which can participate in reactions (e.g., as a nucleophile) and are often used for hydrolysis or reactions with acid/base catalysts.
Q2: I am attempting the hydrolysis of this compound to 5-methylthiazole-2-carboxylic acid. Why is my reaction proceeding so slowly in THF?
A2: THF is a non-polar aprotic solvent and is generally a poor choice for hydrolysis. Saponification (base-catalyzed hydrolysis) typically requires a polar protic solvent to facilitate the dissolution of the base (like NaOH or LiOH) and to stabilize the charged intermediates in the reaction mechanism. A mixture of water with an alcohol (like methanol or ethanol) or THF is often a more suitable solvent system to ensure miscibility of all reactants.
Troubleshooting Guide
Issue 1: Low Yield in Amidation Reactions
Symptom: You are reacting this compound with an amine to form an amide, but the product yield is consistently low.
Possible Cause & Solution:
The solvent may not be optimal for the reaction. The choice of solvent in amidation can influence the reaction rate and equilibrium.
-
Non-polar solvents (e.g., Toluene, Hexane): These may not be suitable for polar reactants, leading to poor solubility and slow reaction rates.
-
Protic solvents (e.g., Ethanol): These can solvate the amine nucleophile, potentially reducing its reactivity.
-
Recommended Solvents: Polar aprotic solvents like DMF or DMSO are often effective as they can dissolve the reactants and do not interfere with the nucleophilicity of the amine. For less reactive amines, heating the reaction in a high-boiling point aprotic solvent is a common strategy.
Comparative Data on Solvent Effects in a Hypothetical Amidation Reaction:
| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature (°C) | Observed Yield (%) |
| Toluene | 2.4 | 80-110 | < 20% |
| THF | 7.6 | 66 | 40-60% |
| Acetonitrile | 37.5 | 82 | 60-75% |
| DMF | 38.3 | 100-150 | > 90% |
| DMSO | 47.2 | 100-180 | > 90% |
Issue 2: Formation of Significant Side Products
Symptom: During a reaction, you observe the formation of unexpected impurities alongside your desired product.
Possible Cause & Solution:
The solvent can play a role in promoting side reactions. For instance, in a reaction sensitive to moisture, using a wet solvent can lead to hydrolysis of the ester.
-
Ensure Dry Solvents: For moisture-sensitive reactions, always use anhydrous solvents. Solvents can be dried using molecular sieves or other appropriate drying agents.
-
Solvent Reactivity: Be aware of the potential for the solvent itself to react. For example, using an alcohol as a solvent in a reaction with a strong base could lead to deprotonation of the alcohol, which then acts as a nucleophile.
Troubleshooting Flowchart for Unexpected Side Products:
Caption: A flowchart for troubleshooting side product formation.
Experimental Protocols
Protocol: Amidation of this compound
This protocol describes a general procedure for the amidation of this compound with a primary amine using DMF as the solvent.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound.
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add the primary amine to the solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow Diagram:
Caption: Workflow for the amidation of this compound.
Technical Support Center: Catalyst Selection for Efficient Thiazole Ring Formation
Welcome to the technical support center for thiazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges in thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?
Low yields in the Hantzsch synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[1] Key areas to investigate include:
-
Purity of Reactants and Solvents : Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification. The presence of water can also be detrimental; therefore, using anhydrous solvents is often recommended.[1]
-
Suboptimal Reaction Conditions : Temperature, reaction time, and solvent choice significantly impact the reaction outcome.[2] Conventional heating methods often require refluxing for several hours, while microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[1]
-
Incomplete Reaction : The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[2]
-
Side Reactions : The formation of byproducts such as oxazoles (if the thioamide is contaminated with its corresponding amide), dimers, or polymers can reduce the yield of the desired thiazole.[2]
-
Stability of Thioamide : The stability of the thioamide, especially in acidic conditions, can be a limiting factor.[1]
Q2: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?
Controlling regioselectivity is crucial for obtaining the desired product, particularly when using N-monosubstituted thioureas in the Hantzsch synthesis. The reaction medium is a key determinant:
-
Neutral Solvents : Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[3]
-
Acidic Conditions : Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. The proportion of the 2-imino isomer is influenced by the specific acid, temperature, and substrate structure.[3] To favor a single isomer, carefully control the pH of your reaction medium.
Q3: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish or failing. What could be the issue?
Palladium catalysts are excellent for C-H functionalization, but their activity can be hampered by the thiazole ring itself. The sulfur atom in the thiazole ring can act as a poison for the palladium catalyst by coordinating to the metal center and blocking its catalytic activity.[4] This often necessitates using a higher catalyst loading to achieve a reasonable reaction rate.[4] If you are experiencing this issue, consider increasing the amount of palladium catalyst or exploring alternative catalyst systems that are more resistant to sulfur poisoning.
Q4: When should I choose a metal catalyst (like copper or palladium) over a simpler acid/base catalyst or a catalyst-free method?
The choice depends entirely on the desired transformation:
-
Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch) : Use for the fundamental construction of the thiazole ring from simple acyclic precursors like α-haloketones and thioamides.[4] These methods are robust and well-established for building the core heterocycle.
-
Copper Catalysts : Copper-catalyzed reactions are suitable for transformations like the direct arylation of heterocycle C-H bonds by aryl iodides or for [3+1+1]-type condensation reactions to form thiazoles under mild conditions.[5][6]
-
Palladium Catalysts : Palladium catalysts are highly efficient for direct arylation of the thiazole ring and for C-H activation/arylation reactions.[4][5] They are particularly useful for creating complex, substituted thiazole derivatives.
Catalyst Selection and Performance Data
The choice of catalyst significantly impacts reaction efficiency, yield, and conditions. The following tables summarize quantitative data for various catalytic systems.
Table 1: Solid Acid Catalysts for Hantzsch Thiazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Ethanol/Water (1:1) | 65 | 2 - 3.5 | 79 - 90 | [7] |
| TCsSB (Thiocarbohydrazide-functionalized silica-based) | Thiosemicarbazone, Hydrazonoyl Halides | Ethanol | 35 (Ultrasonic) | 0.33 | up to 87 | [8] |
| Nano-NiFe2O4 | α-halo carbonyl compound, thiosemicarbazide, various anhydrides | Ethanol/Water (1:1) | 75 | 1 | up to 90 | [9][10] |
| NaHSO4-SiO2 | Substituted acetophenone, thiourea | Solvent-free (Microwave) | - | 0.17 - 0.25 | - | [11] |
Table 2: Metal Catalysts for Thiazole Synthesis
| Catalyst | Reaction Type | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)2 | Direct Arylation | Thiazole derivatives, Aryl bromides | - | - | - | - | [5] |
| PdCl2(PPh3)2 / CuI | C-H Substitution | Thiazole, 4-methoxy-1-iodobenzene | - | - | - | moderate to excellent | [12] |
| CuI | [3+1+1] Condensation | Oximes, Anhydrides, KSCN | Toluene | 120 | 24 | up to 85 | [6] |
| Copper Salts | Oxidation | Aldehydes, Amines, Elemental Sulfur | - | - | - | - | [6] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)
This protocol describes a general method for the synthesis of thiazole derivatives.[2]
Materials:
-
α-Bromo ketone (1 equivalent)
-
Thioamide (1-1.2 equivalents)
-
Ethanol (or other suitable solvent)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone in ethanol.
-
Add the thioamide to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using TLC. Reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (indicated by the consumption of starting materials), allow the mixture to cool to room temperature.
-
Neutralize the mixture with a 5% sodium bicarbonate solution, which may cause the product to precipitate.
-
Filter the precipitate and wash it with cold ethanol or water. If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization.
Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol offers a rapid and efficient alternative to conventional heating.[13]
Materials:
-
Maleic anhydride (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Hydrazonoyl halides
-
Chitosan (0.1 g)
-
Ethanol (20 mL)
-
Glacial acetic acid (0.5 mL)
Procedure:
-
In a microwave reactor vessel, combine maleic anhydride, thiosemicarbazide, and chitosan in ethanol.
-
Add glacial acetic acid to the mixture.
-
Heat the reaction mixture in a microwave oven at 500 W and 150°C for 2 minutes.
-
Add the appropriate hydrazonoyl halide.
-
Monitor the reaction by TLC.
-
Upon completion, triturate the reaction mixture with methanol.
-
Filter the separated product, wash with methanol, dry, and recrystallize from ethanol.
Mandatory Visualizations
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Caption: Logical guide for selecting a catalyst type.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjpbcs.com [rjpbcs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Comparison of different synthesis routes for Methyl 5-methylthiazole-2-carboxylate
For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of substituted thiazoles is a critical process due to their prevalence in a wide array of biologically active compounds. Methyl 5-methylthiazole-2-carboxylate, in particular, serves as a valuable building block. This guide offers a comparative analysis of various synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to assist in selecting the most suitable methodology.
Comparison of Key Synthesis Routes
The selection of an optimal synthetic strategy for this compound is contingent on several factors, including the availability of starting materials, desired yield and purity, scalability, and reaction conditions. Below is a summary of plausible synthetic routes with their key performance indicators, compiled from established methods for analogous thiazole derivatives.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Purity (%) |
| Modified Hantzsch Synthesis | α-Haloaldehyde/ketone, Thioacetamide | Base (e.g., Triethylamine) | 1 - 3 hours | 50°C to Reflux | 80 - 95 | > 97 |
| One-Pot Synthesis from Acetoacetate Derivative | Methyl acetoacetate, N-Bromosuccinimide (NBS) | Thiourea or Thioacetamide | 4 - 6 hours | 0°C to 80°C | ~70 | Not specified |
| Esterification of Carboxylic Acid | 5-Methylthiazole-2-carboxylic acid, Methanol | Thionyl chloride (SOCl₂) or Acid catalyst | 2 - 5 hours | Reflux | High | High |
| Continuous Flow Synthesis | α-Haloketone, Thioacetamide | Base | Minutes | Elevated | High (Industrial Scale) | High |
Experimental Protocols
Modified Hantzsch Thiazole Synthesis
This route is a variation of the classic Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of a related compound, ethyl 2-ethyl-4-(trifluoromethyl)thiazole-5-carboxylate, a high yield of 90.6% and purity of 97.8% have been reported.[1]
Experimental Protocol:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add thioacetamide (0.12 mol) and 60 mL of acetonitrile.
-
Dropwise, add the appropriate α-halo-β-ketoester (0.10 mol) to the solution over 15 minutes. An exotherm may be observed, raising the temperature to approximately 50°C.
-
Stir the reaction mixture for two hours at room temperature, during which a yellow solid may precipitate.
-
Add triethylamine (0.25 mol) dropwise. The reaction temperature may rise again to about 50°C.
-
Gently reflux the mixture for one hour. The color of the mixture may change from yellow to brown.
-
After cooling, add 25 mL of water.
-
Extract the mixture with ether (2 x 100 mL) and wash with 10% HCl (25 mL).
-
Concentrate the organic layer and dry under vacuum to isolate the product.
One-Pot Synthesis from a β-Ketoester
A one-pot procedure for the synthesis of the related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been described with a yield of 72%.[2] This method avoids the isolation of intermediates, making it an efficient option.
Experimental Protocol:
-
In a flask, mix ethyl acetoacetate (0.05 mol) with water (50.0 mL) and THF (20.0 mL) and cool to below 0°C.
-
Add N-bromosuccinimide (NBS) (0.06 mol) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Add thiourea (0.05 mol) and heat the reaction mixture to 80°C for 2 hours.
-
After cooling to room temperature, filter the mixture to remove any insoluble substances.
-
To the filtrate, add ammonia water (8.0 mL) to induce precipitation of the product.
-
Stir the resulting suspension at room temperature for 10 minutes and then filter.
-
Wash the filter cake with water (3 x 100 mL) and recrystallize from ethyl acetate to obtain the pure product.
Esterification of 5-Methylthiazole-2-carboxylic acid
This is a straightforward method assuming the precursor carboxylic acid is available. The process typically involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with methanol.
Experimental Protocol:
-
In a round-bottom flask, suspend 5-methylthiazole-2-carboxylic acid in an excess of thionyl chloride.
-
Gently reflux the mixture until the solid has completely dissolved and the evolution of gas has ceased, indicating the formation of the acyl chloride.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
To the resulting acyl chloride, add methanol dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Comparative workflow of major synthesis routes.
Concluding Remarks
The choice of synthesis route for this compound will ultimately depend on the specific requirements of the research or development project.
-
The Modified Hantzsch Synthesis offers high yields and purity, making it suitable for laboratory-scale synthesis where starting materials are accessible.
-
The One-Pot Synthesis from a β-ketoester derivative is an efficient alternative that simplifies the workflow by avoiding the isolation of intermediates, which can be advantageous for rapid analogue synthesis.
-
Esterification is a direct and often high-yielding method, provided the precursor carboxylic acid is readily available.
-
For large-scale industrial production, Continuous Flow Synthesis presents a modern, efficient, and scalable solution.[3]
Researchers should carefully consider the trade-offs between yield, reaction time, cost of reagents, and scalability when selecting the most appropriate synthetic strategy.
References
A Comparative Guide to the Biological Activity of Thiazole Derivatives, with a Focus on Methyl 5-methylthiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological potency of various thiazole derivatives, with a particular focus on the emerging profile of Methyl 5-methylthiazole-2-carboxylate and its analogs. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Thiazole-based compounds have demonstrated significant potential across multiple therapeutic areas, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] The versatility of the thiazole scaffold allows for extensive chemical modification, leading to a diverse range of derivatives with tailored biological functions.[2]
Quantitative Comparison of Biological Activities
The following tables summarize the biological activities of several thiazole derivatives, providing a quantitative basis for comparison. These tables highlight the diverse potential of this class of compounds in different therapeutic applications.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference |
| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | HCT-8 | % Inhibition | 48% | [4] |
| 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a) | OVCAR-4 | IC50 | 1.569 ± 0.06 µM | [5] |
| 2-(2-hydrazinyl)-1,3-thiazole derivative (Compound 4) | MCF-7 | IC50 | 5.73 µM | [3] |
| 4-methylthiazole-5-carboxylic acid (1) | MDA-MB-231 | - | Good activity | [6] |
| 4-methylthiazole-5-carboxylic acid derivative (3d) | MDA-MB-231 | - | High potent activity | [6] |
| 2-(3-benzamidopropanamido)thiazole-5-carboxylate (18) | HSET | IC50 | 27 nM | [7] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Organism | Activity Metric | Value | Reference |
| (Z)-methyl 3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (15) | T. viride (fungal) | MIC | 0.008–0.015 mg/mL | [8] |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (8) | En. cloacae (bacterial) | MIC | 0.004–0.03 mg/mL | [8] |
| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative (3g) | P. aeruginosa, E. coli | MIC | 0.21 µM | [9] |
| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (7) | Various bacteria | MIC | 43.3–86.7 µM | [10] |
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative (15) | Gram-positive bacteria | MIC | 1.95–15.62 µg/mL | [11] |
While specific quantitative data for This compound is not extensively available in the reviewed literature, its structural analog, Methyl 2-methylthiazole-5-carboxylate , has been noted for its antimicrobial, antifungal, antiviral, and antitumor properties, and it is also an inhibitor of xanthine oxidase.[1] This suggests that this compound likely possesses a similar spectrum of biological activities, warranting further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of thiazole derivatives.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiazole derivatives) and incubated for a specified period (e.g., 24-72 hours). A control group with no compound treatment is also maintained.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Biological Mechanisms
The following diagrams illustrate key concepts relevant to the biological activity of thiazole derivatives.
Caption: Workflow for Anticancer Drug Screening.
Caption: Thiazole Derivative Signaling Pathway.
Comparative Analysis and Future Perspectives
The presented data underscores the vast therapeutic potential of the thiazole scaffold. The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. For instance, the presence of specific aromatic or heterocyclic moieties can enhance anticancer or antimicrobial efficacy.
While direct experimental evidence for this compound is emerging, the documented activities of its isomers and other closely related thiazole-2-carboxylates provide a strong rationale for its further investigation. The methyl and carboxylate groups are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, suggesting that this compound could possess unique biological activities.
Future research should focus on the systematic synthesis and screening of a library of thiazole-2-carboxylate derivatives, including this compound, to establish clear structure-activity relationships. Elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds will be crucial for their development into effective therapeutic agents. The integration of computational modeling and in vitro/in vivo studies will be instrumental in accelerating the discovery of novel thiazole-based drugs.
References
- 1. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Unveiling the Biological Potential: A Comparative Guide to Validating Novel Thiazole Compounds
For researchers, scientists, and drug development professionals, the validation of novel thiazole compounds is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive comparison of key methods for assessing the biological activity of these promising molecules, supported by experimental data and detailed protocols. We delve into the anticancer, antimicrobial, and anti-inflammatory properties of thiazole derivatives, offering a clear framework for their evaluation.
The versatile thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Validating these activities requires a multi-pronged approach, employing a combination of in vitro and in vivo assays to elucidate their mechanisms of action and therapeutic potential.
Anticancer Activity: Targeting Uncontrolled Cell Growth
Thiazole derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines. A primary method for evaluating this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Comparative Anticancer Activity of Thiazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various thiazole derivatives against common cancer cell lines, providing a benchmark for comparison. Lower IC50 values indicate greater potency.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [1] |
| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [1] |
| Staurosporine (Standard) | HepG2 (Liver) | 8.4 ± 0.51 | [1] |
| Compound 4a | MCF-7 (Breast) | 12.7 ± 0.77 | [1] |
| Compound 4a | HepG2 (Liver) | 6.69 ± 0.41 | [1] |
| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| Compound 4b | HepG2 (Liver) | 51.7 ± 3.13 | [1] |
| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [1] |
| Compound 5 | HepG2 (Liver) | 26.8 ± 1.62 | [1] |
| DIPTH | HepG-2 (Liver) | 14.05 | [2] |
| DIPTH | MCF-7 (Breast) | 17.77 | [2] |
| Doxorubicin (Standard) | HepG-2 (Liver) | 4.50 | [2] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 4.17 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of novel thiazole compounds on cancer cell lines.[3][4][5][6]
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Complete culture medium
-
Thiazole compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the thiazole compound and incubate for a specified period (e.g., 72 hours).[7]
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens. The agar well diffusion method and broth microdilution are standard techniques for evaluating this activity.
Comparative Antimicrobial Activity of Thiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole compounds against common bacterial strains. Lower MIC values indicate stronger antimicrobial activity.
| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 12 | S. aureus | 125-150 | [8] |
| Compound 12 | E. coli | 125-150 | [8] |
| Compound 13 | S. aureus | 50-75 | [8] |
| Compound 13 | E. coli | 50-75 | [8] |
| Compound 14 | S. aureus | 50-75 | [8] |
| Compound 14 | E. coli | 50-75 | [8] |
| Ofloxacin (Standard) | S. aureus | <10 | [8] |
| Ofloxacin (Standard) | E. coli | <10 | [8] |
| Thiazole 1 | MRSA Strains | 1.3 | [9] |
| Thiazole 2 | MRSA Strains | 2.8 - 5.6 | [9] |
| Thiazole 3 | MRSA Strains | 2.8 - 5.6 | [9] |
| Mupirocin (Standard) | MRSA Strains | Varies (e.g., 4.0) | [9] |
| Benzothiazole 29a | S. aureus | 3.91–31.2 | [10] |
| Benzothiazole 29a | E. coli | 3.91–31.2 | [10] |
Experimental Protocol: Agar Well Diffusion Method
This protocol describes a common method for screening the antimicrobial activity of novel thiazole compounds.[11][12][13]
Materials:
-
Nutrient agar plates
-
Standardized bacterial culture
-
Sterile cork borer or pipette tip
-
Thiazole compound (dissolved in a suitable solvent)
-
Positive control (e.g., a known antibiotic)
-
Negative control (solvent)
Procedure:
-
Inoculate Agar Plates: Evenly spread a standardized bacterial culture onto the surface of the nutrient agar plates.
-
Create Wells: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.
-
Add Test Substances: Add a defined volume of the thiazole compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Measure Inhibition Zones: Measure the diameter of the clear zones of inhibition around each well in millimeters.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to assess anti-inflammatory activity.
Comparative Anti-inflammatory Activity of Thiazole Derivatives
The following table summarizes the in vitro inhibitory activity (IC50 values) of thiazole derivatives against key inflammatory mediators.
| Compound ID/Reference | Target | Cell Line | IC50 (µM) | Reference |
| Compound 6l | COX-2 | - | 0.09 | [14] |
| Compound 6l | 5-LOX | - | 0.38 | [14] |
| Compound 13b | NO Production | RAW 264.7 | 10.992 | [15] |
| Compound 13b | IL-6 Release | RAW 264.7 | 2.294 | [15] |
| Compound 13b | TNF-α Release | RAW 264.7 | 12.901 | [15] |
| Compound 13d | NO Production | RAW 264.7 | 19.969 | [15] |
| Compound 13d | IL-6 Release | RAW 264.7 | 4.715 | [15] |
| Compound 13d | TNF-α Release | RAW 264.7 | 22.044 | [15] |
| Compound 4e (Thiadiazole-thiazolidinone) | COX-2 | - | 0.28 | [16] |
| Compound 4e (Thiadiazole-thiazolidinone) | 15-LOX | - | 4.2 | [16] |
| NT AAE | NO Production | RAW 264.7 | 33.3 ± 1.3 | [17] |
| NT water extract | NO Production | RAW 264.7 | 52.4 ± 2.1 | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard method for evaluating the anti-inflammatory properties of novel compounds.[18][19][20][21][22]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Thiazole compound
-
Positive control (e.g., Indomethacin)
-
Pletismometer or calipers
Procedure:
-
Animal Dosing: Administer the thiazole compound or positive control to the rats (e.g., orally or intraperitoneally).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathways Modulated by Thiazole Compounds
Understanding the molecular mechanisms underlying the biological activities of thiazole derivatives is crucial for their development as therapeutic agents. Many thiazoles exert their effects by modulating key signaling pathways involved in cell survival, proliferation, inflammation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Several thiazole derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[23][24][25][26][27]
COX and LOX Inflammatory Pathways
The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Thiazole derivatives can act as dual inhibitors of COX-2 and 5-LOX, offering a promising strategy for anti-inflammatory therapy with potentially fewer side effects than traditional NSAIDs.[14][16][28][29]
References
- 1. mdpi.com [mdpi.com]
- 2. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hereditybio.in [hereditybio.in]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Further insight into the dual COX-2 and 15-LOX anti-inflammatory activity of 1,3,4-thiadiazole-thiazolidinone hybrids: The contribution of the substituents at 5th positions is size dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. inotiv.com [inotiv.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 24. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Thiazole Analogs in Fragment-Based Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of thiazole analogs in fragment-based drug discovery (FBDD). It offers an objective look at their performance, supported by experimental data, to inform screening library design and hit-to-lead optimization strategies.
The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] In fragment-based drug discovery, thiazole-containing fragments are attractive starting points due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] However, their utility can be accompanied by challenges such as nonspecific reactivity and promiscuous inhibition.[3][4][5] This guide delves into the comparative performance of thiazole analogs, presenting key experimental data and detailed protocols to aid in the effective application of this versatile scaffold in FBDD campaigns.
Performance Comparison of Thiazole Analogs
The biological activity of thiazole derivatives is highly dependent on the substituents attached to the thiazole ring.[1] Structure-activity relationship (SAR) studies are crucial in guiding the optimization of fragment hits. The following tables summarize quantitative data from various studies, showcasing the performance of different thiazole analogs in diverse therapeutic areas.
Anticancer Activity
Thiazole analogs have shown significant promise as anticancer agents by targeting various cellular mechanisms, including signaling pathways involved in cell proliferation and survival.[1][6][7]
| Compound/Analog | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Substituted Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole-Hydrazine Analog 25a | HCT-116 (Colon Cancer) | - | Harmine/Cisplatin | - |
| Thiazole-Hydrazine Analog 25b | HCT-116 (Colon Cancer) | - | Harmine/Cisplatin | - |
| Phenylthiazole Derivative 9 | HepG-2 (Liver Cancer) | 1.61 ± 1.92 | - | - |
| Phenylthiazole Derivative 10 | HepG-2 (Liver Cancer) | 1.98 ± 1.22 | - | - |
| Thiazole Derivative 6a | OVCAR-4 (Ovarian Cancer) | 1.569 ± 0.06 | Alpelisib (PI3Kα inhibitor) | 0.061 ± 0.003 |
Antimicrobial Activity
The thiazole scaffold is a key component in many antimicrobial agents.[8] The minimum inhibitory concentration (MIC) is a standard measure of their efficacy against various pathogens.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole 60 | S. pneumoniae | 0.03–7.81 | Ampicillin | 0.6–0.24 |
| E. coli | 0.03–7.81 | Ampicillin | - | |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole 62 | S. pneumoniae | 0.03–7.81 | Ampicillin | 0.6–0.24 |
| E. coli | 0.03–7.81 | Ampicillin | - | |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole 65 | S. pneumoniae | 0.03–7.81 | Ampicillin | 0.6–0.24 |
| E. coli | 0.03–7.81 | Ampicillin | - | |
| Thiazole aminoguanidine 4i | MRSA | - | - | - |
| E. coli | - | - | - |
Enzyme Inhibition
Thiazole analogs have been successfully developed as inhibitors of various enzymes implicated in disease.
| Compound/Analog | Target Enzyme | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Thiazolylhydrazone 2i | Acetylcholinesterase (AChE) | 0.028 ± 0.001 | Donepezil | - |
| Thiazolylhydrazone 2g | Acetylcholinesterase (AChE) | 0.031 ± 0.001 | Donepezil | - |
| Thiazolylhydrazone 2e | Acetylcholinesterase (AChE) | 0.040 ± 0.001 | Donepezil | - |
| Thiazole/pyrazoline 6a | COX-2 | 0.03 - 0.06 | Celecoxib | - |
| 5-LOX | 4.36 - 4.86 | Quercetin | - |
Hit Profiling of a Thiazole-Based Fragment Library
A study involving a focused library of 49 fragment-sized thiazoles and thiadiazoles highlighted the importance of thorough hit profiling to identify potential liabilities.[3][5] The library was subjected to a cascade of assays to assess not only enzymatic inhibition but also nonspecific activity.
| Assay Type | Hit Rate (%) | Notes |
| MurA Inhibition | 53 | Cysteine-containing enzyme |
| 3CLpro Inhibition | 29 | Cysteine-containing enzyme |
| DdlB Inhibition | 10 | |
| Glucokinase Inhibition | 0 | |
| Redox Activity | 29 | Potential for false positives |
| Thiol Reactivity | 35 | Indicates potential for covalent inhibition |
| Stability | 22 (unstable) | Unstable compounds can lead to unreliable results |
| Spectral Interference | 10 | Assay interference |
Data adapted from Proj, M. et al. (2022).[3][5]
This comprehensive profiling revealed that half of the fragments were flagged in more than one assay, indicating a high correlation between biological activity and reactivity.[3][5] This underscores the necessity of employing a multi-assay approach to validate hits from thiazole-based fragment screens.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments commonly used in the screening and characterization of thiazole-based fragments.
Fragment Screening and Hit-Profiling Workflow
A typical workflow for screening and profiling fragment libraries, including those containing thiazole analogs, involves a multi-stage process to identify and validate true hits while filtering out problematic compounds.[3][9][10]
Caption: A multi-stage workflow for fragment screening and hit validation.
Surface Plasmon Resonance (SPR) Screening
SPR is a powerful biophysical technique for real-time, label-free detection of interactions between fragments and a target protein.[11][12][13][14][15]
Methodology:
-
Immobilization: The target protein is immobilized on a sensor chip surface.
-
Fragment Injection: A solution containing the fragment is flowed over the sensor surface.
-
Binding Detection: Binding of the fragment to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal.
-
Data Analysis: The binding affinity (KD) and kinetics (kon, koff) can be determined from the sensorgram data.
-
Multiplexed Strategies: To improve throughput and robustness, multiplexed approaches can be used, involving multiple complementary surfaces or experimental conditions to screen fragment libraries against challenging targets.[11][12][13][14][15]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[1][7]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated.
-
Compound Treatment: The cells are treated with various concentrations of the thiazole analogs and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[1]
-
IC50 Determination: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
X-ray Crystallography for Fragment Hit Characterization
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is invaluable for structure-based drug design.[16][17][18]
Methodology:
-
Crystallization: Crystals of the target protein are grown.
-
Soaking or Co-crystallization: The protein crystals are either soaked in a solution containing the fragment or the protein is co-crystallized with the fragment.
-
Data Collection: The crystals are exposed to an X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the three-dimensional structure of the protein-fragment complex.
-
Analysis: The binding mode of the fragment, including key interactions with the protein, is analyzed to guide the design of more potent analogs.
Signaling Pathway Inhibition
Thiazole analogs can exert their therapeutic effects by inhibiting specific signaling pathways. For example, some anticancer thiazoles target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) in tumors.[1]
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole analogs.
Conclusion
Thiazole and its analogs are undeniably valuable scaffolds in fragment-based drug discovery, offering a diverse range of biological activities.[1][2] However, their successful application requires a careful and comprehensive approach to hit validation to mitigate issues of nonspecificity and reactivity.[3][5] The comparative data and detailed experimental protocols presented in this guide serve as a resource for researchers to design more effective screening campaigns and to efficiently advance promising thiazole-based fragments into potent and selective lead compounds. The continued exploration of the vast chemical space of thiazole analogs, guided by robust experimental and structural data, will undoubtedly fuel the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. research.vu.nl [research.vu.nl]
- 15. research.vu.nl [research.vu.nl]
- 16. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Spectroscopic Showdown: A Comparative Guide to Differentiating Thiazole Isomers
For researchers, scientists, and drug development professionals, the precise structural characterization of heterocyclic compounds is a cornerstone of molecular design and discovery. Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in a multitude of pharmaceuticals and biologically active molecules. The seemingly minor relocation of a substituent on the thiazole ring can profoundly impact a compound's pharmacological profile. This guide provides a comprehensive comparison of spectroscopic techniques to reliably differentiate between thiazole isomers, offering supporting experimental data and detailed protocols.
This guide will focus on the spectroscopic analysis of three representative monomethylated thiazole isomers: 2-methylthiazole, 4-methylthiazole, and 5-methylthiazole. Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illustrate how these powerful analytical techniques can be leveraged for unambiguous isomer identification.
Key Spectroscopic Data at a Glance
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as the characteristic mass spectral fragmentation patterns for the three methylthiazole isomers. These values serve as a foundational reference for their differentiation.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | H2 | H4 | H5 | -CH₃ |
| Thiazole | 8.88 | 7.42 | 7.98 | - |
| 2-Methylthiazole | - | 7.19 (d) | 7.63 (d) | 2.73 (s) |
| 4-Methylthiazole | 8.64 (s) | - | 6.87 (s) | 2.47 (s)[1] |
| 5-Methylthiazole | 8.65 (s) | 7.25 (s) | - | 2.51 (s) |
Note: Data for thiazole is provided for reference. s = singlet, d = doublet. Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C2 | C4 | C5 | -CH₃ |
| Thiazole | 153.4 | 143.7 | 115.2 | - |
| 2-Methylthiazole | 165.1 | 143.1 | 119.3 | 19.1 |
| 4-Methylthiazole | 152.1 | 153.5 | 113.1 | 16.8[2] |
| 5-Methylthiazole | 151.8 | 147.2 | 127.4 | 12.0 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=N Stretch | Ring Vibrations | C-H Bending |
| Thiazole | ~1506 | ~1410, ~1315 | ~880, ~750 |
| 2-Methylthiazole | ~1500 | ~1420, ~1320 | ~860, ~720 |
| 4-Methylthiazole | ~1510 | ~1435, ~1330 | ~870, ~730 |
| 5-Methylthiazole | ~1505 | ~1425, ~1325 | ~865, ~725 |
Note: These are approximate values and can be influenced by the physical state of the sample (e.g., liquid film, KBr pellet).
Table 4: Characteristic Mass Spectrometry Fragmentation
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| Methylthiazole (general) | 99 | Varies by isomer |
| 2-Methylthiazole | 99 | 58 (loss of CH₃CN), 57 (loss of CH₂S) |
| 4-Methylthiazole | 99 | 72 (loss of HCN), 57 (loss of CH₂S)[3] |
| 5-Methylthiazole | 99 | 72 (loss of HCN), 58 (loss of CH₃CN) |
Spectroscopic Analysis Workflow
The differentiation of thiazole isomers using spectroscopic techniques follows a logical workflow. The process begins with sample preparation, followed by data acquisition using various spectroscopic methods. The resulting spectra are then analyzed and compared to known data to elucidate the isomeric structure.
Caption: A flowchart illustrating the general experimental workflow for the spectroscopic differentiation of thiazole isomers.
Detailed Experimental Protocols
Accurate and reproducible data are contingent upon meticulous experimental execution. The following are detailed methodologies for the key spectroscopic techniques employed in the differentiation of thiazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the thiazole isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: 0-10 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy:
-
Sample Preparation: As described for ¹H NMR, though a higher concentration (20-50 mg) may be beneficial.
-
Instrumentation: A 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0-200 ppm.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Similar to ¹H NMR processing.
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Samples): Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile isomers, Gas Chromatography (GC) is an ideal separation and introduction method. A dilute solution of the isomer in a volatile solvent (e.g., dichloromethane, methanol) is injected into the GC.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of isomers.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan range: m/z 40-200.
-
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous differentiation of thiazole isomers. ¹H and ¹³C NMR spectroscopy offer the most definitive data through distinct chemical shifts and coupling patterns. IR spectroscopy provides characteristic vibrational fingerprints, while mass spectrometry reveals unique fragmentation patterns for each isomer. By employing these techniques in a systematic workflow, researchers can confidently elucidate the structure of thiazole-containing compounds, a critical step in the advancement of drug discovery and development.
References
Purity Assessment of Methyl 5-methylthiazole-2-carboxylate: A Comparative Guide to HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like Methyl 5-methylthiazole-2-carboxylate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate methodology for their specific analytical needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolution and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive identification capabilities, particularly for volatile and semi-volatile compounds.[2] The choice between these two techniques hinges on the physicochemical properties of the analyte and the potential impurities.
Potential Impurities in Synthesis
The synthesis of this compound can proceed through various routes, including the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3] Understanding the synthetic pathway is crucial for identifying potential process-related impurities.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin |
| 2-Chloromethyl acetoacetate | Not available | Unreacted starting material |
| Thioacetamide | Not available | Unreacted starting material |
| 5-Methylthiazole-2-carboxylic acid | Not available | Hydrolysis of the ester |
| Over-alkylation products | Not available | Side reaction |
| Residual Solvents (e.g., Ethanol, DMF) | Not applicable | From the reaction or purification steps |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely adopted technique for the purity assessment of non-volatile organic compounds in the pharmaceutical industry.[4]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is a common starting point. A typical gradient could be:
-
0-5 min: 20% Acetonitrile
-
5-20 min: 20-80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80-20% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC
Table 2: Illustrative HPLC Purity Analysis Data for this compound
| Peak No. | Retention Time (min) | Component | Area (%) | Purity (%) |
| 1 | 3.5 | Impurity 1 (Starting Material) | 0.25 | |
| 2 | 8.2 | This compound | 99.50 | 99.50 |
| 3 | 12.1 | Impurity 2 (By-product) | 0.20 | |
| 4 | 15.4 | Impurity 3 (Unknown) | 0.05 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities.[5] For a compound like this compound, which has a moderate boiling point, GC-MS can be a suitable technique.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation: GC-MS
Table 3: Illustrative GC-MS Purity and Impurity Profile of this compound
| Peak No. | Retention Time (min) | Component | Area (%) | Identification (by MS) |
| 1 | 5.8 | Residual Solvent (Ethanol) | 0.10 | Confirmed |
| 2 | 10.3 | This compound | 99.65 | Confirmed |
| 3 | 12.9 | Impurity A | 0.15 | Tentatively Identified |
| 4 | 14.2 | Impurity B | 0.10 | Tentatively Identified |
Method Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds.[2] | Requires volatile or semi-volatile and thermally stable compounds.[2] |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase. | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Detection | Commonly UV-Vis, also MS, fluorescence, etc. | Primarily Mass Spectrometry, providing structural information. |
| Sensitivity | High, depending on the detector. | Very high, especially with selected ion monitoring (SIM). |
| Impurity Identification | Retention time matching with standards. MS detector provides mass information. | Mass spectral library matching provides high confidence in identification.[5] |
| Sample Preparation | Simple dissolution in the mobile phase. | May require derivatization for non-volatile compounds; dissolution in a volatile solvent. |
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the decision-making involved, the following diagrams are provided.
Caption: Experimental workflow for purity assessment.
Caption: Comparison of HPLC and GC-MS suitability.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the purity assessment of this compound. For routine quality control and the quantification of the main component and known non-volatile impurities, HPLC with UV detection is a robust and reliable choice.[4] GC-MS serves as an invaluable tool for the identification of unknown volatile and semi-volatile impurities, including residual solvents, and for providing definitive structural confirmation.[5] A comprehensive purity profile of this compound is best achieved by employing both techniques to ensure the detection and characterization of a wide range of potential impurities.
References
Comparing the efficacy of new thiazole derivatives against standard drugs
For Immediate Release
[City, State] – [Date] – Recent preclinical studies have revealed a new class of thiazole derivatives demonstrating superior efficacy over standard therapeutic agents in anticancer, antimicrobial, and anti-inflammatory applications. These findings, detailed below, highlight the potential of these novel compounds to address unmet needs in various disease areas, offering improved potency and potentially better safety profiles. Researchers and drug development professionals will find compelling evidence for the advancement of these thiazole derivatives into further clinical investigation.
Anticancer Activity: Targeting Key Signaling Pathways with Enhanced Potency
Newly synthesized thiazole derivatives have shown remarkable anticancer activity, particularly in targeting key kinases involved in tumor growth and proliferation. Several compounds have exhibited significantly lower IC50 values compared to established drugs, indicating higher potency.
One standout derivative, Compound 40 , demonstrated exceptional inhibitory effects on the B-RAFV600E kinase, a critical driver in many melanomas. With an IC50 value of 23.1 ± 1.2 nM, it proved to be more than twice as potent as the standard drug Dabrafenib (IC50 of 47.2 ± 2.5 nM)[1]. Another novel compound, 4c , was found to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Compound 4c displayed an IC50 of 0.15 µM, comparable to the standard drug Sorafenib (IC50 = 0.059 µM)[2]. Furthermore, in cellular assays, compound 4c exhibited a superior cytotoxic effect on MCF-7 breast cancer cells (IC50 = 2.57 ± 0.16 µM) and HepG2 liver cancer cells (IC50 = 7.26 ± 0.44 µM) when compared to Staurosporine (IC50 = 6.77 ± 0.41 µM and 8.4 ± 0.51 µM, respectively)[2].
Comparative Efficacy of Anticancer Thiazole Derivatives (IC50 Values)
| Compound | Target | Cell Line | Thiazole Derivative IC50 | Standard Drug | Standard Drug IC50 |
| Compound 40 | B-RAFV600E | - | 23.1 ± 1.2 nM[1] | Dabrafenib | 47.2 ± 2.5 nM[1] |
| Compound 4c | VEGFR-2 | - | 0.15 µM[2] | Sorafenib | 0.059 µM[2] |
| Compound 4c | Cytotoxicity | MCF-7 | 2.57 ± 0.16 µM[2] | Staurosporine | 6.77 ± 0.41 µM[2] |
| Compound 4c | Cytotoxicity | HepG2 | 7.26 ± 0.44 µM[2] | Staurosporine | 8.4 ± 0.51 µM[2] |
| Thiazole-pyridine hybrid 23 | Cytotoxicity | Breast Cancer | 5.71 μM[3] | 5-fluorouracil | 6.14 μM[3] |
Antimicrobial Activity: Broad-Spectrum Efficacy Against Pathogenic Bacteria
In the fight against antimicrobial resistance, novel thiazole derivatives have emerged as promising candidates. These compounds have demonstrated significant in-vitro activity against a range of pathogenic bacteria, in some cases surpassing the efficacy of standard antibiotics.
For instance, a newly synthesized thiazole derivative showed potent activity against Staphylococcus aureus and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 16.1 µM, which is comparable to the standard drug Norfloxacin[4]. Another study highlighted a thiazole derivative that inhibited the growth of Proteus mirabilis and Shigella dysenteriae with MIC values of 1000 µg/ml and 125 µg/ml, respectively[5]. Furthermore, certain novel thiazole-based chalcones were found to be 10- and 56-fold more potent than streptomycin and ampicillin, respectively[3].
Comparative Efficacy of Antimicrobial Thiazole Derivatives (MIC Values)
| Thiazole Derivative | Bacterial Strain | Thiazole Derivative MIC | Standard Drug | Standard Drug MIC |
| Compound 43a | S. aureus, E. coli | 16.1 µM[4] | Norfloxacin | Comparable[4] |
| Synthesized Thiazole | P. mirabilis | 1000 µg/ml[5] | - | - |
| Synthesized Thiazole | S. dysenteriae | 125 µg/ml[5] | - | - |
| Thiazole-based chalcones | Various | 10-56x more potent[3] | Streptomycin, Ampicillin | - |
Anti-inflammatory Activity: Potent Inhibition of Key Inflammatory Mediators
Several new thiazole derivatives have exhibited significant anti-inflammatory properties in preclinical models. These compounds effectively target the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to the inflammatory response.
In a carrageenan-induced rat paw edema model, a standard assay for acute inflammation, synthesized thiazole derivatives demonstrated a significant reduction in paw edema. Notably, nitro-substituted thiazole derivatives showed better anti-inflammatory activity than the standard drug Nimesulide. Another study using the same model found that compounds 3c and 3d produced up to 44% and 41% inhibition of edema, respectively, outperforming the control groups[6]. The anti-inflammatory effects of these compounds are attributed to their ability to inhibit pro-inflammatory mediators.
Comparative Efficacy of Anti-inflammatory Thiazole Derivatives
| Thiazole Derivative | Assay | Efficacy | Standard Drug |
| Nitro-substituted thiazoles | Carrageenan-induced rat paw edema | Better than standard | Nimesulide |
| Compounds 3c and 3d | Carrageenan-induced rat paw edema | Up to 44% and 41% inhibition[6] | - |
| Thiazole-based hydrazides | Protein denaturation inhibition | IC50 range: 46.29–100.60 μg/mL[7] | Diclofenac sodium |
Experimental Protocols
MTT Assay for Anticancer Activity
The in vitro cytotoxic activity of the thiazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the thiazole derivatives and standard drugs for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC of the thiazole derivatives against various bacterial strains was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains were cultured overnight, and the inoculum was prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The thiazole derivatives and standard antibiotics were serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity
The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats.
-
Animal Grouping: Wistar rats were divided into control, standard, and test groups.
-
Compound Administration: The test groups received various doses of the thiazole derivatives, while the standard group received a reference drug (e.g., Nimesulide, Diclofenac Sodium). The control group received the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume was measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema was calculated by comparing the paw volume of the treated groups with that of the control group.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: B-RAFV600E signaling pathway and points of inhibition.
Caption: VEGFR-2 signaling pathway in angiogenesis.
Caption: COX and LOX inflammatory pathways.
Caption: General experimental workflow for efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for Thiazole Ring Synthesis
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The classical Hantzsch synthesis has long been a staple for its construction, but modern chemistry continually seeks greener, more efficient, and versatile alternatives. This guide provides an objective comparison of alternative reagents and methodologies for thiazole ring synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic route for their specific needs.
At a Glance: Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators of various methods for the synthesis of the thiazole ring, providing a clear comparison to the conventional Hantzsch synthesis.
| Method | Typical Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Key Advantages |
| Conventional Hantzsch Synthesis | α-Haloketone, Thiourea/Thioamide | Reflux in Ethanol | 8 - 10 hours | 60 - 80% | Well-established, reliable |
| Microwave-Assisted Synthesis | α-Haloketone, Thiourea/Thioamide | Microwave irradiation (e.g., 170-500W) | 5 - 30 minutes | 85 - 95%[1] | Drastically reduced reaction times, higher yields, energy efficient[2][3] |
| Ultrasound-Assisted Synthesis | α-Haloketone, Thiourea/Thioamide | Ultrasonic irradiation (e.g., 50-60°C) | 30 - 60 minutes | 85 - 95% | Short reaction times, high yields, environmentally friendly[4][5] |
| Ionic Liquid-Based Synthesis | α-Amino acids, Aroylisothiocyanates, α-Haloketones | Ionic liquids (e.g., [bmim]Br) as solvent/catalyst | 1 hour | 76 - 97%[6] | Green solvent, high yields, mild conditions[6] |
| One-Pot Multi-Component Synthesis | Aldehydes, Thiosemicarbazide, α-Haloketones | Various catalysts (e.g., chitosan, nano-NiFe2O4) | 2 - 4 hours | 70 - 90%[7][8] | High atom economy, procedural simplicity, reduced waste |
Reaction Mechanisms and Pathways
The synthesis of the thiazole ring, while achievable through various methods, fundamentally relies on the formation of key carbon-sulfur and carbon-nitrogen bonds. The following diagrams illustrate the generalized reaction pathways for the classical Hantzsch synthesis and a modern one-pot alternative.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 7. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationships of Methyl 5-Methylthiazole-2-Carboxylate Analogs in Drug Discovery
Introduction: The Thiazole Scaffold as a Privileged Motif in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. This guide focuses on the structure-activity relationship (SAR) of a specific, yet versatile, class of thiazole-containing compounds: analogs of Methyl 5-methylthiazole-2-carboxylate. While direct and extensive SAR studies on this exact parent compound are not widely documented, this guide will synthesize data from closely related thiazole-2-carboxylate and thiazole-5-carboxylate analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore how subtle molecular modifications to this core structure can profoundly influence biological activity, with a focus on anticancer, antimicrobial, and enzyme-inhibitory applications.
I. The Core Moiety: this compound
This compound serves as our foundational structure. The reactivity of the thiazole ring and the presence of the methyl ester and the C5-methyl group offer multiple avenues for synthetic modification, making it an attractive starting point for the generation of diverse chemical libraries. The exploration of its analogs aims to identify key structural features that govern potency, selectivity, and pharmacokinetic properties.
II. Comparative Analysis of Biological Activities: A Tale of Substituents
The biological profile of thiazole derivatives can be dramatically altered by the nature and position of their substituents. This section will compare the activities of various analogs, with a focus on modifications at the C2, C4, and C5 positions of the thiazole ring.
A. Anticancer Activity: Targeting the Proliferative Machinery
Thiazole derivatives have emerged as a promising class of anticancer agents, with several analogs demonstrating potent activity against a range of cancer cell lines.
1. Modifications at the 2- and 4-Positions of the Thiazole Ring:
A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines. The data reveals that the nature of the substituent on the 2-phenyl ring and the amide at the 5-position significantly impacts cytotoxicity. For instance, a 2-chlorophenyl group at the 2-position coupled with a 4-chloro-2-methylphenyl amido group at the 5-position resulted in the highest activity against the HCT-8 cell line (48% inhibition).[1][2]
Table 1: Anticancer Activity of 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide Analogs [1][2]
| Compound ID | 2-Phenyl Substituent | 5-Amide Substituent | % Inhibition (HCT-8 @ 10 µg/mL) |
| Lead Analog | 2-Chlorophenyl | 4-Chloro-2-methylphenyl | 48% |
| Analog A | 2-Fluorophenyl | 4-Chloro-2-methylphenyl | Moderate |
| Analog B | 2-Chlorophenyl | 2,4,6-Trichlorophenyl | Low |
This table is a representative summary based on the qualitative descriptions in the source. For full quantitative data, please refer to the original publication.
2. Modifications at the 2-Amino Group and 5-Ester/Amide:
In a different study, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib. The results indicated that while some analogs exhibited high antiproliferative potency against human K563 leukemia cells, their activity against solid tumor cell lines was significantly lower. This suggests that the core scaffold's activity is highly dependent on the cellular context and that modifications at the 2- and 5-positions are crucial for determining the spectrum of anticancer activity.[3]
B. Antimicrobial Activity: Combating Pathogenic Threats
Thiazole-containing compounds have a long history as antimicrobial agents. Recent studies continue to explore novel derivatives with enhanced potency and broader spectrums of activity.
A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and screened for their antimicrobial activity. One compound, 3g, which features a 3,4-dimethoxyphenyl group at the 7-position, demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM.[4] This highlights the importance of the substituents on the fused pyridine ring in dictating antimicrobial potency.
C. Enzyme Inhibition: A Targeted Approach to Disease Modulation
The thiazole scaffold is a versatile framework for the design of potent and selective enzyme inhibitors.
1. 15-Lipoxygenase (15-LOX) and Carbonic Anhydrase II (CA II) Inhibition:
A series of substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates were evaluated as dual inhibitors of 15-LOX and CA II, enzymes implicated in inflammation and cancer. The study revealed that substitutions on the benzylidene ring dramatically influenced inhibitory activity. For example, compound 5a emerged as a potent dual inhibitor with IC50 values of 0.12 µM for 15-LOX and 2.93 µM for bovine CA II.[5]
Table 2: Inhibitory Activity of Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates [5]
| Compound ID | Benzylidene Substituent | 15-LOX IC50 (µM) | bCA II IC50 (µM) |
| 5a | 2,4-Dihydroxy | 0.12 ± 0.002 | 2.93 ± 0.22 |
| 5h | 4-Nitro | 0.25 ± 0.009 | 1.26 ± 0.24 |
| 5c | 4-Chloro | 0.41 ± 0.01 | 4.13 ± 0.31 |
2. Monoacylglycerol Lipase (MAGL) Inhibition:
In the context of cancer therapy, 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and identified as selective inhibitors of monoacylglycerol lipase (MAGL). Two compounds, 3g and 4c , were found to be the most potent, with IC50 values of 0.037 µM and 0.063 µM, respectively.[6] These findings underscore the potential of this scaffold in developing novel anticancer agents that target lipid signaling pathways.
III. Experimental Methodologies: Ensuring Scientific Rigor
The reliability of SAR studies hinges on the robustness of the experimental protocols. This section provides an overview of the key assays used to evaluate the biological activities of the discussed thiazole analogs.
A. Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Step-by-Step Protocol for MTT Assay: [7][8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with increasing concentrations of the thiazole analogs (e.g., 0.1 to 100 µM) for a specified period, typically 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high-throughput capability, and its ability to provide a quantitative measure of a compound's cytotoxic or cytostatic effects. The choice of cell lines is critical and should be relevant to the therapeutic area of interest. The incubation time is optimized to allow for sufficient cell doubling and to observe the full effect of the compound.
B. Enzyme Inhibition Assays: A General Protocol
Enzyme inhibition assays are fundamental for determining the potency and mechanism of action of small molecule inhibitors.
General Protocol for a Colorimetric Enzyme Inhibition Assay: [1]
-
Preparation of Reagents:
-
Inhibitor Stock Solution: Dissolve the thiazole analog in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Enzyme Solution: Prepare a stock solution of the target enzyme in an appropriate assay buffer.
-
Substrate Solution: Prepare a stock solution of the enzyme's substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the thiazole analog. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time at the optimal temperature for the enzyme to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate for a set period at the optimal temperature.
-
Stop the reaction, if necessary, by adding a stop solution.
-
Measure the absorbance of the product at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the analog.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Causality Behind Experimental Choices: The choice of buffer, pH, and temperature is crucial for maintaining the enzyme's stability and activity. The concentrations of the enzyme and substrate are typically optimized based on Michaelis-Menten kinetics to ensure that the assay is sensitive to inhibition. The pre-incubation step is important for inhibitors that have a slow binding mechanism.
IV. Visualizing Structure-Activity Relationships and Workflows
Graphical representations are invaluable for understanding complex biological data and experimental processes.
Caption: Key SAR determinants for anticancer activity.
Caption: Experimental workflow for the MTT assay.
V. Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs and related thiazole derivatives reveal a rich and complex landscape for drug discovery. The biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the thiazole ring and its appended functionalities. Key takeaways include:
-
Substituent Effects: The electronic and steric properties of substituents at the C2, C4, and C5 positions are critical determinants of potency and selectivity for anticancer, antimicrobial, and enzyme-inhibitory activities.
-
Scaffold Versatility: The thiazole-2-carboxylate and thiazole-5-carboxylate cores are versatile platforms for the development of targeted therapies.
-
Future Research: Future research should focus on systematic explorations of the chemical space around the this compound scaffold, including modifications of the 5-methyl group and the 2-ester. Additionally, the development of more selective and potent analogs will require a deeper understanding of their interactions with their biological targets, which can be facilitated by computational modeling and structural biology studies.
This guide provides a foundational understanding of the SAR of this important class of compounds. It is our hope that these insights will inspire and guide the design of the next generation of thiazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Analysis of Methyl 5-methylthiazole-2-carboxylate Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic analysis of Methyl 5-methylthiazole-2-carboxylate formation, a key heterocyclic scaffold in medicinal chemistry. Understanding the reaction kinetics is paramount for optimizing synthesis, improving yield, and ensuring process safety and scalability in drug development. This document details the prevalent Hantzsch thiazole synthesis and explores alternative methodologies, presenting available kinetic data and detailed experimental protocols.
Introduction to this compound Synthesis
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The most common method for its preparation is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of our target molecule, this would involve the reaction of a derivative of acetoacetate with thioacetamide.
Alternative synthesis routes are continually being explored to offer milder reaction conditions, improved yields, and more environmentally friendly processes. This guide will delve into the kinetic aspects of the traditional Hantzsch synthesis and compare it with emerging alternatives where data is available.
Comparative Kinetic Analysis
While specific kinetic data for the formation of this compound is not extensively published, we can draw valuable insights from studies on analogous Hantzsch thiazole syntheses and related reactions. The reaction is generally understood to follow second-order kinetics.[1]
| Parameter | Hantzsch Thiazole Synthesis (Analogous Systems) | Alternative Synthesis Methods |
| Reaction Order | Typically second-order overall; first-order with respect to both the α-haloketone and the thioamide.[1] | Data not widely available, but often designed for pseudo-first-order or simplified kinetics. |
| Activation Energy (Ea) | 25-75 kJ/mol for related thiazole syntheses.[2] A study on the reaction of ethyl 2-bromoacetate and thioacetamide reported an Ea of 55.2 kJ/mol. | Specific data is limited. Biocatalytic and ultrasound-assisted methods may exhibit lower activation energies. |
| Rate Constant (k) | Dependent on temperature, solvent, and catalysts. Specific values for the target reaction are not readily available in the literature. | Highly variable depending on the specific alternative method and reaction conditions. |
| Entropy of Activation (ΔS‡) | Negative values are often observed, suggesting an associative mechanism with an ordered transition state.[2] For the reaction of ethyl 2-bromoacetate and thioacetamide, a ΔS‡ of -134.3 J/mol·K was reported. | Data is scarce. |
| Effect of Temperature | The reaction rate significantly increases with temperature, as expected from the Arrhenius equation.[2] | Temperature effects will vary. Some methods are designed to proceed at ambient temperature. |
| Catalysis | Can be acid- or base-catalyzed. The choice of catalyst can influence the reaction rate and regioselectivity. | Biocatalysts (e.g., enzymes) or physical methods (e.g., ultrasound) are employed to accelerate the reaction under milder conditions. |
Experimental Protocols
Kinetic Analysis of Hantzsch Thiazole Synthesis via In-situ Spectroscopic Monitoring
This protocol outlines a general method for determining the kinetic parameters of the Hantzsch synthesis of a thiazole carboxylate, adaptable for this compound. The method relies on monitoring the change in concentration of reactants or products over time using spectroscopic techniques.
Materials and Equipment:
-
Reactants: Methyl 2-chloroacetoacetate (or similar α-halo-β-ketoester), Thioacetamide
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Temperature-controlled reaction vessel (e.g., jacketed reactor with a circulating water bath)
-
Spectrometer (UV-Vis or FT-IR with a suitable probe for in-situ measurements)
-
Stirring mechanism
-
Data acquisition software
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the α-halo-β-ketoester and thioacetamide of known concentrations in the chosen solvent.
-
Spectrometer Calibration: Calibrate the spectrometer by measuring the absorbance of a series of standard solutions of the reactants and the expected product (if available) at the analytical wavelength. This will establish a Beer-Lambert Law correlation between absorbance and concentration.
-
Reaction Setup: Place a known volume of the α-halo-β-ketoester solution in the temperature-controlled reaction vessel. Allow the solution to reach the desired reaction temperature and equilibrate.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the pre-heated thioacetamide solution to the reactor with vigorous stirring. Start data acquisition simultaneously.
-
Data Acquisition: Record the absorbance at the chosen analytical wavelength at regular time intervals until the reaction is complete or has proceeded to a significant extent. The analytical wavelength should be chosen where the product has a distinct absorbance maximum or a reactant shows a significant decrease in absorbance.
-
Data Analysis:
-
Convert the absorbance data to concentration data using the previously established calibration curve.
-
Plot the concentration of a reactant or product as a function of time.
-
To determine the reaction order, test the data against integrated rate laws (e.g., for a second-order reaction, a plot of 1/[Reactant] vs. time should be linear).[3]
-
The slope of the linear plot will be equal to the rate constant, k.
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation by plotting ln(k) versus 1/T.[3]
-
Visualizations
Signaling Pathway of the Hantzsch Thiazole Synthesis
Caption: The reaction pathway of the Hantzsch thiazole synthesis.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of thiazole formation.
Alternative Synthesis Methods
Several alternative methods for the synthesis of thiazole derivatives have been developed to overcome some of the limitations of the Hantzsch synthesis, such as the use of harsh reagents and the generation of byproducts.
-
Biocatalyst-Assisted Ultrasound Synthesis: This green chemistry approach utilizes enzymes or other biocatalysts in conjunction with ultrasound irradiation to promote the reaction under milder conditions. Such methods often boast shorter reaction times and high yields. The kinetics of these reactions are complex, involving enzyme kinetics in a heterogeneous system, and are an active area of research.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of the Hantzsch synthesis, often leading to higher yields in shorter reaction times compared to conventional heating. This rate enhancement is attributed to efficient and uniform heating of the reaction mixture.
Conclusion
The Hantzsch thiazole synthesis remains a cornerstone for the preparation of this compound and its analogs. Kinetic studies of related systems indicate a second-order reaction, with the rate being significantly influenced by temperature and catalysts. While detailed kinetic data for the specific target molecule is sparse, the provided experimental protocol offers a robust framework for researchers to conduct their own kinetic analyses. The exploration of alternative, greener synthesis methods presents exciting opportunities for process optimization, although a thorough kinetic understanding of these novel routes is still developing. For drug development professionals, a comprehensive grasp of the reaction kinetics is indispensable for efficient, safe, and scalable synthesis of this important pharmaceutical intermediate.
References
In-Silico Docking of Thiazole Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in-silico docking studies of thiazole derivatives against key protein targets implicated in cancer and infectious diseases. The following sections present quantitative binding affinity data, detailed experimental protocols for molecular docking, and visualizations of a typical docking workflow and a relevant biological signaling pathway.
Comparative Docking Performance of Thiazole Derivatives
The therapeutic potential of thiazole derivatives is a subject of growing interest in medicinal chemistry. In-silico molecular docking studies are pivotal in elucidating the binding affinities and interaction patterns of these compounds with their biological targets. This section compares the docking performance of two distinct classes of thiazole derivatives against their respective protein targets: tubulin and β-ketoacyl-acyl carrier protein synthase III (FabH).
Thiazole Derivatives as Tubulin Polymerization Inhibitors
A series of 2,4-disubstituted thiazole derivatives have been investigated for their potential to inhibit tubulin polymerization, a critical process in cell division and a key target for anticancer therapies. The following table summarizes the in-vitro tubulin polymerization inhibition (expressed as IC50 values) and the corresponding in-silico docking interaction energies for selected compounds. A lower IC50 value indicates greater potency, while a more negative docking interaction energy suggests a stronger binding affinity.
| Compound ID | Tubulin Polymerization Inhibition IC50 (μM) | Docking Interaction Energy (kcal/mol) |
| 5c | 2.95 ± 0.18 | -13.88 |
| 7c | 2.00 ± 0.12 | -14.15 |
| 9a | 2.38 ± 0.14 | -14.50 |
| CA-4 (Ref.) | 2.96 ± 0.18 | -13.42 |
Data sourced from a study on 2,4-disubstituted thiazole derivatives as potential tubulin polymerization inhibitors.[1][2][3][4] The results indicate a strong correlation between the in-vitro inhibitory activity and the in-silico binding predictions, with compounds 7c and 9a showing both potent inhibition and favorable binding energies.[1]
N-Substituted Thiazoles as FabH Inhibitors
N-substituted thiazole derivatives have been explored as potential inhibitors of FabH, a key enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibacterial agents. The table below presents the MolDock scores for a selection of these derivatives, where a more negative score indicates a higher predicted binding affinity.
| Compound ID | MolDock Score |
| S2 | -102.612 |
| S5 | -115.845 |
| S6 | -144.236 |
| S7 | -138.951 |
| S8 | -143.593 |
| S9 | -125.789 |
| Griseofulvin (Ref.) | -90.94 |
Data from an in-silico screening of N-substituted thiazole derivatives as FabH inhibitors.[5][6] The designed N-substituted thiazole derivatives, particularly compounds S6, S7, and S8, exhibited significantly better MolDock scores compared to the reference compound, griseofulvin, suggesting they are promising candidates for further development as FabH inhibitors.[6]
Experimental Protocols: Molecular Docking
The in-silico molecular docking studies referenced in this guide adhere to a generally standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific software and parameters may differ between studies, the fundamental methodology is consistent.
General Docking Protocol
-
Protein Preparation : The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules, co-factors, and any existing ligands. Hydrogen atoms are added, and appropriate charges are assigned to the amino acid residues.[7]
-
Ligand Preparation : The 2D structures of the thiazole derivatives are sketched using chemical drawing software and subsequently converted to 3D structures. To obtain a stable conformation, energy minimization is performed on the ligand structures.[7]
-
Grid Generation : A binding site on the protein is defined, typically centered on the location of a known co-crystallized ligand or a predicted active site. A grid box is then generated to encompass this binding site, defining the search space for the docking algorithm.[7]
-
Molecular Docking : Docking is carried out using specialized software such as Molegro Virtual Docker or AutoDock Vina.[6][8] The software systematically samples various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.[7]
-
Analysis of Results : The resulting docked poses are analyzed based on their docking scores and the nature of their interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the protein's active site. The pose with the most favorable score and interaction profile is considered the most probable binding mode.
Visualizing In-Silico Docking and Biological Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical in-silico docking workflow and a key signaling pathway targeted by thiazole derivatives.
Many thiazole derivatives have demonstrated potential as anticancer agents by targeting key signaling pathways involved in cell growth and proliferation. The PI3K/Akt/mTOR pathway is a critical cascade in this regard.
References
- 1. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjarr.com [wjarr.com]
- 7. benchchem.com [benchchem.com]
- 8. impactfactor.org [impactfactor.org]
Benchmarking the Performance of Methyl 5-methylthiazole-2-carboxylate and its Analogs in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional performance of thiazole-based compounds, with a focus on derivatives structurally related to Methyl 5-methylthiazole-2-carboxylate. Due to the limited publicly available data on this compound, this guide utilizes performance data from its close structural analogs and established therapeutic agents to provide a valuable benchmark for researchers in the field. The information presented herein is intended to support further investigation and drug discovery efforts involving this class of compounds.
Overview of Biological Activities
Thiazole-containing compounds are a significant class of heterocyclic molecules that form the backbone of numerous biologically active agents. Derivatives of methylthiazole carboxylate are being investigated for a range of therapeutic applications. General biological activities reported for close analogs of this compound include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1]
Comparative Performance in Functional Assays
To provide a clear benchmark, the following tables summarize the performance of various thiazole derivatives and standard therapeutic agents in key functional assays.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The following table presents MIC values for representative thiazole derivatives against various microbial strains, compared with standard antibiotics.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Thiazole Derivative 1 (2-amino-4-methylthiazole-5-carboxylate derivative) | Staphylococcus aureus | 12.5 | [2] |
| Bacillus subtilis | 12.5 | [2] | |
| Thiazole Derivative 2 (5-methylthiazole-based thiazolidinone) | Escherichia coli | 43.3 - 86.7 (µM) | [3] |
| Bacillus cereus | 43.3 - 86.7 (µM) | [3] | |
| Ampicillin (Standard Antibiotic) | Staphylococcus aureus | Varies by strain | [2] |
| Escherichia coli | Varies by strain | [3] | |
| Gentamicin (Standard Antibiotic) | Staphylococcus aureus | Varies by strain | [2] |
Anticancer Activity (Cytotoxicity)
The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are used to quantify the cytotoxic effects of compounds on cancer cell lines.
| Compound/Drug | Cell Line | IC50 / GI50 (µM) | Reference |
| Thiazole Derivative 3 (2-amino-4-methylthiazole-5-carboxylate derivative) | EKVX (Non-Small Cell Lung Cancer) | 0.865 | [4] |
| MDA-MB-468 (Breast Cancer) | 1.20 | [4] | |
| Thiazole Derivative 4 (2-amino-4-methylthiazole-5-carboxylate derivative) | HOP-92 (Non-Small Cell Lung Cancer) | 0.34 | [4] |
| EKVX (Non-Small Cell Lung Cancer) | 0.96 | [4] | |
| Dasatinib (Standard Anticancer Drug) | K562 (Leukemia) | < 1 | |
| MCF-7 (Breast Cancer) | < 1 |
Anti-inflammatory Activity
The inhibitory activity against cyclooxygenase (COX) enzymes is a common measure of anti-inflammatory potential.
| Compound/Drug | Target | % Inhibition / IC50 | Reference |
| Thiazole Derivative 5 (5-methylthiazole-thiazolidinone conjugate) | COX-1 | Superior to Naproxen | [5][6] |
| Indomethacin (Standard NSAID) | COX-1 & COX-2 | Varies | [5] |
| Naproxen (Standard NSAID) | COX-1 & COX-2 | Varies | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer.
-
Compound Incubation: The enzyme is pre-incubated with the test compound for a specified time.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Product Detection: The production of prostaglandin E2 (PGE2) is measured using a colorimetric or fluorometric method.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the activity in the presence and absence of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by thiazole derivatives and a general workflow for screening these compounds.
Caption: A general workflow for the synthesis, screening, and lead identification of novel thiazole derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain thiazole derivatives.
Caption: Inhibition of COX enzymes by thiazole derivatives in the inflammatory pathway.
References
- 1. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 5-methylthiazole-2-carboxylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 5-methylthiazole-2-carboxylate, a crucial step in maintaining a safe and compliant laboratory environment. The following procedures are based on guidelines for structurally similar compounds and are intended for researchers, scientists, and drug development professionals.
Hazard and Safety Information
This compound and related compounds are classified as hazardous materials. All personnel handling this substance must be familiar with its potential risks and the necessary safety precautions.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | P302+P352: IF ON SKIN: Wash with plenty of water.[3] P332+P317: If skin irritation occurs: Get medical help.[3] P362+P364: Take off contaminated clothing and wash it before reuse.[3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P319: Get medical help if you feel unwell.[3] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects.[4][5] | P273: Avoid release to the environment. |
Step-by-Step Disposal Protocol
Proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following protocol outlines the necessary steps for waste handling and disposal.
Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.[6]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.[6]
Waste Collection and Storage
-
Segregation: Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Container: The container must be made of a compatible material, be in good condition, and have a secure lid.[1]
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][6]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[1][2] For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated materials into the designated hazardous waste container.[1][2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1] Prevent runoff from entering drains.[1]
Final Disposal
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5]
-
Authorized Disposal: Arrange for the collection of the hazardous waste by an authorized waste disposal company.[4][6] Do not dispose of this chemical down the drain or in regular trash.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 5-methylthiazole-2-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 5-methylthiazole-2-carboxylate was located. The following safety protocols are synthesized from SDSs of structurally similar compounds, including other thiazole derivatives. It is imperative to handle this chemical with caution and to consult with a qualified safety professional for a comprehensive risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times.[2] A lab coat or chemical-resistant apron is required to protect skin and clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if handling the compound in a poorly ventilated area or if there is a risk of generating dust or aerosols.[2] For routine use in a well-ventilated fume hood, respiratory protection may not be required. |
| General Hygiene | Wash hands thoroughly with soap and water after handling the compound.[1][2] Do not eat, drink, or smoke in the laboratory. |
Experimental Protocols: Handling and Disposal
Strict adherence to the following operational and disposal plans is essential for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All personnel involved must be trained on the potential hazards and safe handling procedures.
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[3]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before beginning any work with the compound.
-
Weighing and Transfer: When weighing or transferring the solid compound, take care to avoid generating dust. Use a spatula and a tared container within the fume hood.
-
Spill Response: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For large spills, contact your institution's environmental health and safety department immediately.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning procedure.
Disposal Plan:
-
Waste Collection: All waste materials containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1][2][4] Do not dispose of this material down the drain or in the regular trash.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
